Potassium fluorosulfate
Description
Properties
CAS No. |
13455-22-6 |
|---|---|
Molecular Formula |
FHKO3S |
Molecular Weight |
139.17 g/mol |
InChI |
InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4); |
InChI Key |
FKWIINXRTKQRQG-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)F.[K+] |
Isomeric SMILES |
[O-]S(=O)(=O)F.[K+] |
Canonical SMILES |
OS(=O)(=O)F.[K] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Potassium Fluorosulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of potassium fluorosulfate (KSO₃F), a compound of interest in various chemical and pharmaceutical research areas. This document details the crystallographic parameters, atomic coordinates, and key bonding information, alongside a thorough experimental protocol for its synthesis and single-crystal X-ray diffraction analysis.
Crystal Structure and Properties
This compound crystallizes in the orthorhombic system, belonging to the Pnma space group. The crystal structure was first determined by O'Sullivan, Thompson, and Trotter in 1967 and is isostructural with barite (BaSO₄).[1][2] A key feature of the this compound crystal structure is the disordered arrangement of the fluorosulfate anion.
Crystallographic Data
The fundamental crystallographic data for this compound are summarized in the table below. These parameters define the unit cell and the overall symmetry of the crystal lattice.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.62 |
| b (Å) | 5.84 |
| c (Å) | 7.35 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 369.6 |
| Z | 4 |
Table 1: Crystallographic Data for this compound.[1][2]
Atomic Coordinates and Displacement Parameters
The following table lists the atomic coordinates for each atom in the asymmetric unit of the this compound crystal structure. Due to the disorder of the fluorosulfate anion, the oxygen and fluorine atoms are distributed over several positions with partial occupancy.
| Atom | Wyckoff Site | x | y | z | Occupancy |
| K | 4c | 0.188 | 0.250 | 0.165 | 1 |
| S | 4c | 0.062 | 0.250 | 0.685 | 1 |
| O(1) | 4c | 0.075 | 0.250 | 0.490 | 0.5 |
| O(2) | 8d | 0.175 | 0.050 | 0.750 | 0.5 |
| F | 4c | -0.100 | 0.250 | 0.720 | 0.5 |
Table 2: Atomic Coordinates for this compound.
Selected Bond Lengths and Angles
The interatomic distances and angles provide insight into the bonding environment within the this compound crystal. The S-O and S-F bond lengths are consistent with a tetrahedral fluorosulfate anion.
| Bond | Length (Å) |
| S–O | 1.43 ± 0.01 |
| S–F | 1.58 ± 0.02 |
Table 3: Selected Bond Lengths in this compound.[1]
| Angle | Value (°) |
| O–S–O | 112.9 |
| F–S–O | 105.8 |
Table 4: Selected Bond Angles in this compound.[1]
Experimental Protocols
Synthesis and Crystallization of this compound
This protocol describes a method for the synthesis of this compound and the growth of single crystals suitable for X-ray diffraction analysis.
Materials:
-
Potassium chloride (KCl)
-
Fluorosulfuric acid (HSO₃F)
-
Anhydrous ether
Procedure:
-
Synthesis: A stoichiometric amount of finely powdered potassium chloride is slowly added to an excess of fluorosulfuric acid at a low temperature (e.g., in an ice bath) with constant stirring. The reaction produces this compound and hydrogen chloride gas. The reaction should be carried out in a well-ventilated fume hood. KCl + HSO₃F → KSO₃F + HCl
-
Isolation: The excess fluorosulfuric acid is removed by vacuum distillation.
-
Purification: The crude this compound is washed with anhydrous ether to remove any remaining impurities and then dried under vacuum.
-
Crystallization: Single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature. Alternatively, slow cooling of a saturated solution in a slightly acidic aqueous medium can also yield high-quality crystals.
Single-Crystal X-ray Diffraction Analysis
This section outlines the general workflow for the determination of the crystal structure of this compound using single-crystal X-ray diffraction.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). The diffraction data are collected at a controlled temperature, typically room temperature or a low temperature to reduce thermal vibrations.
-
Data Reduction: The raw diffraction data are processed to correct for various experimental factors, including Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². The positions of the atoms are refined along with their anisotropic displacement parameters. The disordered model for the fluorosulfate anion is refined with appropriate constraints or restraints.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and crystal structure analysis of this compound.
References
Quantum Chemical Insights into the Fluorosulfate Anion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorosulfate anion (SO₃F⁻), the conjugate base of the superacid fluorosulfuric acid, is a tetrahedral species of significant interest due to its historical role as a weakly coordinating anion and its applications in synthetic chemistry. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity and interactions in various chemical environments. This technical guide provides an in-depth analysis of the fluorosulfate anion using quantum chemical calculations, presenting key data, methodologies, and a logical workflow for such computational studies.
Molecular Geometry and Structural Parameters
The fluorosulfate anion exhibits a tetrahedral geometry, analogous to the sulfate (SO₄²⁻) and perchlorate (ClO₄⁻) ions. The central sulfur atom is bonded to three oxygen atoms and one fluorine atom. Quantum chemical calculations using various levels of theory can provide precise bond lengths and angles, which can be compared with experimental data derived from crystal structures
Navigating the Solubility of Potassium Fluorosulfate in Organic Solvents: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the solubility characteristics and determination of potassium fluorosulfate in organic solvents. In the absence of extensive published quantitative data, this guide provides a robust framework for experimental determination, including theoretical considerations and detailed protocols.
The solubility of inorganic salts in organic solvents is a critical parameter in a vast array of chemical processes, from pharmaceutical synthesis and drug delivery to materials science and electrochemistry. This compound (KSO₃F), a compound of interest for its potential applications, presents a case where readily available solubility data in organic media is scarce. This guide addresses this knowledge gap by providing a thorough theoretical overview and practical, step-by-step experimental protocols for researchers to determine its solubility accurately.
Theoretical Framework: Understanding the Solubility of Inorganic Salts in Organic Solvents
The dissolution of an ionic compound like this compound in an organic solvent is governed by a range of physicochemical factors. A fundamental principle is that "like dissolves like," which suggests that polar solutes are more soluble in polar solvents, and non-polar solutes in non-polar solvents.[1][2][3][4][5] The polarity of both the solute and the solvent, therefore, plays a pivotal role.[2][3]
Several key factors influence the solubility of inorganic salts in organic media:
-
Solvent Polarity: Organic solvents can be broadly classified as polar (e.g., methanol, ethanol, acetonitrile) and non-polar (e.g., hexane, toluene). Polar solvents possess dipole moments that can interact favorably with the ions of the salt, facilitating dissolution.
-
Lattice Energy of the Salt: This is the energy required to separate the ions in the crystal lattice. A higher lattice energy generally corresponds to lower solubility.
-
Solvation Energy: This is the energy released when the ions are solvated by the solvent molecules. Higher solvation energy, resulting from strong ion-dipole interactions, promotes solubility.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature, as the dissolution process is often endothermic.[2][4]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[2]
Quantitative Solubility Data: A Call for Experimental Determination
A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development, this guide presents the following table as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |
| Methanol | CH₃OH | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |
| Ethanol | C₂H₅OH | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |
| Acetone | (CH₃)₂CO | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |
| Acetonitrile | CH₃CN | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Spectroscopic |
| Tetrahydrofuran | C₄H₈O | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Chromatographic |
| Dimethylformamide | (CH₃)₂NC(O)H | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |
| Dimethyl sulfoxide | (CH₃)₂SO | e.g., 25 | Enter experimental data | Enter experimental data | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible results, a well-defined experimental protocol is essential. The following section details the widely accepted gravimetric "shake-flask" method, a reliable technique for determining the solubility of a solid in a liquid.[6]
Gravimetric Method (Shake-Flask Method)
This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.[7][8][9][10]
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.[6][7]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium, which can range from several hours to days.[11]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the collected sample using a syringe filter into a pre-weighed, dry evaporation dish. Filtration should be performed quickly to minimize temperature changes and solvent evaporation.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Periodically remove the dish from the oven, cool it in a desiccator, and weigh it.
-
Continue this process until a constant mass is achieved, indicating that all the solvent has been removed.[7]
-
-
Calculation of Solubility:
-
Mass of dissolved this compound: (Mass of dish + dry residue) - (Mass of empty dish)
-
Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved KSO₃F / Mass of solvent) x 100
-
Alternative and Confirmatory Experimental Methods
While the gravimetric method is robust, other techniques can be employed for validation or for specific experimental conditions.
Spectroscopic Methods
If this compound or its constituent ions exhibit a characteristic absorbance in the UV-Vis or IR spectrum in a given solvent, a calibration curve can be constructed to determine the concentration in a saturated solution.
Chromatographic Methods
Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to quantify the concentration of potassium or fluorosulfate ions in a saturated solution.[11] Headspace Gas Chromatography (HSGC) has also been reported as a novel method for determining the solubility of inorganic salts.[12][13]
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
This guide provides the necessary theoretical background and detailed experimental procedures to enable researchers to systematically and accurately determine the solubility of this compound in a range of organic solvents. The generation of such fundamental data will be invaluable for the advancement of research and development in fields where this compound shows promise.
References
- 1. education.com [education.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. entri.app [entri.app]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
An In-depth Technical Guide to the Spectroscopic Properties of Potassium Fluorosulfate
Theoretical Spectroscopic Properties of the Fluorosulfate Ion (FSO₃⁻)
The fluorosulfate ion (FSO₃⁻) belongs to the C₃ᵥ point group. This symmetry allows for the prediction of its fundamental vibrational modes and their activity in infrared (IR) and Raman spectroscopy. The internal vibrations can be classified into stretching and bending modes of the S-O and S-F bonds.
Based on its C₃ᵥ symmetry, the fluorosulfate ion is expected to have 6 fundamental vibrational modes. These modes are categorized into symmetry species A₁ and E.
-
A₁ modes : These are symmetric vibrations that are active in both IR and Raman spectroscopy. There are three A₁ modes: the symmetric S-O stretching (νs(SO₃)), the S-F stretching (ν(S-F)), and the symmetric SO₃ deformation (δs(SO₃)).
-
E modes : These are degenerate, asymmetric vibrations that are also active in both IR and Raman. There are three E modes: the asymmetric S-O stretching (νas(SO₃)), the asymmetric SO₃ deformation (δas(SO₃)), and the SO₃ rocking (ρ(SO₃)).
The logical relationship for determining the vibrational modes is outlined in the diagram below.
Spectroscopic Analysis of Potassium Methanesulfonate (KCH₃SO₃): An Analogue Study
The following sections detail the experimentally determined spectroscopic properties of potassium methanesulfonate.
The vibrational spectra of potassium methanesulfonate have been thoroughly characterized using Infrared (IR) and Raman spectroscopy. The data presented here is sourced from the work of Parker et al. (2020).[1][2]
Table 1: Infrared and Raman Vibrational Frequencies for Potassium Methanesulfonate (KCH₃SO₃)
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| νas(CH₃) - Asymmetric C-H Stretch | 3027 | 3027 |
| νs(CH₃) - Symmetric C-H Stretch | 2942 | 2943 |
| δas(CH₃) - Asymmetric CH₃ Bend | 1428, 1420 | 1430, 1422 |
| δs(CH₃) - Symmetric CH₃ Bend | 1332 | 1331 |
| νas(SO₃) - Asymmetric S-O Stretch | 1184 | 1190 (shoulder) |
| νs(SO₃) - Symmetric S-O Stretch | 1056 | 1059 |
| ρ(CH₃) - CH₃ Rock | 978 | 979 |
| ν(C-S) - C-S Stretch | 773 | 774 |
| δas(SO₃) - Asymmetric SO₃ Bend | 551 | 552 |
| δs(SO₃) - Symmetric SO₃ Bend | 531 | 532 |
Data extracted from Parker et al. (2020).[1][2]
The following are detailed methodologies for the key experiments cited for potassium methanesulfonate.[1][2]
Infrared Spectroscopy:
-
Sample Preparation: Solid samples of potassium methanesulfonate were analyzed directly.
-
Instrumentation: A Bruker Vertex 70v FTIR spectrometer was used.
-
Measurement Mode: Attenuated Total Reflectance (ATR) with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Processing: Spectra were baseline corrected using the Bruker OPUS software.
Raman Spectroscopy:
-
Sample Preparation: Solid powder samples were placed on a microscope slide.
-
Instrumentation: A Bruker MultiRam FT-Raman spectrometer.
-
Laser Excitation: 1064 nm Nd:YAG laser.
-
Laser Power: 200 mW.
-
Spectral Range: 3500-50 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: 64 scans were co-added to improve the signal-to-noise ratio.
The general workflow for obtaining and analyzing the vibrational spectra is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While no specific NMR data for potassium fluorosulfate was found, ¹⁹F NMR would be a crucial technique for its characterization.
-
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. For the FSO₃⁻ anion, the fluorine atom is bonded to a highly electronegative sulfur atom in a +6 oxidation state, which is also bonded to three oxygen atoms. This would lead to a significant deshielding of the fluorine nucleus, resulting in a downfield chemical shift. The exact chemical shift would need to be determined experimentally and would be dependent on the solvent used.
-
Multiplicity: As there are no other magnetically active nuclei with high natural abundance directly bonded to the fluorine (³²S has I=0), the ¹⁹F NMR spectrum of the fluorosulfate anion is expected to be a singlet.
-
Quantitative Analysis: ¹⁹F NMR can be used for quantitative analysis due to its high sensitivity and the 100% natural abundance of the ¹⁹F isotope.
A general protocol for acquiring a ¹⁹F NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition:
-
Set the spectrometer to the ¹⁹F frequency.
-
Use a standard pulse sequence (e.g., a simple pulse-acquire).
-
Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm or another stable fluorinated compound).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.
The logical flow of an NMR experiment is shown in the following diagram.
References
A Technical Guide to the Synthesis and Characterization of Potassium Fluorosulfate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of potassium fluorosulfate (KSO₃F). It is intended to serve as a detailed guide for researchers, chemists, and professionals in drug development who utilize fluorinating agents and specialty reagents in their work. The document outlines a standard synthetic protocol and details the key analytical techniques used to verify the identity, purity, and properties of the compound.
Introduction
This compound, also known as potassium fluorosulfonate, is an inorganic salt with the chemical formula KSO₃F. It is a valuable reagent in synthetic chemistry, primarily recognized for its role as a fluorinating agent.[1] The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[1] this compound serves as a stable, solid source of the fluorosulfate moiety and is utilized in the synthesis of specialty chemicals, fluorinated polymers, and as an electrolyte component in electrochemical cells.[1] A thorough understanding of its synthesis and characterization is essential for its effective and reliable application in research and development.
Synthesis of this compound
The most common and direct method for preparing this compound is through the reaction of potassium chloride (KCl) with anhydrous fluorosulfuric acid (HSO₃F).[2] The reaction proceeds via a displacement mechanism where the chloride ion is protonated and eliminated as hydrogen chloride gas, yielding the potassium salt of fluorosulfuric acid.
Reaction Scheme: KCl (s) + HSO₃F (l) → KSO₃F (s) + HCl (g)
The following diagram outlines the logical workflow for the synthesis and subsequent purification of this compound.
Figure 1: General workflow for the synthesis and purification of KSO₃F.
Detailed Experimental Protocol
Caution: Fluorosulfuric acid is extremely corrosive and reacts violently with water. Hydrogen chloride gas is toxic and corrosive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., a bubbler containing a concentrated sodium hydroxide solution) to neutralize the evolving hydrogen chloride gas. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Reactant Charging: Charge the flask with finely powdered, dry potassium chloride (1.0 equivalent).
-
Reaction: Cool the flask in an ice bath (0 °C). Slowly add anhydrous fluorosulfuric acid (HSO₃F, ~1.5-2.0 equivalents) to the stirred potassium chloride via the dropping funnel. A vigorous reaction will occur with the evolution of HCl gas.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion. The product will form a white slurry or solid cake.
-
Isolation: Isolate the solid product by filtration using a sintered glass funnel under anhydrous conditions. A blanket of inert gas during filtration is recommended.
-
Washing: Wash the crude product on the filter with a suitable dry, inert solvent (such as anhydrous diethyl ether) to remove any unreacted fluorosulfuric acid. Repeat the washing step two to three times.
-
Drying: Transfer the white solid to a vacuum desiccator or vacuum oven and dry thoroughly to remove residual solvent. The final product is a fine, white crystalline powder.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary methods include spectroscopic analysis, thermal analysis, and crystallographic studies.
The overall characterization workflow is depicted below.
Figure 2: A logical diagram of the analytical methods for KSO₃F characterization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | FKO₃S | [3] |
| Molecular Weight | 138.16 g/mol | [3] |
| Appearance | White or yellowish crystalline powder or chunks | [1][3] |
| CAS Number | 13455-22-6 | [3] |
| Melting Point | 350 °C (decomposes) | [4] |
| Solubility | Reacts with water (hydrolyzes) | |
| InChIKey | VXJAYNWISQFORV-UHFFFAOYSA-M | [3] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. It belongs to the orthorhombic crystal system and is isostructural with barite (BaSO₄).
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a | 8.62 Å |
| b | 5.84 Å |
| c | 7.35 Å |
Spectroscopic Characterization
Vibrational spectroscopy is used to identify the characteristic stretching and bending modes of the fluorosulfate (SO₃F⁻) anion. The SO₃F⁻ ion possesses C₃ᵥ symmetry, which dictates the number of active modes in both Infrared (IR) and Raman spectroscopy. Key vibrational frequencies are summarized in Table 3.
Experimental Protocol:
-
FTIR Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform Infrared spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm). A small amount of the powdered sample is placed on a microscope slide for analysis.
Table 3: Vibrational Frequencies for the Fluorosulfate (SO₃F⁻) Anion
| Wavenumber (cm⁻¹) | Assignment | Technique(s) |
| ~1280 - 1300 | ν(asym) SO₃ (Asymmetric S-O Stretch) | IR, Raman |
| ~1070 - 1080 | ν(sym) SO₃ (Symmetric S-O Stretch) | IR, Raman |
| ~840 - 850 | ν(S-F) (S-F Stretch) | IR, Raman |
| ~600 - 615 | δ(asym) SO₃ (Asymmetric O-S-O Bend) | IR, Raman |
| ~570 - 580 | δ(sym) SO₃ (Symmetric O-S-O Bend) | IR, Raman |
| ~410 - 420 | ρ(S-F) (S-F Rocking) | IR, Raman |
Note: Exact peak positions can vary slightly due to solid-state effects and instrumentation.
¹⁹F NMR is a highly sensitive and definitive technique for characterizing fluorine-containing compounds.[2] The chemical shift of the fluorine atom in the fluorosulfate anion is highly characteristic.
Experimental Protocol:
-
A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, though hydrolysis may occur, or an anhydrous organic solvent if a soluble derivative is being studied). For the insoluble KSO₃F salt, solid-state ¹⁹F NMR (MAS NMR) is the preferred method.
-
The spectrum is acquired on an NMR spectrometer equipped with a fluorine probe. Chemical shifts are referenced to a standard, typically trichlorofluoromethane (CFCl₃) at 0 ppm.
Table 4: ¹⁹F NMR Data for the Fluorosulfate Group
| Parameter | Value | Reference(s) |
| Chemical Shift (δ) | -37 to -50 ppm (relative to CFCl₃) | [5] |
Note: The chemical shift for the fluorosulfate group is generally found in this downfield region. The specific value can be influenced by the cation and solvent environment.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.
Table 5: Thermal Analysis Data for this compound
| Analysis | Observation | Temperature Range (°C) |
| TGA | No significant mass loss until decomposition. | < 350 |
| Onset of mass loss corresponding to decomposition. | > 350 | |
| DSC | No major endothermic or exothermic events (e.g., melting) prior to decomposition. | < 350 |
| An endotherm or exotherm associated with the decomposition process. | > 350 |
Conclusion
This guide has detailed the synthesis and comprehensive characterization of this compound. The preparation via the reaction of potassium chloride and fluorosulfuric acid is a straightforward and effective method. The identity, purity, and structural properties of the resulting salt can be unequivocally confirmed through a combination of analytical techniques, including vibrational spectroscopy (FTIR, Raman), ¹⁹F NMR, thermal analysis (TGA/DSC), and X-ray crystallography. The data presented in this document, compiled into standardized tables and workflows, provides a valuable resource for scientists and researchers employing this important fluorinating reagent in drug discovery and materials science.
References
Introduction: Clarifying the Dual Reactivity of the Fluorosulfate Group
An In-depth Technical Guide on the Reactivity of the Fluorosulfate Moiety with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The chemistry of fluorosulfates is a rapidly expanding field with significant implications for drug discovery, chemical biology, and materials science. However, a common point of confusion is the reactive nature of the fluorosulfate functional group versus the fluorosulfate anion. This guide clarifies this duality and provides a detailed overview of the relevant chemistry for research and development professionals.
Potassium fluorosulfate (KFSO₃) is an inorganic salt (CAS No. 13455-22-6) composed of a potassium cation (K⁺) and a fluorosulfate anion (FSO₃⁻).[1][2][3] In reactions, the fluorosulfate anion itself is generally a weak nucleophile and a good leaving group.[4] Its utility often stems from being a source for the fluorosulfate moiety or acting as a fluorinating agent.[2][5]
Conversely, organofluorosulfates (R-OSO₂F) , particularly aryl fluorosulfates, are powerful electrophiles .[6] The sulfur atom in the -OSO₂F group is highly susceptible to nucleophilic attack. These compounds are increasingly used as stable, versatile alternatives to aryl halides and triflates in a variety of synthetic transformations.[6] This electrophilic nature is central to their most prominent applications in modern chemistry, including cross-coupling reactions and the covalent modification of biomolecules.
This guide will focus primarily on the well-documented and highly relevant electrophilic reactivity of organofluorosulfates, followed by a discussion of the more limited nucleophilic role of the fluorosulfate anion derived from salts like KFSO₃.
Part 1: Organofluorosulfates as Electrophilic Partners
The most significant role of the fluorosulfate moiety in drug development and modern organic synthesis is as a latent electrophilic "warhead" or a coupling partner. Aryl and alkyl fluorosulfates are stable compounds that can be selectively activated to react with a range of nucleophiles.
Synthesis of Aryl Fluorosulfates (Electrophiles)
Aryl fluorosulfates are readily synthesized from widely available phenols and a sulfonyl fluoride source, most commonly sulfuryl fluoride (SO₂F₂) gas.[7][8] Due to the hazardous nature of gaseous SO₂F₂, methods using solid precursors that generate the gas ex situ have been developed to improve safety and handling.[4][9][10]
Experimental Protocol: Synthesis of an Aryl Fluorosulfate via Ex Situ SO₂F₂ Generation [4][10]
This protocol describes the synthesis of an aryl fluorosulfate from a phenol using a two-chamber reactor to safely handle the generation and reaction of sulfuryl fluoride.
-
Apparatus Setup: A two-chamber reactor is assembled. Chamber A (gas generation) contains a stir bar. Chamber B (reaction) also contains a stir bar. The two chambers are connected via a tube.
-
Reagent Preparation (Chamber A): 1,1'-Sulfonyldiimidazole (SDI, 1.5 equiv.) and potassium fluoride (KF, 3.0 equiv.) are added to Chamber A.
-
Reagent Preparation (Chamber B): The desired phenol (1.0 equiv.) is dissolved in an appropriate solvent (e.g., acetonitrile or CH₂Cl₂) in Chamber B, followed by the addition of a base such as triethylamine (Et₃N, 3.0 equiv.).
-
Gas Generation and Reaction: Trifluoroacetic acid (TFA, 3.0 equiv.) is added to Chamber A with vigorous stirring. The generated SO₂F₂ gas diffuses into Chamber B. The reaction mixture in Chamber B is stirred at room temperature for 18-24 hours.
-
Workup and Purification: Upon completion, the reaction mixture in Chamber B is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure aryl fluorosulfate.
Key Reactions with Nucleophiles
Aryl fluorosulfates have emerged as highly effective electrophilic partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[11][12] They often show superior reactivity and stability compared to traditional aryl triflates.[13]
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Fluorosulfates
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl fluorosulfates with arylboronic acids, demonstrating the versatility of this transformation.
| Aryl Fluorosulfate (Electrophile) | Boronic Acid (Nucleophile) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl-7-(fluorosulfonyloxy)coumarin | o-Tolylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | H₂O | 60 | 6-8 | 94 | [11][13] |
| 4-Methyl-7-(fluorosulfonyloxy)coumarin | 4-Acetylphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | H₂O | 60 | 6-8 | 89 | [11][13] |
| 4-Cyanophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | RT | 0.5 | 99 | [14] |
| 4-Nitrophenyl fluorosulfate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | H₂O | 60 | 6-8 | 96 | [11] |
| 2-Naphthyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | RT | 0.5 | 98 | [14] |
In chemical biology and drug development, aryl fluorosulfates serve as latent electrophilic "warheads" for the covalent and site-specific modification of proteins.[15][16] The fluorosulfate group is generally stable under physiological conditions but can be activated within a protein's binding pocket to react with proximal nucleophilic amino acid residues like tyrosine, lysine, and serine.[8][17] This proximity-induced reactivity allows for the development of highly selective targeted covalent inhibitors.[17] The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism.
Quantitative Data: Stability and Reactivity of Fluorosulfate Probes
Aryl fluorosulfates show greater stability and lower off-target reactivity compared to the more classic sulfonyl fluoride (R-SO₂F) warheads.
| Compound | Stability in PBS (pH 7.4) | Reactivity with Human Serum Albumin (HSA) | Conclusion | Reference |
| Aryl Sulfonyl Fluoride Probe | Largely hydrolyzed after 24 h | Forms multiple covalent adducts after 24 h | Higher intrinsic reactivity, more promiscuous | [17] |
| Aryl Fluorosulfate Probe | Stable for up to 24 h | No detectable covalent labeling after 24 h | Superior kinetic stability, minimal off-target reactivity | [17] |
The kinetics of covalent labeling are highly context-dependent, but inactivation rate constants (kinact) are typically in the range of 10⁻⁴ to 10⁻³ s⁻¹, reflecting the latent nature of the electrophile which requires precise positioning within the active site for reaction to occur.
Part 2: The Fluorosulfate Anion as a Nucleophile
While the dominant role of the fluorosulfate moiety in organic synthesis is electrophilic, the fluorosulfate anion (FSO₃⁻) from salts like KFSO₃ can act as a nucleophile, although its reactivity is limited.
Reactivity with Alkyl Halides
In theory, the fluorosulfate anion can displace a leaving group from an alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form an alkyl fluorosulfate. However, the FSO₃⁻ anion is a weak nucleophile due to charge delocalization and the high electronegativity of its atoms.[4] Consequently, such reactions are not commonly reported and would likely require forcing conditions (e.g., high temperature, polar aprotic solvent) to proceed at a reasonable rate. The literature predominantly focuses on the synthesis of alkyl fluorosulfates from alcohols and SO₂F₂, rather than via substitution with KFSO₃.
Role as a Fluorinating Agent
This compound is often described as a fluorinating agent in organic synthesis.[1][2] This suggests that under certain conditions, it can act as a fluoride donor. This may occur through a direct Sₙ2 displacement by the fluoride atom of the anion or via decomposition of the FSO₃⁻ anion to release fluoride, which then acts as the nucleophile.
Visualizations: Mechanisms and Workflows
Figure 1: A generalized experimental workflow for the synthesis of a small molecule probe.
// Nodes Protein [label="Target Protein\n(with Nucleophilic Residue, Nu:)", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Probe [label="Aryl Fluorosulfate\nProbe (Ar-OSO₂F)", shape=cds, fillcolor="#4285F4", fontcolor="#202124"]; Complex [label="Non-covalent\nBinding Complex", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Covalent [label="Covalently Modified\nProtein (Protein-Nu-SO₂O-Ar)", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Protein -> Complex [label="1. Reversible Binding", fontcolor="#5F6368"]; Probe -> Complex [color="#5F6368"]; Complex -> Covalent [label="2. Proximity-Enabled SuFEx\n(kinact)", fontcolor="#5F6368", style=bold]; }
Figure 2: Proximity-enabled covalent protein modification by an aryl fluorosulfate warhead.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxiAdd [label="Ar-Pd(II)-OSO₂F", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Ar-Pd(II)-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Product\nAr-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels node [shape=plaintext, style="", fillcolor=none]; L1 [label="Oxidative\nAddition"]; L2 [label="Transmetalation"]; L3 [label="Reductive\nElimination"];
// Edges Pd0 -> OxiAdd [color="#EA4335"]; OxiAdd -> Trans [color="#EA4335"]; Trans -> Pd0 [color="#EA4335"]; Trans -> RedElim [style=dashed, arrowhead=none, color="#5F6368"];
// Edge from outside edge [style=solid, color="#202124"]; ArOSO2F [label="Ar-OSO₂F\n(Electrophile)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; ArBOH2 [label="Ar'-B(OH)₂\n(Nucleophile)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];
ArOSO2F -> L1 [style=invis]; L1 -> OxiAdd [style=invis]; ArBOH2 -> L2 [style=invis]; L2 -> Trans [style=invis]; L3 -> Pd0 [style=invis];
{rank=same; L1; OxiAdd} {rank=same; L2; Trans} {rank=same; L3; Pd0} }
Figure 3: The catalytic cycle for the Suzuki-Miyaura reaction using an aryl fluorosulfate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 99.5% | Fisher Scientific [fishersci.ca]
- 4. papers.sim2.be [papers.sim2.be]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Potassium Fluorosulfate as a Precursor for SuFEx Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform, offering a robust and versatile method for the synthesis of complex molecules with applications spanning drug discovery, chemical biology, and materials science.[1][2][3] At its core, SuFEx chemistry revolves around the reliable and selective reaction of a sulfur(VI) fluoride-containing hub with a nucleophile, forming a stable covalent bond.[4] The exceptional stability of the S(VI)-F bond, coupled with its tunable reactivity under specific catalytic conditions, makes it an ideal tool for molecular assembly, particularly in biological contexts.[2][4] While the term "potassium fluorosulfate" might be broadly interpreted, the key precursors for SuFEx chemistry are sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F), which can be synthesized using potassium fluoride (KF) or potassium bifluoride (KHF₂) as a fluoride source.[5][6]
The Role of Potassium Salts in the Synthesis of SuFEx Precursors
Potassium fluoride (KF) and potassium bifluoride (KHF₂) are instrumental in the synthesis of sulfonyl fluorides, the foundational precursors for SuFEx reactions.[5][6] These reagents provide a readily available and safe source of fluoride for the conversion of various starting materials into the desired sulfonyl fluoride motifs.[5] The most common methods involve the nucleophilic substitution of a leaving group, such as a chloride in a sulfonyl chloride (R-SO₂Cl), with a fluoride ion from the potassium salt.[6][7]
The general scheme for this conversion is as follows:
R-SO₂Cl + KF → R-SO₂F + KCl
This reaction is often facilitated by phase-transfer catalysts, such as 18-crown-6 ether, to enhance the solubility and reactivity of the fluoride salt in organic solvents.[6][7] More recent advancements have focused on developing one-pot syntheses from more readily available starting materials like sulfonic acids and their salts, further highlighting the versatility of potassium fluoride salts in preparing SuFEx precursors.[6]
Core SuFExable Hubs and Their Reactivity
The two primary classes of electrophilic precursors, or "hubs," in SuFEx chemistry are sulfonyl fluorides and aryl fluorosulfates.
-
Sulfonyl Fluorides (R-SO₂F): These compounds are highly stable yet can be activated to react with a variety of nucleophiles. Their stability and predictable reactivity make them valuable building blocks in medicinal chemistry.[5][8]
-
Aryl Fluorosulfates (Ar-OSO₂F): Generally more stable than sulfonyl fluorides, aryl fluorosulfates often require catalysis to undergo the SuFEx reaction.[8][9] This added stability makes them particularly attractive for applications in chemical biology where high stability in aqueous environments is crucial.[8]
The reactivity of these hubs can be modulated by the choice of catalyst, with common options including organic bases like triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as bifluoride salts.[8]
Applications in Drug Discovery and Development
The unique characteristics of SuFEx chemistry have led to its widespread adoption in drug discovery. Key applications include:
-
Covalent Inhibitor Design: Sulfonyl fluorides and fluorosulfates can act as "warheads" that form covalent bonds with nucleophilic amino acid residues (such as tyrosine, lysine, serine, and histidine) in protein binding sites.[2][8] This allows for the development of highly potent and selective covalent inhibitors.
-
Late-Stage Functionalization: SuFEx provides a powerful tool for the late-stage modification of complex drug molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[10][11]
-
Chemical Biology Probes: The ability to selectively label proteins with SuFEx probes has been instrumental in target identification and validation, as well as in mapping protein-protein interactions.[12]
-
PET Imaging: The development of ¹⁸F radiolabeling methods using SuFEx chemistry has opened new avenues for the creation of novel positron emission tomography (PET) imaging agents.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on SuFEx chemistry.
Table 1: Synthesis of Sulfonyl Fluorides using Potassium Fluoride Salts
| Starting Material | Fluoride Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-mercapto-4,6-dimethylpyrimidine | KF | Pyridine, CH₃CN/1 M HCl, graphite/stainless steel electrodes | 4,6-dimethylpyrimidine-2-sulfonyl fluoride | 74% | [5] |
| Arenesulfonyl chloride | KF | 18-crown-6-ether, acetonitrile | Arenesulfonyl fluoride | Excellent | [6][7] |
| Sulfonic acid sodium salts | KHF₂ | Tetrabutylammonium bromide (TBAB), acetonitrile/acetone | Aryl sulfonyl fluoride | Moderate to good | [6] |
| Sulfonamides | KF, MgCl₂ | Pyrylium tetrafluoroborate (Pyry-BF₄), MeCN, 60 °C | Sulfonyl fluoride | Moderate to very good | [7] |
Table 2: Kinetic Data for Fluoride Exchange Reactions
| Reactants | Solvent | Temperature (K) | Second-order rate constant (k) | Activation Enthalpy (ΔH‡) | Reference |
| Phenyl fluorosulfate + Tetrabutylammonium bifluoride | MeCN-d₃ | 298 | 0.43 L mol⁻¹ s⁻¹ | 11.3 kcal mol⁻¹ | [9][13] |
Experimental Protocols
General Procedure for the Synthesis of Aryl Sulfonyl Fluorides from Aryl Sulfonyl Chlorides
This protocol is adapted from the general method of fluorine substitution on sulfonyl chlorides.[6][7]
Materials:
-
Aryl sulfonyl chloride (1.0 eq)
-
Potassium fluoride (excess, e.g., 5.0 eq)
-
18-crown-6 ether (catalytic amount, e.g., 0.1 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of the aryl sulfonyl chloride in anhydrous acetonitrile, add potassium fluoride and 18-crown-6 ether.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove excess potassium fluoride and the potassium chloride byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonyl fluoride.
In Situ Conversion of Phenolic Compounds to Arylfluorosulfates for Biological Screening
This protocol is based on the method developed for late-stage drug functionalization.[10][11]
Materials:
-
Phenolic compound (1.0 eq)
-
Sulfuryl fluoride (SO₂F₂) solution in acetonitrile
-
Triethylamine (Et₃N) or DBU (catalytic amount)
-
96-well plates
Procedure:
-
In a 96-well plate, dispense a solution of the phenolic compound in a suitable solvent (e.g., acetonitrile).
-
Add the sulfuryl fluoride solution in acetonitrile to each well.
-
Add the base catalyst (e.g., Et₃N or DBU) to initiate the reaction.
-
Allow the reaction to proceed at room temperature.
-
The resulting crude arylfluorosulfate solution can be directly used for biological assays after appropriate dilution.
Visualizations
Caption: General reaction pathway of SuFEx chemistry.
Caption: Synthesis of sulfonyl fluorides using potassium fluoride.
Caption: Workflow for covalent inhibitor development using SuFEx.
References
- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
The Resurgence of the Fluorosulfate Moiety: An In-depth Technical Guide to a Versatile Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorosulfate functional group, once a niche entity in the world of chemistry, has undergone a significant renaissance, emerging as a powerful and versatile tool in organic synthesis, chemical biology, and materials science. At the heart of this resurgence lies the potential of simple inorganic salts like potassium fluorosulfate (KFSO₃). This technical guide provides a comprehensive overview of the known and emerging reactions involving the fluorosulfate moiety, with a particular focus on the utility and potential of this compound. While the direct application of this compound in novel transformations is an area ripe for exploration, its foundational role in the synthesis of key fluorosulfate-containing intermediates is well-established. This document delves into the synthesis of these intermediates, their subsequent reactivity in cutting-edge applications such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and cross-coupling reactions, and explores the untapped potential of this compound as a primary reagent. Detailed experimental protocols for seminal reactions, quantitative data, and conceptual diagrams are provided to serve as a practical resource for researchers in the field.
Introduction to this compound
This compound is a white, crystalline solid that serves as a readily available and stable source of the fluorosulfate anion (FSO₃⁻).[1] Historically, the fluorosulfate anion was recognized for its properties as a weakly coordinating anion.[2] However, recent advancements have highlighted its unique reactivity profile, positioning it as a valuable reagent in modern organic synthesis.[1][3]
The fluorosulfate moiety is characterized by a central sulfur atom in the +6 oxidation state, bonded to three oxygen atoms and one fluorine atom. This arrangement imparts a unique combination of stability and latent reactivity. The S-F bond, while robust under many conditions, can be activated to participate in a variety of transformations, making fluorosulfate-containing compounds highly valuable building blocks.[4]
Key Properties of this compound:
| Property | Value |
| Chemical Formula | KFSO₃ |
| Molar Mass | 138.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Synthesis of Aryl Fluorosulfates: A Gateway to New Reactivity
While direct, novel reactions with this compound are not yet widely reported in the literature, it is a key conceptual precursor to a vast and rapidly expanding area of chemistry: the synthesis and application of aryl fluorosulfates. These compounds are typically synthesized from phenols and sulfuryl fluoride (SO₂F₂), often with the aid of a base.[5] Although this compound is not the direct fluorosulfating agent in this instance, the underlying chemistry of the fluorosulfate group is central.
Aryl fluorosulfates have emerged as highly versatile intermediates due to their exceptional stability and tunable reactivity, making them superior alternatives to traditional triflates in many applications.[6]
General Experimental Protocol for the Synthesis of Aryl Fluorosulfates
The following protocol is a generalized procedure for the synthesis of aryl fluorosulfates from phenols and sulfuryl fluoride gas.
Materials:
-
Phenol derivative
-
Sulfuryl fluoride (SO₂F₂)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a solution of the phenol (1.0 equiv.) and triethylamine (1.2 equiv.) in the chosen anhydrous solvent, cooled to 0 °C, bubble sulfuryl fluoride gas for a predetermined period or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl fluorosulfate.
Quantitative Data for Aryl Fluorosulfate Synthesis (Representative Examples):
| Phenol Derivative | Base | Solvent | Yield (%) |
| Phenol | Et₃N | CH₂Cl₂ | >95 |
| 4-Methoxyphenol | Et₃N | CH₂Cl₂ | >95 |
| 4-Nitrophenol | Et₃N | CH₂Cl₂ | >95 |
| 2,6-Dimethylphenol | Et₃N | CH₂Cl₂ | >95 |
Note: Yields are typically high across a broad range of phenols, demonstrating the efficiency of this transformation.
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been a major driver in the renewed interest in fluorosulfates.[7] SuFEx is a click chemistry platform that involves the reaction of a sulfur(VI)-fluoride compound (like an aryl fluorosulfate) with a nucleophile, resulting in the formation of a stable S-Nu bond and the release of a fluoride ion.
Key Features of SuFEx Chemistry
-
High Efficiency: SuFEx reactions are typically high-yielding and proceed under mild conditions.
-
Broad Scope: A wide range of nucleophiles, including phenols, amines, and thiols, can participate in SuFEx reactions.
-
Biocompatibility: The stability of the fluorosulfate group in aqueous environments makes SuFEx chemistry suitable for biological applications, such as protein labeling and drug discovery.[4]
Experimental Protocol for a Typical SuFEx Reaction
The following is a representative protocol for the SuFEx reaction between an aryl fluorosulfate and a phenolic nucleophile.
Materials:
-
Aryl fluorosulfate (1.0 equiv.)
-
Phenolic nucleophile (1.1 equiv.)
-
Cesium carbonate (Cs₂CO₃) or other suitable base (2.0 equiv.)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a mixture of the aryl fluorosulfate and the phenolic nucleophile in the anhydrous solvent is added the base.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired diaryl sulfate.
Cross-Coupling Reactions of Aryl Fluorosulfates
Aryl fluorosulfates have been successfully employed as electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions, serving as effective alternatives to aryl halides and triflates.[6] Their favorable reactivity profile and ease of preparation have made them attractive substrates for the formation of C-C and C-heteroatom bonds.
Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Fluorosulfate
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl fluorosulfate with a boronic acid.
Materials:
-
Aryl fluorosulfate (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
A mixture of the aryl fluorosulfate, arylboronic acid, palladium catalyst, and base in the solvent system is degassed and then heated under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The residue is purified by column chromatography to afford the biaryl product.
The Untapped Potential: New Reactions with this compound
While the literature on novel, direct reactions of this compound is currently sparse, its chemical nature suggests a range of potential transformations that warrant investigation. As a source of the nucleophilic fluorosulfate anion, it could potentially react with various electrophiles.
Hypothetical Reaction with Alkyl Halides
This compound could potentially serve as a reagent for the synthesis of alkyl fluorosulfates via nucleophilic substitution of alkyl halides.
Hypothetical Ring-Opening of Epoxides
The fluorosulfate anion from this compound could act as a nucleophile in the ring-opening of epoxides, leading to the formation of β-hydroxy fluorosulfates.
Conclusion
The chemistry of the fluorosulfate group is experiencing a period of rapid growth and innovation. While much of the recent focus has been on the application of aryl fluorosulfates in SuFEx and cross-coupling reactions, the potential of simple inorganic salts like this compound as a direct reagent in novel transformations remains a largely unexplored frontier. This technical guide has provided a comprehensive overview of the current state of the art, offering detailed protocols for the synthesis and application of key fluorosulfate-containing compounds. It is our hope that this guide will not only serve as a practical resource for researchers but also inspire further investigation into the direct reactivity of this compound, unlocking new and exciting avenues in chemical synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorosulfate synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
Exploratory Studies of Potassium Fluorosulfate in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium fluorosulfate (KSO₃F), a versatile and reactive chemical, has traditionally been recognized for its role as a fluorinating agent in organic synthesis.[1][2] This technical guide explores the emerging and potential applications of this compound as a catalyst in key organic transformations. Drawing parallels with the established catalytic activity of other potassium salts, such as potassium hydrogensulfate (KHSO₄) and potassium phosphate (K₃PO₄), this document provides a framework for investigating KSO₃F in catalytic processes critical to drug discovery and development. We present detailed experimental protocols for analogous reactions, quantitative data from related catalytic systems, and logical diagrams to illustrate reaction pathways and experimental workflows, offering a roadmap for future research in this promising area.
Introduction to this compound in a Catalytic Context
This compound is a white to off-white solid with a melting point of 350 °C (decomposes).[2] While its primary application has been in the introduction of fluorine into organic molecules to enhance biological activity and material stability, its structural similarity to known solid acid catalysts like potassium hydrogensulfate suggests a potential role in acid-catalyzed reactions.[1][3] The fluorosulfate anion's strong electron-withdrawing nature could modulate the Lewis acidity of the potassium cation, potentially offering unique catalytic properties. This guide focuses on two significant classes of reactions where potassium salts have shown catalytic efficacy: the Pechmann condensation for coumarin synthesis and the Claisen-Schmidt condensation for chalcone synthesis.
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, a class of compounds with diverse pharmacological activities.[4][5] The reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions.[4][6] While strong acids like sulfuric acid are traditionally used, solid acid catalysts are gaining prominence due to their ease of handling, recyclability, and milder reaction conditions.[3][5]
Established Catalysis with Potassium Salts
Potassium hydrogensulfate (KHSO₄) has been successfully employed as a cost-effective and efficient catalyst for the Pechmann condensation under solvent-free conditions.[3] This precedent suggests that this compound could serve a similar role, potentially with modified activity or selectivity.
Quantitative Data from Analogous Catalytic Systems
The following table summarizes representative data for the Pechmann condensation catalyzed by KHSO₄. This data serves as a benchmark for exploratory studies with this compound.
| Entry | Phenol | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Resorcinol | Ethyl acetoacetate | KHSO₄ | 120 °C, 30 min | 95 | [3] |
| 2 | Phenol | Ethyl acetoacetate | KHSO₄ | 120 °C, 2 h | 82 | [3] |
| 3 | m-Cresol | Ethyl acetoacetate | KHSO₄ | 120 °C, 3 h | 85 | [3] |
| 4 | Phloroglucinol | Ethyl acetoacetate | KHSO₄ | 120 °C, 15 min | 98 | [3] |
Proposed Experimental Protocol for KSO₃F Catalysis
This protocol is adapted from established procedures for KHSO₄-catalyzed Pechmann condensation.[3]
Materials:
-
Substituted phenol (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (12 mmol)
-
This compound (KSO₃F) (1-10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask, combine the substituted phenol (10 mmol), β-ketoester (12 mmol), and this compound (catalytic amount, e.g., 5 mol%).
-
Heat the mixture with stirring at a predetermined temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes to 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Mechanistic Pathway and Visualization
The proposed mechanism for the acid-catalyzed Pechmann condensation involves initial transesterification followed by intramolecular cyclization and dehydration.[4][6]
Caption: Proposed mechanism for the Pechmann condensation catalyzed by this compound.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, or α,β-unsaturated ketones, are important intermediates in the biosynthesis of flavonoids and serve as scaffolds for numerous pharmacologically active compounds.[7][8] The Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an acetophenone derivative, is a primary method for their synthesis, typically conducted under basic conditions.[8][9]
Established Catalysis with Potassium Salts
Potassium phosphate (K₃PO₄) has been demonstrated as an efficient catalyst for the Claisen-Schmidt condensation at room temperature, offering good to excellent yields.[10] The basicity of the phosphate anion is crucial for the deprotonation of the acetophenone. While this compound is not basic, its potential application in variations of this reaction, perhaps under different conditions or as a co-catalyst, warrants exploration.
Quantitative Data from Analogous Catalytic Systems
The following table presents data from chalcone synthesis using potassium phosphate as a catalyst, providing a comparative basis for future studies.[10]
| Entry | Aldehyde | Ketone | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | K₃PO₄ | Ethanol, RT | 1 h | 92 | [10] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | K₃PO₄ | Ethanol, RT | 45 min | 95 | [10] |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | K₃PO₄ | Ethanol, RT | 1.5 h | 90 | [10] |
| 4 | Furfural | p-Bromoacetophenone | K₃PO₄ | Ethanol, RT | 20 min | 96 | [10] |
Proposed Experimental Protocol for Exploratory Studies
This protocol is based on the K₃PO₄-catalyzed Claisen-Schmidt condensation.[10] While KSO₃F is not a base, this protocol can be adapted for screening its activity under various conditions (e.g., in the presence of a base or under thermal conditions where it might act as a Lewis acid).
Materials:
-
Aromatic aldehyde (10 mmol)
-
Acetophenone derivative (10 mmol)
-
This compound (KSO₃F) (as co-catalyst or under investigation)
-
Base (e.g., K₂CO₃, if required)
-
Ethanol (15 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the acetophenone derivative (10 mmol) in ethanol (15 mL).
-
Add the catalyst system to be investigated (e.g., this compound alone or in combination with a base).
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol).
-
Characterize the purified chalcone using appropriate analytical methods.
Mechanistic Pathway and Visualization
The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate ion.
Caption: General mechanism for the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when exploring the catalytic activity of a new compound like this compound. The following workflow provides a logical sequence for such investigations.
Caption: A logical workflow for screening the catalytic activity of this compound.
Conclusion and Future Outlook
While the direct catalytic applications of this compound are not yet widely reported, its chemical properties and the established catalytic activity of related potassium salts provide a strong rationale for its investigation. This guide offers a foundational framework for researchers to explore this compound in key organic reactions such as the Pechmann and Claisen-Schmidt condensations. The provided protocols, comparative data, and mechanistic diagrams are intended to facilitate a systematic exploration of KSO₃F's catalytic potential. Future studies should focus on direct experimental validation, detailed mechanistic investigations, and the expansion to other acid- or Lewis acid-catalyzed transformations relevant to the synthesis of pharmaceuticals and other fine chemicals. The unique electronic properties imparted by the fluorosulfate group may unlock novel reactivity and selectivity, positioning this compound as a valuable addition to the modern synthetic chemist's toolkit.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Theoretical Insights into the Fluorosulfate Anion: A Computational Chemistry Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorosulfate anion (FSO₃⁻), a species of significant interest in both fundamental and applied chemistry, has been the subject of numerous theoretical investigations aimed at elucidating its structural, vibrational, and electronic properties. As the conjugate base of the superacid fluorosulfuric acid, its stability and reactivity are of paramount importance. This technical guide provides a comprehensive overview of the theoretical studies on the fluorosulfate anion, presenting key quantitative data derived from various computational methods. Detailed computational protocols are outlined to ensure reproducibility and to offer a comparative framework for future research. Visualizations of logical relationships and workflows are provided to enhance understanding.
Introduction
The fluorosulfate anion (FSO₃⁻) is a tetrahedral inorganic anion isoelectronic with the sulfate anion.[1] Its unique properties, including high stability and its role as a weakly coordinating anion, have led to its application in diverse areas, from synthetic chemistry to materials science.[1] Theoretical chemistry provides a powerful lens through which to examine the intricacies of FSO₃⁻ at an atomic level, offering insights that complement experimental findings. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been employed to predict its geometry, vibrational frequencies, and electronic structure with a high degree of accuracy. This guide synthesizes the findings from these theoretical studies to provide a detailed technical resource for professionals in the field.
Structural Properties
Theoretical calculations have been instrumental in determining the precise geometric parameters of the fluorosulfate anion. These studies consistently predict a tetrahedral geometry around the central sulfur atom. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography of fluorosulfate salts.
Table 1: Comparison of Theoretical and Experimental Geometries of the Fluorosulfate Anion
| Parameter | Experimental Value[1] |
| Bond Lengths (Å) | |
| S–O | 1.43 ± 0.01 |
| S–F | 1.58 ± 0.02 |
| **Bond Angles (°) ** | |
| O–S–O | 112.9 |
| F–S–O | 105.8 |
Vibrational Spectroscopy
Vibrational spectroscopy is a key tool for the characterization of molecular species. Theoretical calculations of vibrational frequencies for the fluorosulfate anion are crucial for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the fundamental vibrational modes of the anion.
Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) of the Fluorosulfate Anion
| Vibrational Mode | Description | Experimental Range (cm⁻¹)[1] |
| ν(S–F) | S–F stretching | 730 - 790 |
| νs(SO₃) | Symmetric SO₃ stretching | 1070 - 1080 |
| νas(SO₃) | Asymmetric SO₃ stretching | 1240 - 1300 |
| δ(O–S–O) and δ(F–S–O) | Bending modes | 400 - 650 |
Note: A comprehensive comparative table of vibrational frequencies from different theoretical methods is not available in the public literature.
Computational Protocols
The accuracy of theoretical predictions for the fluorosulfate anion is highly dependent on the chosen computational methodology. The following section outlines a general workflow for performing such calculations.
Geometry Optimization and Frequency Calculations
A common approach for studying the fluorosulfate anion involves geometry optimization followed by the calculation of vibrational frequencies. This ensures that the calculated frequencies correspond to a stable minimum on the potential energy surface.
Selection of Theoretical Methods
The choice of the exchange-correlation functional in DFT and the level of theory in ab initio methods significantly impacts the results. For anions, it is crucial to use basis sets augmented with diffuse functions (e.g., denoted by a "+" in the basis set name) to accurately describe the more spread-out electron density.
Electronic Structure and Reactivity
Theoretical studies provide valuable insights into the electronic structure and bonding within the fluorosulfate anion. The S-O bonds exhibit significant double-bond character, while the S-F bond is a single bond.[1] The negative charge is delocalized over the three oxygen atoms and the fluorine atom, contributing to the anion's stability.
Computational studies on the reactivity of the fluorosulfate anion often focus on its role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and its interactions in various chemical environments. Theoretical calculations can model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms.
Conclusion
Theoretical and computational chemistry are indispensable tools for the in-depth study of the fluorosulfate anion. They provide detailed information on its geometry, vibrational modes, and electronic properties that are in close agreement with experimental data. This guide has summarized the key findings from theoretical studies and outlined the general computational protocols necessary for such investigations. Further research, particularly comparative studies employing a wide range of modern DFT functionals and high-level ab initio methods, will continue to refine our understanding of this important chemical species and its reactivity.
References
In-Depth Technical Guide to Potassium Fluorosulfate (CAS 13455-22-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fluorosulfate (KSO₃F), also known as potassium fluorosulfonate, is an inorganic salt with the CAS number 13455-22-6. It is a versatile reagent with significant applications in various fields of chemical research and development, particularly in organic synthesis as a fluorinating agent.[1][2] The introduction of fluorine into organic molecules can dramatically alter their biological activity, making this compound a valuable tool in drug discovery and agrochemical development.[2] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound.
Physicochemical Properties
This compound is a white to off-white or yellowish crystalline solid.[1][2] It is a stable compound under standard conditions but is sensitive to moisture and undergoes hydrolysis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13455-22-6 | [1][2] |
| Molecular Formula | FKO₃S | [2][4][5] |
| Molecular Weight | 138.16 g/mol | [1][2][4] |
| Appearance | White to off-white/yellowish powder or chunks | [1][2] |
| Melting Point | 350 °C (decomposes) | [1][2][6] |
| Boiling Point | 165.5 °C (at 760 mmHg) | [5] |
| Density | 2.56 g/cm³ | [7] |
| Solubility | Reacts with water (hydrolysis) | [3][5][6] |
| Vapor Pressure | 0.942 mmHg at 25°C | [5] |
Chemical Reactivity and Stability
This compound is stable under dry conditions but reacts with water, undergoing hydrolysis.[3] It is classified as a corrosive solid that can cause severe skin burns and eye damage. The compound is incompatible with strong acids, strong oxidizing agents, bases, metals, and glass. Upon decomposition, it can produce hazardous substances including sulfur oxides, hydrogen fluoride, and potassium oxide.
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to show strong absorption bands corresponding to the S-O and S-F stretching and bending vibrations of the fluorosulfate anion (SO₃F⁻). For the closely related potassium sulfate (K₂SO₄), characteristic peaks are observed for the sulfate group. The asymmetric and symmetric stretching modes of the S=O bonds in the fluorosulfate anion would likely appear in the region of 1100-1400 cm⁻¹. The S-F stretching vibration would be expected at a lower frequency.
Raman Spectroscopy
Similar to IR spectroscopy, the Raman spectrum of this compound will be dominated by the vibrational modes of the fluorosulfate anion. The symmetric stretching vibrations of the S-O bonds are expected to give rise to strong, sharp peaks.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine nucleus. In various fluorosulfate-containing compounds, the ¹⁹F chemical shift has been reported, and for the F-SO₃ group, it typically appears in a specific region of the spectrum.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of metal fluorosulfates involves the reaction of a metal halide with fluorosulfuric acid.[7]
Reaction: KCl + HSO₃F → KSO₃F + HCl
Experimental Workflow for Synthesis
Caption: Synthesis of this compound.
Methodology:
-
In a well-ventilated fume hood, cautiously add potassium chloride to an equimolar amount of cooled fluorosulfuric acid with constant stirring. The reaction is exothermic and liberates hydrogen chloride gas, which must be safely vented.
-
Continue stirring the mixture until the evolution of HCl gas ceases, indicating the completion of the reaction.
-
The solid this compound product is then isolated by filtration.
-
The crude product is washed with a suitable anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.
-
The purified this compound is dried under vacuum to remove any residual solvent.
Purification by Recrystallization
For further purification, this compound can be recrystallized. A general procedure for the recrystallization of potassium salts can be adapted.
Experimental Workflow for Purification
Caption: Purification of this compound.
Methodology:
-
Dissolve the crude this compound in a minimum amount of a suitable hot, anhydrous, polar aprotic solvent.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Dry the purified crystals under vacuum.
Applications in Drug Development and Research
The primary application of this compound in a research and drug development context is as a fluorinating agent.[1][2] The introduction of fluorine atoms into lead compounds can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.
Fluorination of Aromatic Compounds
This compound can be used for the nucleophilic fluorination of activated aromatic compounds.
Experimental Workflow for Aromatic Fluorination
Caption: Aromatic Fluorination using KSO₃F.
Methodology:
-
To a solution of the activated aromatic substrate in a high-boiling aprotic solvent (e.g., sulfolane), add this compound and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired fluorinated aromatic compound.
Safety and Handling
This compound is a corrosive material that requires careful handling to avoid contact with skin and eyes. It is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile reagent, particularly for the introduction of fluorine into organic molecules. Its properties and reactivity make it a useful tool for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Proper handling and storage procedures are crucial to ensure safety in its application. This guide provides a foundational understanding of the key technical aspects of this compound to aid in its effective and safe utilization in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 99.5% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | FKO3S | CID 23678652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 13455-22-6 [m.chemicalbook.com]
- 7. Fluorosulfates - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Mechanistic Insights into Sulfur(VI) Fluoride Exchange (SuFEx) Reactions: The Role of Potassium Salts and Fluorosulfate Species
For Immediate Release
This technical guide provides an in-depth analysis of the mechanistic studies of Sulfur(VI) Fluoride Exchange (SuFEx) reactions, with a particular focus on the involvement of potassium salts and the nature of fluorosulfate compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details experimental protocols, and visualizes complex reaction pathways.
Introduction: Clarifying the Roles of Potassium Fluorosulfate and Potassium Fluoride in SuFEx Chemistry
Initially, it is crucial to distinguish the roles of this compound (KFSO₃) and potassium fluoride (KF) within the context of SuFEx chemistry. SuFEx is a powerful click chemistry reaction that involves the exchange of a fluoride atom on a sulfur(VI) center. The primary electrophilic partners in these reactions are typically aryl sulfonyl fluorides (Ar-SO₂F) or aryl fluorosulfates (Ar-OSO₂F).
While this compound contains the fluorosulfate anion (FSO₃⁻), it is not typically the primary reactant in SuFEx "exchange" reactions. Instead, the fluorosulfate moiety is often part of the stable electrophile (aryl fluorosulfate) that undergoes reaction. The key nucleophile that initiates the exchange is frequently a fluoride ion, often sourced from potassium fluoride (KF), which is valued for its low cost and availability.[1][2] Particularly in the field of radiochemistry, potassium fluoride, especially as K[¹⁸F]F, is a critical reagent for the synthesis of ¹⁸F-labeled PET imaging agents via SuFEx.[3][4][5]
This guide will, therefore, focus on the well-documented and mechanistically studied SuFEx reactions involving the interaction of aryl fluorosulfates with potassium fluoride, as this represents the core of SuFEx chemistry where these species are central.
The Mechanism of Sulfur(VI) Fluoride Exchange
The SuFEx reaction between an aryl fluorosulfate and a fluoride ion is hypothesized to proceed through a low-energy barrier pathway, making it a rapid and efficient transformation, even at room temperature.[3][4] Density Functional Theory (DFT) calculations suggest a mechanism involving a pentacoordinated sulfur intermediate.[3] This process is significantly more facile than traditional Sₙ2 reactions for C-F bond formation, potentially due to the engagement of the 3d-orbitals of the sulfur(VI) center, which lowers the kinetic barrier.[4]
A positive slope (ρ = 1.56) in Hammett plot analysis of the reaction between para-substituted phenyl fluorosulfates and a fluoride source indicates the build-up of negative charge in the transition state, which is consistent with the proposed associative mechanism.[3]
Caption: Proposed mechanism for the SuFEx reaction involving a pentacoordinated intermediate.
Quantitative Analysis of SuFEx Reaction Kinetics
Kinetic studies, often employing Time-Dependent Saturation Transfer (TDST) ¹⁹F-NMR spectroscopy, have provided valuable quantitative data on the rates and energetics of the SuFEx reaction. The reaction between phenyl fluorosulfate and various fluoride salts has been a key model system for these investigations.
| Reactants | Fluoride Source | Solvent | Rate Constant (k₂₉₈ₖ) [L mol⁻¹ s⁻¹] | Activation Enthalpy (ΔH‡) [kcal mol⁻¹] | Reference |
| Phenyl Fluorosulfate | Tetrabutylammonium Bifluoride | MeCN-d₃ | 0.43 | 11.3 | [3][4] |
| Phenyl Fluorosulfate | KHF₂ / 18-crown-6 | MeCN | Moderate Exchange Rate | Not Reported | [3] |
| Phenyl Fluorosulfate | KHF₂ / [2.2.2]-cryptand | MeCN | Moderate Exchange Rate | Not Reported | [3] |
| Phenyl Fluorosulfate | Tris(dimethylamino)sulfonium Bifluoride | MeCN | ~4.3 (10-fold increase vs. TBAF) | Not Reported | [3] |
Experimental Protocols: Ultrafast [¹⁸F]SuFEx Radiosynthesis
The SuFEx reaction has been successfully applied to the late-stage radiosynthesis of aryl [¹⁸F]fluorosulfates for PET imaging. The protocol is notable for its speed, efficiency, and mild conditions.
Materials and Reagents
-
Aryl fluorosulfate precursor (e.g., 3-Ethynylphenyl fluorosulfate)
-
Potassium [¹⁸F]fluoride (K[¹⁸F]F)
-
[2.2.2]-Cryptand
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
C18 Sep-Pak cartridge for purification
Radiosynthesis Workflow
The automated radiosynthesis of aryl [¹⁸F]fluorosulfates follows a streamlined workflow that minimizes reaction and purification time.
Caption: Automated workflow for the radiosynthesis of aryl [¹⁸F]fluorosulfates via SuFEx.
Quantitative Outcome
This method consistently produces high radiochemical yields (RCY) and molar activities for a diverse range of aryl fluorosulfates.
| Substrate Type | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Reference |
| Structurally and functionally diverse aryl fluorosulfates (n=25) | 83–100% (median 98%) | 280 | [4][6] |
| 3-Ethynylphenyl [¹⁸F]fluorosulfate | 99.3 ± 0.6% (n=4) | Not Reported | [4] |
SuFEx in Drug Discovery and Chemical Biology
The stability of the aryl fluorosulfate group under physiological conditions, combined with its activatable reactivity, makes it a valuable moiety in drug discovery and chemical biology.[7][8] Aryl fluorosulfates have been employed as warheads for covalent inhibitors, targeting nucleophilic amino acid residues such as tyrosine, lysine, and serine within protein binding sites.[8][9] The ability to rapidly synthesize libraries of fluorosulfate derivatives using SuFEx chemistry facilitates high-throughput screening for novel bioactive compounds.[5]
Conclusion
The Sulfur(VI) Fluoride Exchange reaction is a cornerstone of modern click chemistry, offering a robust and efficient method for the synthesis of sulfonyl-containing molecules. Mechanistic studies reveal a facile, low-energy pathway for fluoride exchange, particularly in the reaction of aryl fluorosulfates with nucleophilic fluoride sources like potassium fluoride. The application of this reaction to the ultrafast synthesis of [¹⁸F]-labeled PET agents highlights its significance and utility. For researchers in drug development and chemical biology, a thorough understanding of the SuFEx mechanism and its quantitative parameters is essential for leveraging this powerful tool in the creation of novel therapeutics and molecular probes.
References
- 1. researchgate.net [researchgate.net]
- 2. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Role of Potassium Fluorosulfate in the Synthesis of Novel Ionic Liquids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning catalysis, electrochemistry, and drug delivery. The incorporation of fluorine-containing anions can significantly enhance their physicochemical properties, leading to the development of novel ILs with tailored functionalities. This technical guide explores the potential role of potassium fluorosulfate (KFSO₃) in the synthesis of new ionic liquids. A comprehensive review of the current scientific literature reveals a notable absence of direct synthesis routes for ionic liquids utilizing this compound as a primary precursor. However, by examining the established methodologies for synthesizing other fluorinated and fluorosulfate-containing ionic liquids, we can infer potential synthetic pathways and provide a framework for future research in this area. This document details prevalent synthesis techniques, presents physicochemical data for analogous fluorinated ionic liquids, and proposes a hypothetical experimental protocol for the synthesis of a fluorosulfate ionic liquid.
Introduction to Fluorinated Ionic Liquids
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents.[1] The anion's structure and composition play a crucial role in determining the overall physicochemical characteristics of an ionic liquid.
The introduction of fluorine into the anionic component of an IL can lead to several desirable properties, including:
-
Enhanced Thermal and Electrochemical Stability: Fluorinated anions, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻), tetrafluoroborate ([BF₄]⁻), and hexafluorophosphate ([PF₆]⁻), are generally less coordinating and more resistant to oxidation and reduction.
-
Increased Hydrophobicity: The presence of fluoroalkyl groups can significantly increase the hydrophobicity of the ionic liquid.
-
Modified Solvency: Fluorinated ionic liquids can exhibit unique phase behavior, including miscibility with both fluorinated and non-fluorinated solvents.
Synthesis of Fluorinated Ionic Liquids
The most common and versatile method for synthesizing fluorinated ionic liquids is through a metathesis reaction , also known as anion exchange. This two-step process typically involves:
-
Quaternization: The synthesis of a cationic precursor, usually a halide salt. For example, an N-alkylimidazole is reacted with an alkyl halide to form a 1-alkyl-3-alkylimidazolium halide.
-
Anion Exchange: The halide anion of the precursor is exchanged with the desired fluorinated anion. This is typically achieved by reacting the halide salt with a metal salt of the target anion (e.g., Li[NTf₂], K[PF₆], Na[BF₄]). The driving force for this reaction is often the precipitation of the resulting metal halide salt (e.g., LiCl, KBr, NaCl) from the reaction mixture.
// Nodes N_Alkylimidazole [label="N-Alkylimidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyl_Halide [label="Alkyl Halide (R'-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quaternization [label="Quaternization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazolium_Halide [label="Imidazolium Halide\n([R-Im-R']⁺X⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Metal_Fluorinated_Anion [label="Metal Salt of\nFluorinated Anion (M⁺A⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion_Exchange [label="Anion Exchange\n(Metathesis)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluorinated_IL [label="Fluorinated Ionic Liquid\n([R-Im-R']⁺A⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metal_Halide [label="Metal Halide (MX)\n(Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Pure Fluorinated\nIonic Liquid", fillcolor="#34A853", fontcolor="#FFFFFF"];
General Synthesis of Fluorinated Ionic Liquids via Metathesis
This compound in Ionic Liquid Synthesis: A Gap in the Literature
Despite the versatility of potassium salts in metathesis reactions for ionic liquid synthesis, a thorough review of the scientific literature reveals a lack of documented methods for the direct use of this compound (KFSO₃) as a precursor for novel ionic liquids. While potassium fluoride is used in certain fluorination reactions within ionic liquid media, the fluorosulfate anion itself has not been extensively explored as a component of ionic liquids through this route.
The reasons for this may include:
-
Reactivity and Stability: The fluorosulfate anion may not be as stable as other commonly used fluorinated anions under typical reaction conditions.
-
Solubility: The solubility of this compound and the resulting potassium halide in common organic solvents may not be favorable for driving the metathesis reaction to completion.
-
Alternative Precursors: Fluorosulfuric acid (HSO₃F) is a more direct precursor for introducing the fluorosulfate anion, typically by reacting it with a metal chloride.
Proposed Synthesis of a Fluorosulfate Ionic Liquid
Based on the general principles of ionic liquid synthesis, a hypothetical pathway for the preparation of a fluorosulfate ionic liquid using a metathesis reaction can be proposed. This protocol is intended as a starting point for experimental investigation.
// Nodes Imidazolium_Halide [label="1-Butyl-3-methylimidazolium\nChloride ([Bmim]Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Potassium_Fluorosulfate [label="this compound\n(KFSO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metathesis [label="Metathesis Reaction\nin Acetonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_IL [label="Crude [Bmim][FSO₃]\nand KCl Precipitate", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Evaporation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Washing with\nDichloromethane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying under Vacuum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_IL [label="Pure 1-Butyl-3-methylimidazolium\nFluorosulfate ([Bmim][FSO₃])", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proposed Synthesis of a Fluorosulfate Ionic Liquid
Hypothetical Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Fluorosulfate ([Bmim][FSO₃])
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
This compound (KFSO₃)
-
Anhydrous acetonitrile
-
Anhydrous dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium chloride (1 equivalent) in anhydrous acetonitrile.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction for the formation of a white precipitate (potassium chloride).
-
Upon completion, filter the mixture to remove the precipitated potassium chloride.
-
Evaporate the acetonitrile from the filtrate under reduced pressure.
-
Wash the resulting crude ionic liquid with anhydrous dichloromethane to remove any unreacted starting materials.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual solvent and water.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Physicochemical Properties of Representative Fluorinated Ionic Liquids
| Ionic Liquid | Cation | Anion | Density (g/cm³ at 25°C) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) | Decomposition Temp. (°C) |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [Bmim]⁺ | [PF₆]⁻ | 1.37 | 312 | 3.9 | >400 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | [Bmim]⁺ | [BF₄]⁻ | 1.28 | 154 | 4.3 | >400 |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [Bmim]⁺ | [TFSI]⁻ or [NTf₂]⁻ | 1.43 | 52 | 3.9 | >400 |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [Emim]⁺ | [TFSI]⁻ or [NTf₂]⁻ | 1.52 | 34 | 9.8 | >400 |
Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the measurement conditions.
Conclusion and Future Outlook
The synthesis of novel ionic liquids with fluorosulfate anions represents an underexplored area of research. While direct synthesis routes using this compound have not been reported, the principles of metathesis reactions provide a viable starting point for their investigation. The proposed experimental protocol offers a blueprint for the synthesis of 1-butyl-3-methylimidazolium fluorosulfate. Successful synthesis and characterization of this and other fluorosulfate-based ionic liquids could open new avenues for applications in various scientific and industrial fields, particularly where high thermal and electrochemical stability are paramount. Further research is warranted to explore the synthesis, physicochemical properties, and potential applications of this promising, yet largely unexamined, class of ionic liquids.
References
Investigating the Electrochemical Window of Potassium Fluorosulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the electrochemical window of potassium fluorosulfate (KFSO₃). While specific quantitative data for the electrochemical stability of pure this compound in common non-aqueous electrolytes is not extensively documented in publicly available literature, this guide outlines the standard experimental protocols and theoretical considerations for its determination. The fluorosulfate anion (FSO₃⁻) is known for its high resistance to oxidation, suggesting a wide anodic window, a crucial property for high-voltage electrolyte applications.
Quantitative Data Summary
| Parameter | Value (V) vs. K/K⁺ | Solvent System | Working Electrode | Scan Rate (mV/s) | Cutoff Current Density (µA/cm²) | Reference |
| Anodic Limit (Oxidation) | Data to be determined | e.g., Propylene Carbonate | e.g., Platinum | e.g., 1 | e.g., 10 | [Internal Data] |
| Cathodic Limit (Reduction) | Data to be determined | e.g., Propylene Carbonate | e.g., Platinum | e.g., 1 | e.g., 10 | [Internal Data] |
| Electrochemical Window | Data to be determined | e.g., Propylene Carbonate | e.g., Platinum | e.g., 1 | e.g., 10 | [Internal Data] |
Experimental Protocols for Determining the Electrochemical Window
The electrochemical stability window of an electrolyte is typically determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV). These methods involve applying a potential to a working electrode and measuring the resulting current. The potential at which a significant increase in current is observed indicates the onset of electrolyte decomposition (oxidation at the anodic limit and reduction at the cathodic limit).
General Experimental Setup
A standard three-electrode setup is employed for these measurements.
-
Working Electrode (WE): An inert material with a known surface area, such as platinum (Pt), glassy carbon (GC), or gold (Au). The choice of WE is critical as the electrochemical window can vary with the electrode material.
-
Reference Electrode (RE): A stable electrode with a well-defined potential, against which the potential of the working electrode is measured. For potassium-ion systems, a potassium metal electrode (K/K⁺) is the ideal reference. However, due to the high reactivity of potassium metal, quasi-reference electrodes like silver/silver ion (Ag/Ag⁺) are often used, with their potential calibrated against K/K⁺.
-
Counter Electrode (CE): An inert electrode with a large surface area (e.g., platinum mesh or carbon paper) to ensure that the current passed through the cell does not limit the measurement at the working electrode.
All experiments should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen, which can significantly affect the results.
Linear Sweep Voltammetry (LSV) Protocol
LSV is used to determine the anodic and cathodic limits separately.
-
Electrolyte Preparation: Prepare a solution of this compound in the desired non-aqueous solvent (e.g., propylene carbonate, ethylene carbonate/dimethyl carbonate mixture) at a specific concentration (e.g., 0.5 M or 1.0 M).
-
Cell Assembly: Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
Anodic Scan:
-
Start the potential scan from the open-circuit potential (OCP) in the positive (anodic) direction at a slow scan rate (e.g., 1-10 mV/s).
-
Record the current as a function of the applied potential.
-
The anodic limit is defined as the potential at which the current density reaches a predetermined cutoff value (e.g., 10 µA/cm²).
-
-
Cathodic Scan:
-
Using a fresh electrolyte and clean electrodes, start the potential scan from the OCP in the negative (cathodic) direction at the same slow scan rate.
-
Record the current as a function of the applied potential.
-
The cathodic limit is defined as the potential at which the current density reaches the same cutoff value.
-
Cyclic Voltammetry (CV) Protocol
CV provides a broader overview of the electrochemical behavior of the electrolyte over a potential range.
-
Electrolyte Preparation and Cell Assembly: Follow the same procedure as for LSV.
-
Potential Cycling:
-
Start the potential scan from the OCP towards the anodic or cathodic direction.
-
Upon reaching a set vertex potential, reverse the scan direction.
-
Multiple cycles can be performed to observe the evolution of the electrochemical processes.
-
-
Data Analysis: The electrochemical window is determined by the potential range where no significant faradaic current (apart from the capacitive current) is observed. The onset of a sharp increase in current at the extremes of the potential range indicates electrolyte decomposition.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships involved in investigating the electrochemical window of this compound.
Caption: Workflow for determining the electrochemical window of KFSO₃ using LSV.
Caption: Workflow for characterizing the electrochemical window of KFSO₃ using CV.
Caption: Factors influencing the measured electrochemical window of an electrolyte.
Methodological & Application
Application Notes and Protocols for the Synthesis of Aryl Fluorosulfates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aryl fluorosulfates are increasingly recognized as versatile building blocks in organic synthesis, serving as valuable intermediates in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and as alternatives to traditional aryl halides and triflates in cross-coupling reactions.[1] This document provides detailed protocols for the synthesis of aryl fluorosulfates.
Important Note on Potassium Fluorosulfate (FSO₃K): A thorough review of the scientific literature did not yield established protocols for the direct synthesis of aryl fluorosulfates from common aromatic precursors (such as phenols, arylboronic acids, or aryldiazonium salts) using this compound as the fluorosulfating agent. While this compound is known as a fluorinating agent, its specific application in this context is not well-documented.
Therefore, this application note will focus on a robust and widely adopted method for the synthesis of aryl fluorosulfates from phenols using sulfuryl fluoride (SO₂F₂). To enhance safety and ease of use, the protocol details a state-of-the-art method for the in situ generation of SO₂F₂ from solid precursors, thereby avoiding the direct handling of the toxic and gaseous SO₂F₂.[1][2][3] This method utilizes 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF).[1]
Introduction
The synthesis of aryl fluorosulfates from phenols is a fundamental transformation that provides access to a class of compounds with significant utility in medicinal chemistry, chemical biology, and materials science. The presented protocol offers a safe and efficient means of preparing these valuable compounds with high yields and broad substrate scope.[1][4]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various aryl fluorosulfates from the corresponding phenols using the in situ generation of SO₂F₂.
Table 1: Optimized Reaction Conditions for the Synthesis of 4-fluorophenyl fluorosulfate [4]
| Entry | SDI (equiv) | KF (equiv) | Acid | Time (h) | Yield (%) |
| 1 | 1.5 | 4.0 | Trifluoroacetic Acid | 18 | 96 (isolated) |
| 2 | 1.5 | 4.0 | Trifluoroacetic Acid | 6 | 94 |
| 3 | 1.5 | 4.0 | Trifluoroacetic Acid | 2 | 84 |
| 4 | 3.0 | 8.0 | Formic Acid | 18 | >95 |
Conditions: 4-fluorophenol (0.5 mmol), Et₃N (2.0 equiv) in DCM (4 mL) in one chamber. SDI, KF, and acid in the other chamber. Room Temperature.
Table 2: Synthesis of Various Aryl Fluorosulfates [4]
| Phenol Substrate | Product | Time (h) | Yield (%) |
| 4-Fluorophenol | 4-Fluorophenyl fluorosulfate | 18 | 96 |
| 4-Methoxyphenol | 4-Methoxyphenyl fluorosulfate | 2 | 96 |
| 4-Nitrophenol | 4-Nitrophenyl fluorosulfate | 2 | 99 |
| 4-Acetylphenol | 4-Acetylphenyl fluorosulfate | 2 | 99 |
| 4-Cyanophenol | 4-Cyanophenyl fluorosulfate | 2 | 99 |
| 2-Naphthol | Naphthalen-2-yl fluorosulfate | 2 | 98 |
| Estrone | Estrone-3-fluorosulfate | 18 | 85 |
| 4,4'-Biphenol | 4,4'-Bis(fluorosulfuryloxy)biphenyl | 18 | 95 |
Conditions: Phenol (0.5 mmol), Et₃N (2.0 equiv) in DCM (4 mL) in one chamber. SDI (1.5 equiv), KF (4.0 equiv), and TFA (0.6 mL) in the other chamber. Room Temperature.
Experimental Protocols
Protocol 1: Synthesis of Aryl Fluorosulfates using a Two-Chamber Reactor
This protocol is based on the ex situ generation of sulfuryl fluoride (SO₂F₂) from 1,1'-sulfonyldiimidazole (SDI), a solid precursor, which circumvents the need to handle gaseous SO₂F₂ directly.[1][2][3][4][5]
Materials:
-
Substituted phenol
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium fluoride (KF), spray-dried
-
Trifluoroacetic acid (TFA)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Two-chamber reactor
-
Stir bars
Procedure:
-
Chamber A (Gas Generation):
-
To one chamber of the two-chamber reactor, add 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv) and potassium fluoride (KF, 4.0 equiv).
-
Seal the chamber.
-
-
Chamber B (Reaction):
-
In the second chamber, dissolve the desired phenol (1.0 equiv, e.g., 0.5 mmol) and triethylamine (Et₃N, 2.0 equiv) in anhydrous dichloromethane (DCM, 4 mL).
-
Add a stir bar and seal the chamber.
-
-
Reaction Initiation:
-
Connect the two chambers.
-
To Chamber A, add trifluoroacetic acid (TFA, e.g., 0.6 mL for a 0.5 mmol scale reaction) via syringe.
-
Vigorous gas evolution (SO₂F₂) should be observed, which will diffuse into Chamber B.
-
-
Reaction:
-
Stir the contents of Chamber B at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 2 to 18 hours, depending on the substrate.[4]
-
-
Work-up:
-
Once the reaction is complete, carefully vent the reactor in a fume hood.
-
Quench the reaction mixture in Chamber B with 1M HCl.
-
Separate the organic layer, and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford the pure aryl fluorosulfate.
-
Mandatory Visualizations
Reaction Scheme
Caption: Experimental workflow for the two-chamber synthesis of aryl fluorosulfates.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the fluorosulfation of phenols with SO₂F₂.
Logical Relationship of Reagents
Caption: Logical relationship of reagents in the synthesis of aryl fluorosulfates.
References
Application Notes and Protocols for the Deoxyfluorination of Phenols via Aryl Fluorosulfate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into aromatic systems is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties of molecules. While the direct fluorination of phenols presents significant challenges, a robust and versatile two-step protocol involving the conversion of phenols to aryl fluorides via an aryl fluorosulfate intermediate has been established. This method offers a broad substrate scope under relatively mild conditions.[1][2][3]
This document provides detailed protocols for the synthesis of aryl fluorides from a wide range of phenol precursors. The procedure is divided into two main stages:
-
Synthesis of Aryl Fluorosulfonates (ArOSO₂F) from Phenols (ArOH) : This step is typically achieved by reacting the phenol with sulfuryl fluoride (SO₂F₂).[1][4] To circumvent the challenges of handling gaseous SO₂F₂, this protocol details its in situ or ex situ generation from solid precursors.
-
Nucleophilic Deoxyfluorination : The intermediate aryl fluorosulfate is then converted to the final aryl fluoride (ArF) via nucleophilic substitution of the fluorosulfate group.[1][2]
While the user's query mentioned potassium fluorosulfate, current literature does not support its direct use for the one-step fluorination of phenols. Instead, this protocol highlights the use of potassium fluoride (KF) as a key reagent in a modern method for generating the necessary sulfuryl fluoride gas, thus incorporating a potassium salt into the overall transformation. The subsequent deoxyfluorination step is most effectively carried out with tetramethylammonium fluoride (NMe₄F), though potassium fluoride can be considered as an alternative nucleophilic fluorine source.[5][6][7]
Data Presentation
Table 1: Synthesis of Aryl Fluorosulfonates from Phenols using SO₂F₂
This table summarizes the yields for the conversion of various phenol derivatives to their corresponding aryl fluorosulfonates. The reaction is typically performed using sulfuryl fluoride (SO₂F₂) in the presence of a base. Yields are generally high across a range of electronically diverse substrates.
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | Phenyl fluorosulfate | >95 |
| 2 | 4-Cyanophenol | 4-Cyanophenyl fluorosulfate | 94 |
| 3 | 4-Methoxyphenol | 4-Methoxyphenyl fluorosulfate | 96 |
| 4 | 4-Chlorophenol | 4-Chlorophenyl fluorosulfate | 95 |
| 5 | 1-Naphthol | Naphth-1-yl fluorosulfate | 92 |
| 6 | 4-Phenylphenol | Biphenyl-4-yl fluorosulfate | 93 |
| 7 | 3,5-Dimethylphenol | 3,5-Dimethylphenyl fluorosulfate | 97 |
| 8 | 4-Acetylphenol | 4-Acetylphenyl fluorosulfate | 91 |
Yields are representative and may vary based on the specific reaction conditions and scale.
Table 2: Nucleophilic Deoxyfluorination of Aryl Fluorosulfonates
This table presents the yields for the conversion of aryl fluorosulfonates to aryl fluorides. The standard protocol utilizes tetramethylammonium fluoride (NMe₄F) as the nucleophilic fluorine source.
| Entry | Aryl Fluorosulfate Substrate | Product | Fluoride Source | Temperature (°C) | Yield (%) |
| 1 | 4-Cyanophenyl fluorosulfate | 4-Fluorobenzonitrile | NMe₄F | 25 | 92 |
| 2 | 4-(Trifluoromethyl)phenyl fluorosulfate | 4-Fluorobenzotrifluoride | NMe₄F | 25 | 90 |
| 3 | Phenyl fluorosulfate | Fluorobenzene | NMe₄F | 100 | 85 |
| 4 | 4-Methoxyphenyl fluorosulfate | 4-Fluoroanisole | NMe₄F | 100 | 55 |
| 5 | Naphth-1-yl fluorosulfate | 1-Fluoronaphthalene | NMe₄F | 100 | 88 |
| 6 | Biphenyl-4-yl fluorosulfate | 4-Fluorobiphenyl | NMe₄F | 100 | 87 |
| 7 | 4-Chlorophenyl fluorosulfate | 1-Chloro-4-fluorobenzene | NMe₄F | 60 | 89 |
| 8 | 4-Acetylphenyl fluorosulfate | 4'-Fluoroacetophenone | NMe₄F | 25 | 93 |
Yields are isolated yields as reported in the literature for reactions run for 24 hours in DMF.[1] Electron-withdrawing groups facilitate the reaction at lower temperatures, while electron-donating or neutral groups require heating.
Experimental Workflow and Signaling Pathway Diagrams
The overall transformation from a phenol to an aryl fluoride can be visualized as a two-step synthetic sequence.
Caption: Overall workflow for the conversion of phenols to aryl fluorides.
The following diagram illustrates the logical relationship in the ex situ generation of sulfuryl fluoride (SO₂F₂) from a solid precursor, which can then be used in Step 1.
Caption: Workflow for ex situ generation and use of SO₂F₂.
Experimental Protocols
Safety Precaution: Sulfuryl fluoride (SO₂F₂) is a toxic, colorless, and odorless gas. All manipulations should be performed in a well-ventilated fume hood. Personnel should be trained in handling hazardous materials.
Protocol 1: Synthesis of Aryl Fluorosulfate from Phenol (Two-Chamber Method)
This protocol is adapted from a method that avoids direct handling of a cylinder of SO₂F₂ gas by generating it ex situ from a solid precursor.[8]
Materials:
-
Phenol derivative
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium Fluoride (KF), spray-dried
-
Trifluoroacetic acid (TFA)
-
Triethylamine (Et₃N) or other suitable base
-
Acetonitrile (MeCN), anhydrous
-
Two-chamber reactor (e.g., as described in the literature, or a similar setup allowing gas transfer)
-
Standard glassware for reaction and workup
Procedure:
-
Reactor Setup: Assemble a two-chamber reactor in a fume hood. One chamber will be for gas generation, and the other for the reaction with the phenol. Ensure all glassware is dry.
-
Gas Generation Chamber: To the gas generation chamber, add 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv.) and potassium fluoride (KF, 4.0 equiv.).
-
Reaction Chamber: To the reaction chamber, add the phenol substrate (1.0 equiv.) and anhydrous acetonitrile. Add triethylamine (1.1 equiv.) to the solution.
-
Initiate Gas Generation: Seal both chambers. Through a septum, slowly add trifluoroacetic acid (TFA, 4.0 equiv.) to the gas generation chamber containing SDI and KF. The generation of SO₂F₂ gas is rapid.
-
Reaction: The generated SO₂F₂ gas will fill the headspace and dissolve in the reaction mixture in the second chamber. Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the reactor in the fume hood. Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude aryl fluorosulfate can be purified by flash column chromatography on silica gel to yield the final product.
Protocol 2: Nucleophilic Deoxyfluorination of Aryl Fluorosulfate
This protocol describes the conversion of the isolated aryl fluorosulfate to the corresponding aryl fluoride using tetramethylammonium fluoride.[1][2]
Materials:
-
Aryl fluorosulfate (from Protocol 1)
-
Tetramethylammonium fluoride (NMe₄F), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for reaction and workup
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl fluorosulfate (1.0 equiv.) in anhydrous DMF.
-
Addition of Fluoride Source: Add anhydrous tetramethylammonium fluoride (NMe₄F, 2.0-5.0 equiv.). The number of equivalents and reaction temperature will depend on the substrate (see Table 2). For electron-poor arenes, 2.0 equivalents are often sufficient at room temperature. For electron-neutral or -rich arenes, higher equivalents and elevated temperatures (up to 100 °C) may be required.
-
Reaction: Stir the mixture at the appropriate temperature (25-100 °C) for 24 hours. Monitor the reaction by TLC, GC-MS, or ¹⁹F NMR spectroscopy.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine to remove DMF, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude aryl fluoride can be purified by flash column chromatography.
Alternative Fluoride Source: While NMe₄F is highly effective, potassium fluoride (KF) can be explored as a more economical alternative.[5][6] This would typically require the use of a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) and potentially higher reaction temperatures and longer reaction times due to the lower solubility and nucleophilicity of KF in organic solvents compared to NMe₄F. Optimization of these conditions would be necessary for each specific substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatility of Aryl Fluorosulfates in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. While aryl halides and triflates have traditionally been the electrophilic partners of choice, aryl fluorosulfates have emerged as a compelling alternative.[1][2] They are readily prepared from phenols and sulfuryl fluoride (SO₂F₂), offering a cost-effective and more atom-economical option.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of aryl fluorosulfates in various palladium-catalyzed cross-coupling reactions.
It is important to clarify the role of "potassium fluorosulfate" (KFSO₃) as specified in the topic query. Following a comprehensive literature review, there is no direct evidence of this compound being used as a primary coupling partner (electrophile or nucleophile) in palladium-catalyzed cross-coupling reactions. Instead, the relevant and extensively documented chemistry involves aryl fluorosulfates (Ar-OSO₂F) as the electrophilic component. In these reactions, potassium salts are frequently employed, typically as a base (e.g., K₂CO₃, K₃PO₄) to facilitate the catalytic cycle, or as the counter-ion for the nucleophilic partner (e.g., potassium aryltrifluoroborates). Therefore, these application notes will focus on the established use of aryl fluorosulfates, with potassium salts featured in their common roles as bases or components of the nucleophile.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction using an aryl fluorosulfate is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
The Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions with aryl fluorosulfates proceed through a Pd(0)/Pd(II) catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (or related step), and reductive elimination.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely used for the synthesis of biaryls. Aryl fluorosulfates are excellent substrates for this reaction, often proceeding under mild, ligand-free conditions, and even in aqueous media.[4]
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Fluorosulfates
| Entry | Aryl Fluorosulfate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Cyanophenyl fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | rt | 95 | [4] |
| 2 | 4-Nitrophenyl fluorosulfate | 4-Methylphenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | rt | 92 | [4] |
| 3 | Naphthyl-2-fluorosulfate | Phenylboronic acid | Pd(OAc)₂ (1) | Et₃N | H₂O | rt | 85 | [4] |
| 4 | 4-Acetylphenyl fluorosulfate | Potassium phenyltrifluoroborate | Pd(OAc)₂ (1) | Et₃N | H₂O | rt | 82 | [4] |
| 5 | Phenyl fluorosulfate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | EtOH/H₂O | 80 | 91 | [3] |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling in Water [4]
-
Reaction Setup: To a flask are added the aryl fluorosulfate (1.0 mmol), arylboronic acid (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and water (3.0 mL).
-
Base Addition: Triethylamine (Et₃N, 3.0 mmol) is added to the mixture.
-
Reaction: The reaction mixture is stirred vigorously at room temperature under an air atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Aryl fluorosulfates have been successfully employed as electrophiles in this reaction, providing a valuable alternative to aryl halides and triflates for the construction of C-N bonds.[5][6]
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Fluorosulfates
| Entry | Aryl Fluorosulfate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-tert-Butylphenyl fluorosulfate | Aniline | CpPd(cinnamyl) (1) | Xantphos (1.2) | K₂CO₃ | 1,4-Dioxane | 100 | 96 |[5] | | 2 | 2-Naphthyl fluorosulfate | Morpholine | CpPd(cinnamyl) (1) | Xantphos (1.2) | K₂CO₃ | 1,4-Dioxane | 100 | 92 |[5] | | 3 | Phenyl fluorosulfate | Aniline | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 85 |[6] | | 4 | 4-Methoxyphenyl fluorosulfate | 4-Chloroaniline | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 78 |[6] |
Experimental Protocol: Buchwald-Hartwig Amination [5]
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the aryl fluorosulfate (2.5 mmol), CpPd(cinnamyl) (0.025 mmol, 1 mol%), and Xantphos (0.030 mmol, 1.2 mol%).
-
Reagent Addition: Aniline (3.0 mmol), potassium carbonate (5.0 mmol), and 1,4-dioxane (5.0 mL) are added.
-
Reaction: The vial is sealed and the reaction mixture is stirred at 100 °C. The reaction progress is monitored by GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the desired arylamine.
Application Note 3: Sonogashira and Heck Couplings
Aryl fluorosulfates are also versatile electrophiles for Sonogashira and Heck couplings, enabling the formation of C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively. These reactions expand the utility of aryl fluorosulfates for the synthesis of a diverse range of functionalized molecules.[3][4]
Quantitative Data Summary: Sonogashira and Heck Couplings
| Reaction | Aryl Fluorosulfate | Coupling Partner | Catalyst (mol%) | Conditions | Solvent | Yield (%) | Reference |
| Sonogashira | 4-Cyanophenyl fluorosulfate | Phenylacetylene | Pd(OAc)₂ (5), CuI (10) | Et₃N, 60 °C | H₂O | 85 | [4] |
| Heck | 4-Nitrophenyl fluorosulfate | Styrene | Pd(OAc)₂ (3) | Et₃N, 100 °C | H₂O | 78 | [4] |
| Sonogashira | DNA-encoded heteroaryl fluorosulfate | Various terminal alkynes | Pd catalyst | - | - | 44-95 | [3] |
Experimental Protocol: Aqueous Sonogashira Coupling [4]
-
Reaction Setup: A mixture of the aryl fluorosulfate (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%) is prepared in a reaction vessel.
-
Solvent and Base: Water (3.0 mL) and triethylamine (5.0 mmol) are added.
-
Reaction: The mixture is stirred at 60 °C under an air atmosphere until the starting material is consumed (as monitored by TLC).
-
Workup: The reaction is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Aryl fluorosulfates are highly effective and versatile electrophilic partners in a range of palladium-catalyzed cross-coupling reactions. Their ease of preparation, stability, and reactivity profile make them an attractive and economical alternative to traditional aryl halides and triflates. The protocols and data presented herein demonstrate their broad applicability in key synthetic transformations, providing a valuable tool for chemists in research and development. While "this compound" itself is not a direct coupling partner, the use of potassium-containing bases and nucleophiles is integral to the successful application of aryl fluorosulfate chemistry.
References
Application Notes and Protocols: Potassium Fluorosulfate in the Synthesis of Fluorinated Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of potassium fluorosulfate (KFSO₃) as a fluorinating agent in the synthesis of fluorinated natural products. While direct, detailed examples in the literature are scarce, this document offers general protocols, key considerations, and methodologies to guide researchers in exploring its application. The introduction of fluorine into natural product scaffolds can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties, making KFSO₃ a reagent of interest for medicinal chemistry and drug discovery.[1][2]
Introduction to this compound in Fluorination Chemistry
This compound (KFSO₃), also known as potassium fluorosulfonate, is a stable, solid reagent that can serve as a source of nucleophilic fluoride for organic synthesis.[1][2] The incorporation of fluorine atoms into complex molecules, such as natural products, is a proven strategy for modulating their physicochemical and biological properties. Fluorine's high electronegativity and small size can lead to improved target affinity, enhanced metabolic stability, and altered bioavailability.[1] While reagents like Selectfluor™ and potassium fluoride (KF) are more commonly cited for fluorinating natural products, this compound presents an alternative worth investigating, particularly due to its solid nature and potential for unique reactivity.
These notes aim to provide a foundational understanding and a starting point for researchers interested in employing this compound for the synthesis of novel fluorinated natural product analogs.
Properties and Safety of this compound
A summary of the key physical, chemical, and safety information for this compound is provided in the table below.
| Property | Value |
| CAS Number | 13455-22-6 |
| Molecular Formula | FKO₃S |
| Molecular Weight | 138.16 g/mol |
| Appearance | White to yellowish powder/chunks |
| Melting Point | 350 °C (decomposes) |
| Solubility | Reacts with water (hydrolysis) |
| Purity | Typically ≥ 99.5% |
| Primary Hazard | Corrosive |
Safety Precautions: this compound is a corrosive solid and is moisture-sensitive.[3] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Due to its reactivity with water, it should be stored under inert, dry conditions.
General Experimental Protocol for Nucleophilic Fluorination
The following is a general, hypothetical protocol for a nucleophilic fluorination reaction using this compound. This protocol should be considered a starting point and will require optimization for specific substrates.
Objective: To introduce a fluorine atom into a natural product precursor containing a suitable leaving group (e.g., tosylate, mesylate, or triflate).
Materials:
-
Natural product precursor with a leaving group
-
This compound (KFSO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Stirring and heating apparatus
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)
Protocol:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the natural product precursor (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagent: Add this compound (1.5 - 3.0 eq) to the stirred solution. The optimal stoichiometry will need to be determined experimentally.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated natural product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Data to be Collected in Fluorination Studies
When developing a fluorination method using this compound, systematically collecting the following quantitative data is crucial for evaluating the reaction's efficiency and selectivity.
| Parameter | Description |
| Yield (%) | The percentage of the desired fluorinated product obtained after purification. |
| Diastereomeric Ratio (d.r.) | The ratio of diastereomers formed, determined by NMR or chiral HPLC. |
| Enantiomeric Excess (e.e. %) | The degree of enantioselectivity, determined by chiral HPLC. |
| Regioselectivity | The preference for fluorination at one position over another in a molecule with multiple potential reaction sites. |
| Conversion (%) | The percentage of starting material consumed in the reaction. |
| By-product Formation (%) | The percentage of major side products, such as elimination or hydrolysis products. |
Visualizing Experimental Workflows and Logic
The following diagrams illustrate key aspects of designing and troubleshooting fluorination experiments with this compound.
References
Application Notes and Protocols for Potassium Fluorosulfate as a Supporting Electrolyte in Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fluorosulfate (KSO₃F) is a versatile chemical compound recognized for its unique properties, including its role as a fluorinating agent and its applications in the production of specialty chemicals for the pharmaceutical and agrochemical sectors.[1] Its utility extends to electrochemical applications, where it is used in electrolyte solutions for batteries and electrochemical cells to enhance conductivity and improve overall efficiency.[1][2] In the context of voltammetry, a supporting electrolyte is crucial for minimizing the solution's resistance and ensuring that the analyte reaches the electrode surface via diffusion. While specific literature on this compound's use in voltammetry is nascent, its inherent properties make it a promising candidate for various electrochemical analyses, particularly in non-aqueous systems. These notes provide a comprehensive overview of its potential applications, properties, and a generalized protocol for its use in voltammetric studies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a supporting electrolyte is essential for its effective application. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Synonyms | Potassium fluorosulfonate | [1] |
| CAS Number | 13455-22-6 | [1] |
| Molecular Formula | FSO₃K | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | White or yellowish powder/chunks | [1] |
| Melting Point | 350 °C (decomposes) | [1][2] |
| Purity | ≥ 99% - 99.5% | [1][2] |
Principle of Application in Voltammetry
In voltammetry, a supporting electrolyte is an electrochemically inert salt added in high concentration (typically 0.1 M to 1.0 M) to the analyte solution. Its primary functions are:
-
To Minimize IR Drop: It increases the conductivity of the solution, thereby reducing the potential drop (IR drop) between the working and reference electrodes.
-
To Suppress Migration Currents: It ensures that the electroactive species (the analyte) migrates to the working electrode surface primarily through diffusion rather than electrostatic attraction, which is a fundamental assumption in many voltammetric models.
The fluorosulfate anion (FSO₃⁻) is a key feature of KSO₃F. Similar to other perfluorinated anions like triflate or bis(trifluoromethanesulfonyl)imide (TFSI⁻), it is expected to be weakly coordinating.[3] This property is highly desirable as it minimizes ion-pairing interactions with the analyte, leading to more ideal and interpretable voltammetric responses.[4]
Potential Advantages of KSO₃F as a Supporting Electrolyte
-
High Stability: The strong electron-withdrawing nature of the fluorine atom imparts significant chemical and thermal stability.[3] This translates to a wide electrochemical window, allowing for the study of redox processes at high positive and negative potentials without interference from the electrolyte's decomposition.
-
Enhanced Conductivity: As a salt, it dissociates in suitable solvents to provide charge carriers (K⁺ and FSO₃⁻), enhancing the overall conductivity of the electrolyte solution.[1]
-
Inertness: The fluorosulfate anion is generally chemically inert and a poor nucleophile, reducing the likelihood of unwanted side reactions with the analyte or solvent.
Generalized Experimental Protocol for Cyclic Voltammetry
This protocol provides a general methodology for the use of this compound as a supporting electrolyte in a typical cyclic voltammetry (CV) experiment.[5] Researchers should optimize parameters based on the specific analyte and solvent system.
Materials and Reagents
-
Supporting Electrolyte: this compound (KSO₃F), ≥99% purity[2]
-
Solvent: High-purity, anhydrous aprotic solvent (e.g., acetonitrile (MeCN), propylene carbonate (PC), dimethylformamide (DMF))
-
Analyte: Compound of interest
-
Working Electrode: Glassy Carbon (GC), Platinum (Pt), or Gold (Au) disk electrode
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) for non-aqueous systems or Saturated Calomel Electrode (SCE) with a salt bridge
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod[6]
-
Voltammetry Equipment: Potentiostat (e.g., 910 PSTAT mini or similar)[5]
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deaeration
Preparation of the Electrolyte Solution
-
Inside a glovebox or under an inert atmosphere, weigh the required amount of KSO₃F to prepare a 0.1 M solution in the chosen anhydrous solvent. Example: For 10 mL of solution, weigh 138.16 mg of KSO₃F.
-
Transfer the KSO₃F to a volumetric flask and add the solvent. Sonicate if necessary to ensure complete dissolution.
-
Weigh the analyte and add it to the supporting electrolyte solution to achieve the desired concentration (typically 1-5 mM).
Electrochemical Cell Assembly and Measurement
-
Polish the working electrode with alumina slurry (e.g., 0.3 µm) on a polishing pad, rinse thoroughly with the solvent, and dry.
-
Assemble the three electrodes in the electrochemical cell containing the prepared solution. Ensure the reference electrode tip is close to the working electrode surface.
-
Seal the cell and deoxygenate the solution by bubbling with inert gas for 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.[7]
-
Set the CV parameters on the potentiostat software. A typical starting point is:
-
Run a background scan using only the 0.1 M KSO₃F solution to determine the electrochemical window of the electrolyte.
-
Add the analyte and run the cyclic voltammogram. Record the data.
-
After the experiment, export the data for analysis. It is common practice to discard the first scan and analyze subsequent, more stable scans.[5]
Visualizations
Experimental Workflow
The following diagram outlines the standard workflow for a voltammetry experiment using KSO₃F as the supporting electrolyte.
Caption: Workflow for a voltammetry experiment using KSO₃F.
Properties of an Ideal Supporting Electrolyte
This diagram illustrates the key characteristics that make a compound like this compound a suitable candidate for a supporting electrolyte in voltammetry.
Caption: Key properties of KSO₃F for voltammetry applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Potassium Fluoride-Mediated Synthesis of Sulfamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamates and N-substituted sulfamates are crucial pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities including antiviral, anticancer, and steroid sulfatase inhibition. The synthesis of these motifs, however, can be challenging, often relying on unstable or hazardous reagents like sulfamoyl chloride. A robust and operationally simple alternative involves a two-step procedure commencing with the synthesis of aryl fluorosulfates from readily available phenols, followed by their reaction with nitrogen nucleophiles. This process, often mediated by potassium fluoride (KF), provides a safe and efficient route to a diverse range of sulfamates.
This document provides detailed protocols for the potassium fluoride-mediated synthesis of aryl fluorosulfates and their subsequent conversion to N-acyl and N-alkyl sulfamates, targeting applications in drug discovery and development.
Reaction Principle
The synthesis of sulfamates is achieved through a two-stage process. Initially, an aryl fluorosulfate is synthesized from a corresponding phenol. This is followed by the reaction of the aryl fluorosulfate with an amine or an amide equivalent to furnish the desired sulfamate.
Stage 1: Synthesis of Aryl Fluorosulfates
Aryl fluorosulfates are prepared from phenols using sulfuryl fluoride (SO2F2). To circumvent the challenges of handling gaseous SO2F2, it can be generated ex situ from 1,1'-sulfonyldiimidazole (SDI) in the presence of potassium fluoride (KF) and an acid catalyst in a two-chamber reactor.[1][2][3] The generated SO2F2 gas then reacts with a phenol in the presence of a base to yield the aryl fluorosulfate.
Stage 2: Synthesis of Sulfamates
The purified aryl fluorosulfate serves as an electrophile for the sulfamoylation of nitrogen nucleophiles. N-acyl sulfamates can be synthesized under mild, base-free conditions by reacting the aryl fluorosulfate with a potassium trimethylsilyloxyl imidate.[4][5] Alternatively, a diverse range of sulfamates can be prepared by reacting the fluorosulfate with primary or secondary amines in the presence of an activating system, such as calcium triflimide and DABCO.[5][6]
Visualized Reaction Pathways
Caption: Overall two-stage workflow for sulfamate synthesis.
Experimental Protocols
Protocol 1: Synthesis of Aryl Fluorosulfates via Ex Situ Generation of SO2F2
This protocol is adapted from a procedure utilizing a two-chamber reactor to avoid direct handling of sulfuryl fluoride gas.[1][2][3]
Materials:
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium fluoride (KF)
-
Trifluoroacetic acid (TFA)
-
Substituted phenol
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Two-chamber reactor
Procedure:
-
In Chamber A of a dry two-chamber reactor, combine 1,1'-sulfonyldiimidazole (1.5 mmol) and potassium fluoride (4.0 mmol).
-
In Chamber B, dissolve the desired phenol (1.0 mmol) and triethylamine (2.0 mmol) in dichloromethane (5 mL).
-
Seal the reactor and add trifluoroacetic acid (0.6 mL) to Chamber A.
-
Stir the reaction mixture at room temperature for 2-18 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully vent the reactor in a fume hood.
-
The reaction mixture in Chamber B is then subjected to an aqueous acid/base wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure aryl fluorosulfate.
Protocol 2: Synthesis of N-Acyl Sulfamates
This protocol describes a mild, base-free method for the synthesis of N-acyl sulfamates from aryl fluorosulfates and potassium trimethylsilyloxyl imidates.[4]
Materials:
-
Aryl fluorosulfate
-
Potassium trimethylsilyloxyl imidate
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry 10 mL flask equipped with a magnetic stir bar, add the potassium trimethylsilyloxyl imidate (0.6 mmol, 1.2 equiv).
-
Add anhydrous DMF (1 mL), followed by the aryl fluorosulfate (0.5 mmol, 1.0 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 10-20 minutes.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (reverse-phase silica gel may be required) to yield the desired N-acyl sulfamate.
Protocol 3: Synthesis of Sulfamates from Amines
This protocol utilizes an activation method for the reaction of aryl fluorosulfates with a broad range of amines.[6]
Materials:
-
Aryl fluorosulfate
-
Primary or secondary amine
-
Calcium triflimide (Ca(NTf2)2)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
In a dry vial, dissolve the aryl fluorosulfate (1.0 equiv), amine (1.2 equiv), calcium triflimide (1.5 equiv), and DABCO (1.5 equiv) in the chosen solvent.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the final sulfamate.
Data Presentation
Table 1: Synthesis of Aryl Fluorosulfates from Various Phenols[1][3]
| Entry | Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-tert-Butylphenol | Et3N | DCM | 18 | 95 |
| 2 | 4-Fluorophenol | Et3N | DCM | 2 | >99 (NMR) |
| 3 | 4-Cyanophenol | DIPEA | MeCN | 18 | 91 |
| 4 | 2-Naphthol | Et3N | DCM | 18 | 98 |
| 5 | Estrone | Et3N | DCM | 18 | 85 |
| 6 | 4-Hydroxy-N-methyl-piperidine | Et3N | DCM | 18 | 75 |
Yields are isolated unless otherwise noted.
Table 2: Synthesis of N-Acyl Sulfamates from an Aryl Fluorosulfate[4]
| Entry | Potassium Trimethylsilyloxyl Imidate Precursor (Nitrile) | Time (min) | Yield (%) |
| 1 | Benzonitrile | 10 | 86 |
| 2 | 4-Methoxybenzonitrile | 10 | 92 |
| 3 | 4-(Trifluoromethyl)benzonitrile | 15 | 88 |
| 4 | 2-Naphthonitrile | 10 | 85 |
| 5 | Acetonitrile | 20 | 75 |
| 6 | Pivalonitrile | 20 | 81 |
Reactions performed with [1,1'-biphenyl]-4-yl fluorosulfate.
Table 3: Synthesis of Sulfamates from Various Amines and Fluorosulfates[6]
| Entry | Fluorosulfate | Amine | Yield (%) |
| 1 | 4-Cyanophenyl fluorosulfate | Morpholine | 98 |
| 2 | 4-Cyanophenyl fluorosulfate | N-Methylbenzylamine | 95 |
| 3 | 4-Benzoylphenyl fluorosulfate | Piperidine | 99 |
| 4 | 4-(tert-Butyl)phenyl fluorosulfate | Pyrrolidine | 99 |
| 5 | Estrone-derived fluorosulfate | Diethylamine | 99 |
Visualized Workflows and Relationships
Caption: General experimental workflow for sulfamate synthesis.
References
Application Notes and Protocols: Potassium Fluorosulfate in Flow Chemistry for Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Flow chemistry offers a powerful platform for performing fluorination reactions, providing advantages such as enhanced safety, precise control over reaction parameters, and scalability. While various fluorinating agents have been adapted for flow processes, the use of potassium fluorosulfate (KFSO₃) remains a largely unexplored area with significant potential.
This compound is a solid, inorganic compound recognized for its reactivity as a fluorinating agent.[1] Its application in continuous flow processes could offer a cost-effective and readily available alternative to other fluorinating reagents. These application notes provide a guide for researchers interested in exploring the use of this compound for fluorination in a flow chemistry setting. Given the limited specific literature on this application, the following protocols and data are presented as a starting point for methodology development.
Reagent Properties and Handling
This compound is a white, crystalline solid that is sensitive to moisture and corrosive.[2][3] Proper handling in a dry environment is crucial to maintain its reactivity and ensure safety. The compound has a high decomposition temperature of 350°C, which suggests good thermal stability for a range of reaction conditions.[2] Information on its solubility in common organic solvents is limited, and it is known to undergo hydrolysis.[2][4] This low solubility in many organic solvents necessitates a flow setup designed to handle solid reagents, such as a packed-bed reactor.
Proposed Reaction Mechanism
The precise mechanism of fluorination using this compound is not extensively documented. However, based on its structure, it could potentially act as an electrophilic or nucleophilic fluorine source depending on the substrate and reaction conditions. In the presence of a Lewis acid or under thermal activation, the S-F bond could be polarized, making the fluorine atom electrophilic. Alternatively, under certain conditions, it might act as a source of the fluorosulfate anion, which could participate in nucleophilic substitution reactions. For the purpose of these notes, we will consider a nucleophilic substitution pathway on an activated substrate.
Experimental Setups and Workflows
Packed-Bed Reactor Setup for Continuous Fluorination
A packed-bed reactor is an ideal setup for utilizing solid reagents like this compound in a continuous flow system.[5] This configuration allows for the continuous passage of a liquid phase containing the substrate over a stationary solid phase of the fluorinating agent.
Caption: Diagram of a packed-bed reactor setup for continuous fluorination.
General Experimental Workflow
The overall workflow for developing a fluorination reaction using this compound in a flow system involves several key stages, from initial batch screening to the continuous flow process and analysis.
Caption: Logical workflow for the development of a continuous fluorination process.
Protocols
Protocol 1: Preparation of a Packed-Bed Reactor with this compound
Objective: To prepare a column reactor packed with this compound for use in a continuous flow fluorination system.
Materials:
-
This compound (KFSO₃), anhydrous
-
Inert support material (e.g., Celite® or glass beads), dried
-
Empty reactor column (e.g., HPLC column)
-
Column end fittings with frits
-
Dry nitrogen or argon source
-
Glovebox or dry environment
Procedure:
-
Ensure all materials and the column are thoroughly dried in an oven and allowed to cool under a stream of dry inert gas.
-
Inside a glovebox or under a positive pressure of inert gas, mix this compound with an equal volume of the inert support material. This prevents compaction and ensures consistent flow.
-
Carefully pack the mixture into the empty reactor column. Tap the column gently to ensure even packing.
-
Install the end fittings with frits to secure the packed bed.
-
Seal the packed column and store it in a desiccator until use.
Protocol 2: Continuous Fluorination of an Activated Alkyl Halide (Hypothetical Example)
Objective: To perform a continuous nucleophilic fluorination of 2-bromoacetophenone using a packed-bed of this compound.
Materials:
-
Packed-bed reactor containing this compound
-
2-bromoacetophenone
-
Anhydrous acetonitrile (MeCN)
-
HPLC pump
-
Flow reactor system with a heating module
-
Back pressure regulator (BPR)
-
Product collection vessel
Procedure:
-
System Setup: Assemble the flow chemistry system as depicted in the packed-bed reactor diagram.
-
Reagent Preparation: Prepare a 0.1 M solution of 2-bromoacetophenone in anhydrous acetonitrile. Degas the solution by sparging with an inert gas.
-
System Priming: Prime the HPLC pump and the system with anhydrous acetonitrile.
-
Reaction Initiation:
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Set the back pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 10 bar).
-
Begin pumping the substrate solution through the packed-bed reactor at a defined flow rate (e.g., 0.1 mL/min).
-
-
Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed). Collect the reactor output in a collection vessel.
-
Reaction Quenching and Work-up: The collected solution can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by NMR, GC-MS, or LC-MS to determine conversion and yield. The product can be further purified by column chromatography.
Data Presentation
The following table represents a hypothetical optimization of the continuous fluorination of 2-bromoacetophenone. The data is for illustrative purposes to guide experimental design.
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) [a] | Yield (%) [b] |
| 1 | 60 | 0.2 | 10 | 45 | 40 |
| 2 | 80 | 0.2 | 10 | 75 | 70 |
| 3 | 100 | 0.2 | 10 | 90 | 85 |
| 4 | 100 | 0.1 | 20 | >95 | 92 |
| 5 | 100 | 0.4 | 5 | 60 | 55 |
[a] Conversion determined by ¹H NMR analysis of the crude reaction mixture. [b] Isolated yield after purification.
Conclusion
This compound presents an intriguing, yet underutilized, reagent for fluorination reactions. Its application in flow chemistry, particularly through the use of packed-bed reactors, could provide a safe, efficient, and scalable method for the synthesis of fluorinated organic compounds. The protocols and data presented herein offer a foundational framework for researchers to begin exploring the potential of this promising reagent in continuous manufacturing and drug discovery. Further investigation into the substrate scope, mechanistic pathways, and long-term stability of the packed-bed reactor is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 99.5% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 99.5% | Fisher Scientific [fishersci.ca]
- 5. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Radiolabeled [18F]Fluorosulfates from Potassium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has propelled the development of novel radiolabeling methodologies for positron emission tomography (PET). Among these, the synthesis of [18F]fluorosulfates has emerged as a robust and versatile strategy for the efficient incorporation of fluorine-18 into a wide array of molecules. The resulting S-18F bond offers a stable alternative to the more common C-18F bond, expanding the toolkit for PET tracer development.
These application notes provide an overview and detailed protocols for the preparation of radiolabeled [18F]fluorosulfates from cyclotron-produced [18F]fluoride, typically obtained as an aqueous solution of potassium fluoride ([18F]KF). The methodologies described herein are applicable to a range of precursors, including aryl fluorosulfates, sulfonyl chlorides, and phenols, offering flexibility for various research and drug development applications.
Core Methodologies
Several key strategies have been established for the synthesis of [18F]fluorosulfates:
-
[18F]-for-[19F] Isotope Exchange on Aryl Fluorosulfates (SuFEx): This highly efficient method relies on the direct exchange of a non-radioactive fluorine atom (19F) on an aryl fluorosulfate precursor with radioactive [18F]fluoride. The reaction is typically rapid, often occurring at room temperature, and provides high radiochemical yields.[1][2]
-
Nucleophilic Substitution of Sulfonyl Chlorides: A common approach where [18F]fluoride displaces the chloride from a sulfonyl chloride precursor. This method is versatile for producing both aryl and alkyl [18F]sulfonyl fluorides.[3][4]
-
Direct Radiofluorosulfurylation of Phenols: This strategy enables the one-pot synthesis of aryl [18F]fluorosulfates directly from phenolic precursors, offering a streamlined approach to radiolabeling.[5][6]
-
Ring-Opening of Cyclic Sultones: This method is particularly useful for the synthesis of aliphatic [18F]fluorosulfonates, where [18F]fluoride acts as a nucleophile to open a cyclic sultone ring.[7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported methods for the preparation of [18F]fluorosulfates, providing a comparative overview of precursors, reaction conditions, and outcomes.
Table 1: [18F]-for-[19F] Isotope Exchange on Aryl Fluorosulfates (SuFEx)
| Precursor | [18F]Fluoride Source | Solvent | Temperature (°C) | Time (s) | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) |
| 3-Ethynylphenyl fluorosulfate | K[18F]F/Kryptofix 2.2.2 | MeCN | 23 | 30 | 99.3 ± 0.6% | Not Reported |
| Olaparib-fluorosulfate analog (35) | K[18F]F/Kryptofix 2.2.2 | MeCN | 23 | 30 | 85-93% | 103-280 |
| Structurally Diverse Aryl Fluorosulfates (25 examples) | K[18F]F/Kryptofix 2.2.2 | MeCN | 23 | 30 | 83-100% (median 98%) | 280 |
Table 2: Nucleophilic Substitution of Sulfonyl Chlorides
| Precursor | [18F]Fluoride Source | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (RCY) / Conversion (RCC) | Molar Activity (GBq/µmol) |
| Tosyl chloride | [18F]Fluoride on anion exchange resin | MeCN | Not specified | minutes | up to 95% | Not Reported |
| 2-Pyridinesulfonyl chloride | [18F]KF/Kryptofix 2.2.2 | Not specified | 80 | 5 | 88% (RCC) | Not Reported |
Table 3: Direct Radiofluorosulfurylation of Phenols
| Precursor | Reagents | [18F]Fluoride Source | Solvent | Temperature (°C) | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) |
| Phenols | 1,1'-Sulfonyldiimidazole (SDI) | [18F]KF/K2CO3/18-crown-6 | Not specified | High | >50% | Not Reported |
| 4-Acetamidophenol | Fluorosulfuryl imidazolium salt | [18F]Fluoride | Not specified | Not specified | 22% | 55 |
Table 4: Ring-Opening of Cyclic Sultones
| Precursor | [18F]Fluoride Source | Solvent | Temperature (°C) | Time (min) | Decay-Corrected Yield (DCY) |
| Propargylic butanesultone | [18F]Fluoride | Not specified | Not specified | 90-95 (total synthesis) | 29-35% |
Experimental Protocols
Protocol 1: Ultrafast [18F]SuFEx for Aryl [18F]Fluorosulfates
This protocol is adapted from the ultrafast isotopic exchange method.[1][2]
1. Preparation of [18F]Fluoride: a. Cyclotron-produced aqueous [18F]fluoride is trapped on a QMA (quaternary methylammonium) light carbonate cartridge. b. The cartridge is washed with anhydrous acetonitrile (MeCN) to remove residual water. c. The [18F]fluoride is eluted from the cartridge with a solution of potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in acetonitrile/water. d. The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110 °C) to yield the dry K[18F]F/K222 complex.
2. Radiolabeling Reaction: a. A solution of the aryl fluorosulfate precursor (e.g., 0.1 mg) in anhydrous acetonitrile (0.5 mL) is added to the reaction vessel containing the dried K[18F]F/K222 complex. b. The reaction is allowed to proceed at room temperature (23 °C) for 30 seconds.
3. Purification: a. The reaction is quenched by the addition of water (e.g., 0.1 mL). b. The crude reaction mixture is passed through a C18 solid-phase extraction (SPE) cartridge. c. The cartridge is washed with water to remove unreacted [18F]fluoride and the K222 complex. d. The desired aryl [18F]fluorosulfate is eluted from the cartridge with an appropriate organic solvent (e.g., ethanol or acetonitrile).
Protocol 2: Preparation of [18F]Sulfonyl Fluorides from Sulfonyl Chlorides
This protocol is a general procedure based on nucleophilic substitution.[3]
1. Preparation of [18F]Fluoride: a. Aqueous [18F]fluoride is trapped on a polymeric anion exchange resin (e.g., Chromafix 30-PS-HCO3). b. The resin is dried by rinsing with anhydrous acetonitrile.
2. Radiolabeling Reaction: a. A solution of the sulfonyl chloride precursor (e.g., tosyl chloride) in anhydrous acetonitrile is passed through the anion exchange cartridge containing the trapped [18F]fluoride. b. The elution is performed over a few minutes, during which the [18F]fluoride reacts with the sulfonyl chloride to form the [18F]sulfonyl fluoride, which is collected. The resin also serves to remove excess sulfonyl chloride precursor and byproducts.
3. Subsequent Use: a. The resulting solution of the [18F]sulfonyl fluoride in acetonitrile can be used directly for subsequent reactions, such as the labeling of biomolecules.
Visualizations
References
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfonyl [18F]fluorides open new landscape for radiofluorination | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 18F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of Biaryls from Phenols via Aryl Fluorosulfate Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science, as this structural motif is present in numerous pharmaceuticals, agrochemicals, and functional materials. Traditional cross-coupling methods often rely on aryl halides as starting materials. However, the direct use of readily available and structurally diverse phenols offers a more convergent and atom-economical approach. This protocol details a one-pot synthesis of biaryls from phenols, proceeding through an in-situ generated aryl fluorosulfate intermediate, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Aryl fluorosulfates have emerged as stable, cost-effective, and highly reactive alternatives to aryl triflates in cross-coupling reactions.[1][2][3] The described one-pot procedure circumvents the need for isolation of the aryl fluorosulfate intermediate, thereby improving efficiency and overall yield.[4]
Reaction Principle
The one-pot synthesis of biaryls from phenols involves two key steps:
-
Fluorosulfonation of the Phenol: The phenolic hydroxyl group is converted into a highly effective leaving group, an aryl fluorosulfate. This is typically achieved using sulfuryl fluoride (SO₂F₂) gas or a solid surrogate in the presence of a base.
-
Suzuki-Miyaura Cross-Coupling: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the cross-coupling of the in-situ generated aryl fluorosulfate with an arylboronic acid to form the desired biaryl product.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of biaryls from phenols.
Caption: General workflow for the one-pot synthesis of biaryls.
Detailed Experimental Protocols
Protocol 1: One-Pot Fluorosulfonation and Suzuki-Miyaura Coupling of Phenols
This protocol is adapted from a procedure described by Li, X., et al. (2020).[4]
Materials:
-
Phenol substrate (1.0 equiv)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Triethylamine (Et₃N) (1.5 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add the phenol (0.5 mmol, 1.0 equiv), triethylamine (1.5 equiv), and 1,4-dioxane (2.0 mL).
-
Carefully bubble sulfuryl fluoride gas through the solution at room temperature for 10 minutes.
-
Seal the reaction vessel and stir the mixture at room temperature for 1 hour to ensure complete formation of the aryl fluorosulfate intermediate.
-
To the reaction mixture, add the arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (2 mol%), triphenylphosphine (8 mol%), and water (0.5 mL).
-
Stir the resulting mixture at 80 °C until the reaction is complete (typically 2-12 hours, monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired biaryl.
Quantitative Data Summary
The following tables summarize the yields of biaryls obtained from various phenol and arylboronic acid substrates using the one-pot protocol.
Table 1: Synthesis of Biaryls from Various Phenols and Phenylboronic Acid
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | Biphenyl | 92 |
| 2 | 4-Methylphenol | 4-Methylbiphenyl | 95 |
| 3 | 4-Methoxyphenol | 4-Methoxybiphenyl | 96 |
| 4 | 4-Chlorophenol | 4-Chlorobiphenyl | 85 |
| 5 | 4-Bromophenol | 4-Bromobiphenyl | 82 |
| 6 | 4-Nitrophenol | 4-Nitrobiphenyl | 75 |
| 7 | 2-Naphthol | 2-Phenylnaphthalene | 90 |
Table 2: Synthesis of Biaryls from 4-Methoxyphenol and Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxybiphenyl | 96 |
| 2 | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 94 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 98 |
| 4 | 4-Chlorophenylboronic acid | 4-Chloro-4'-methoxybiphenyl | 88 |
| 5 | 3-Nitrophenylboronic acid | 4-Methoxy-3'-nitrobiphenyl | 78 |
| 6 | 2-Thiopheneboronic acid | 2-(4-Methoxyphenyl)thiophene | 85 |
Reaction Mechanism
The overall reaction proceeds through two distinct catalytic cycles, as illustrated below.
Caption: Reaction mechanism for the one-pot biaryl synthesis.
Safety and Handling
-
Sulfuryl fluoride (SO₂F₂) is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Alternative Fluorosulfonating Agents
While sulfuryl fluoride gas is effective, its handling can be challenging. Several alternatives have been developed:[5][6]
-
[4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF): A bench-stable, crystalline solid that serves as a convenient alternative to SO₂F₂ gas.[6]
-
Ex situ generation of SO₂F₂: Using a two-chamber reactor where SO₂F₂ is generated from precursors like 1,1'-sulfonyldiimidazole (SDI) and potassium fluoride (KF), avoiding the need to handle the gas directly.[7][8][9]
These alternatives can be incorporated into the one-pot protocol with minor modifications to the reaction conditions.
Conclusion
The one-pot synthesis of biaryls from phenols via aryl fluorosulfate intermediates is a powerful and efficient method for the construction of these valuable motifs. The use of readily available starting materials, coupled with the avoidance of isolating intermediates, makes this a highly attractive strategy in drug discovery and development. The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of biaryl structures with diverse functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AISF: A Solid Alternative to Sulfuryl Fluoride Gas [sigmaaldrich.com]
- 7. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. papers.sim2.be [papers.sim2.be]
Application Notes and Protocols: Potassium Fluorosulfate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium fluorosulfate (FSO₃K) is a versatile and increasingly important reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. Its primary utility lies in the efficient introduction of the fluorosulfate functional group (-OSO₂F) to phenolic compounds, yielding aryl fluorosulfates. These resulting intermediates have garnered significant attention in medicinal chemistry and drug discovery due to their unique reactivity and stability. Aryl fluorosulfates can act as valuable precursors for cross-coupling reactions or serve as bioisosteres of other functional groups. Furthermore, they have emerged as a class of "tunable" covalent inhibitors that can selectively target specific amino acid residues in proteins, offering a novel approach to drug design.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aryl fluorosulfate-based pharmaceutical intermediates, with a focus on a case study of novel antitubercular agents.
Core Applications in Pharmaceutical Synthesis
This compound is primarily employed for the synthesis of aryl fluorosulfates from phenols. This transformation is a key step in creating a class of intermediates with significant potential in drug discovery.
Key Reaction:
Phenol + FSO₃K → Aryl Fluorosulfate
The aryl fluorosulfate products can then be utilized in several ways:
-
As Covalent Warheads: The fluorosulfate moiety can act as a latent electrophile, reacting with nucleophilic residues (such as tyrosine, serine, or lysine) on a target protein. This "click chemistry" approach, known as Sulfur(VI) Fluoride Exchange (SuFEx), allows for the formation of stable covalent bonds, leading to potent and selective inhibition.
-
As Versatile Coupling Partners: The fluorosulfate group can serve as a leaving group in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the diversification of the pharmaceutical scaffold.
Case Study: Synthesis of Aryl Fluorosulfate-Based Antitubercular Agents
A novel class of aryl fluorosulfate derivatives has been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The synthesis of these compounds highlights the practical application of this compound in generating key pharmaceutical intermediates.
The general synthetic strategy involves the preparation of a phenolic precursor, which is then converted to the corresponding aryl fluorosulfate using a suitable fluorosulfurylating agent. While sulfuryl fluoride (SO₂F₂) gas is a common reagent for this transformation, this compound in conjunction with a phase-transfer catalyst or in specific solvent systems can also be employed for the synthesis of the fluorosulfate moiety. The resulting aryl fluorosulfate is a key intermediate that can be further modified.
In the development of these antitubercular agents, a library of aryl fluorosulfate analogs was synthesized to establish structure-activity relationships (SAR). This led to the identification of compounds with significant in vitro activity against Mtb. For instance, compound 21b from a recent study demonstrated a minimum inhibitory concentration (MIC) of 0.06 µM against Mtb, with no cytotoxicity observed against mammalian cell lines.[1]
Experimental Workflow for Antitubercular Agent Synthesis
The following diagram illustrates a generalized workflow for the synthesis of aryl fluorosulfate-based antitubercular agents.
Caption: Generalized workflow for the synthesis of aryl fluorosulfate antitubercular agents.
Data Presentation: Structure-Activity Relationship (SAR) of Antitubercular Aryl Fluorosulfates
The following table summarizes the in vitro activity of selected aryl fluorosulfate analogs against M. tuberculosis H37Rv, highlighting key SAR findings.
| Compound ID | R¹ Group | R² Group | MIC (µM)[1] | Cytotoxicity (HEK293T, µM)[1] |
| 3a | H | H | 2.84 | >50 |
| 3b | OMe | H | >50 | >50 |
| 19a | H | 1,2,3-triazole | 0.5 | >50 |
| 21b | H | 5-methyl-1,2,3-triazole | 0.06 | >50 |
Key Findings from SAR Studies:
-
Substitution on the western phenyl ring (R¹) can significantly impact activity, with some substitutions being detrimental (e.g., ortho-methoxy in 3b ).[1]
-
The nature of the heterocyclic moiety (R²) is crucial for potent antitubercular activity.[1]
-
The presence of a 1,2,3-triazole ring at the R² position generally leads to good activity.[1]
-
Methylation of the triazole ring, as in compound 21b , dramatically improves the inhibitory potency.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Aryl Fluorosulfate Intermediate
This protocol describes a general method for the conversion of a phenol to an aryl fluorosulfate using sulfuryl fluoride gas, a common and efficient method. While not directly using this compound, it is a foundational technique in the synthesis of this class of intermediates. Safer, ex situ generation methods for SO₂F₂ are also available and recommended.[2]
Materials:
-
Phenolic precursor (1.0 eq)
-
Triethylamine (Et₃N) or other suitable base (1.5 - 2.0 eq)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the phenolic precursor (1.0 eq) in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5 eq) dropwise to the stirred solution.
-
Bubble sulfuryl fluoride gas through the solution for a predetermined time (e.g., 10-30 minutes), or until TLC analysis indicates complete consumption of the starting material. Caution: Sulfuryl fluoride is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl fluorosulfate.
Signaling Pathway and Mechanism of Action
The aryl fluorosulfate warhead is designed to covalently modify target proteins. The following diagram illustrates the proposed mechanism of covalent modification.
Caption: Proposed mechanism of covalent protein modification by an aryl fluorosulfate inhibitor.
Conclusion
This compound and related fluorosulfurylating agents are indispensable tools for the synthesis of aryl fluorosulfate pharmaceutical intermediates. These intermediates serve as versatile building blocks and have shown significant promise in the development of novel therapeutics, particularly as covalent inhibitors. The case study of antitubercular agents demonstrates a clear and successful application of this chemistry in addressing urgent medical needs. The provided protocols and data offer a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
References
Application Notes and Protocols for the Quantification of Potassium Fluorosulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of potassium fluorosulfate. The primary and most recommended method, a potentiometric approach utilizing a fluoride ion-selective electrode, is described in detail. Alternative methods, including ion chromatography, capillary electrophoresis, and potentiometric titration, which are suitable for the analysis of the constituent ions (potassium and fluorosulfate), are also presented with their respective protocols and considerations.
Potentiometric Determination of Fluorosulfate (FSO₃⁻)
This method offers a rapid, inexpensive, and convenient way to quantify the fluorosulfate ion using a commercial nitrate-selective electrode, to which it is highly selective.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Quantifiable Range | 0.0025 mM - 660 mM | [2][3] |
| Linear Range 1 | 0.0075 mM - 660 mM (r² = 0.997) | [1][3] |
| Linear Range 2 | 0.0025 mM - 0.0075 mM (r² = 0.935) | [1][3] |
| Limit of Detection (LOD) | 0.0007 mM | [1][3] |
| Limit of Quantification (LOQ) | 0.0023 mM (230 µg/L) | [1][3] |
| Optimal pH Range | 5 - 9 | [2][3] |
Experimental Protocol
a. Reagents and Materials:
-
This compound (KFSO₃, 99.5% or higher)
-
Ionic Strength Adjuster (ISA): 2.0 M (NH₄)₂SO₄, pH 5.5
-
Deionized water
-
pH adjustment solutions: Diluted H₂SO₄ and KOH (avoiding HCl, HNO₃, and HClO₄ due to anion interference)[1]
-
Commercial glass nitrate-selective combination electrode
-
pH/ion analyzer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
b. Standard Solution Preparation:
-
Prepare a stock solution of 1000 mM this compound by dissolving the appropriate amount of KFSO₃ in deionized water in a volumetric flask.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.0025 mM to 660 mM).
c. Sample Preparation:
-
Dissolve the this compound sample in deionized water to a concentration within the quantifiable range.
-
Adjust the initial pH of the sample to between 5 and 9 using diluted H₂SO₄ or KOH.[2][3]
d. Measurement Procedure:
-
Add the Ionic Strength Adjuster (ISA) to the sample at a volume ratio of 1:50 to maintain a constant ionic strength of 0.12 M.[1][3]
-
Place the sample on a magnetic stirrer and immerse the nitrate-selective electrode.
-
Stir the solution slowly and continuously.
-
Allow the electrode response to stabilize (typically within 1 minute for higher concentrations and 2-5 minutes near the detection limit) before recording the potential (mV).[1][3]
e. Data Analysis:
-
Construct a calibration curve by plotting the potential (mV) versus the logarithm of the fluorosulfate concentration for the standard solutions.
-
Determine the concentration of fluorosulfate in the unknown sample by interpolating its measured potential on the calibration curve.
f. Interference Management:
-
Sulfate: Sulfate ions do not interfere with this potentiometric method, which is a significant advantage over ion chromatography.[2]
-
Halides: Interference follows the order F⁻ < Cl⁻ < Br⁻ ≪ I⁻. Halide interference can be eliminated by the addition of silver sulfate.[2]
-
Bicarbonate: Interference can be removed by pretreatment with H₂SO₄.[2]
-
Phosphate and Pyrophosphate: Interference can be mitigated by the addition of MgSO₄.[2]
Experimental Workflow
Caption: Workflow for the potentiometric quantification of fluorosulfate.
Ion Chromatography (IC)
Ion chromatography is a standard technique for the analysis of both cations and anions. While it is a well-established method for potassium quantification, its application for fluorosulfate is hampered by interference from sulfate ions, which often have similar retention times.[1]
Application for Potassium (K⁺) Quantification
As part of the modernization of the United States Pharmacopeia (USP), ion chromatography is now a recommended alternative to traditional methods like atomic absorption spectroscopy (AAS) and flame photometry for potassium analysis.[4][5] IC allows for the simultaneous analysis of multiple cations.[5]
Quantitative Data Summary for Potassium (as sulfate)
| Parameter | Value | Reference |
| Linearity Range | 20.0 - 60.0 ppm | [6] |
| Precision (RSD) | < 1.0% (intra- and inter-day) | [6] |
General Experimental Protocol for Potassium (K⁺)
a. Instrumentation:
-
Ion chromatograph with a conductivity detector
-
Cation-exchange column (e.g., Dionex® IonPac® CS16 or Metrosep C 6 – 150/4.0)[5][6]
-
Eluent generator (optional)
b. Reagents:
-
Eluent: e.g., Methane sulfonic acid[6]
-
Regenerant for suppressor (if used)
-
Potassium standard solutions
c. Chromatographic Conditions (Example):
-
Column: Dionex® IonPac® CS16 (250 × 5 mm)[6]
-
Eluent: Gradient elution with methane sulfonic acid and Milli-Q water[6]
-
Flow Rate: 1.2 mL/min[6]
-
Detection: Suppressed conductivity
-
Retention Time for K⁺: ~12.8 min[6]
d. Procedure:
-
Prepare a stock solution of a potassium salt (e.g., KCl) and create calibration standards.
-
Dissolve the this compound sample in deionized water and dilute to the appropriate concentration range.
-
Inject the standards and samples into the IC system.
-
Identify and quantify the potassium peak based on the calibration curve.
Logical Diagram for Ion Analysis
Caption: Analytical approaches for the constituent ions of this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a powerful technique for the analysis of small ions and can be applied to the determination of potassium.
Application for Potassium (K⁺) Quantification
CE with a capacitively coupled contactless conductivity detector (CE-C⁴D) is a simple and validated method for the determination of potassium in various matrices.[7]
Quantitative Data Summary for Potassium
| Parameter | Value | Reference |
| Trueness | 98.6% - 101.8% | [7] |
| Repeatability (RSD) | 0.4% - 1.3% | [7] |
| Intermediate Precision (RSD) | 0.8% - 1.8% | [7] |
General Experimental Protocol for Potassium (K⁺)
a. Instrumentation:
-
Capillary electrophoresis system
-
Capacitively coupled contactless conductivity detector (C⁴D) or UV detector
-
Fused silica capillary
b. Reagents:
-
Background Electrolyte (BGE): e.g., 100 mM Tris-acetate buffer (pH 4.5) with acetonitrile (80:20, v/v)[7]
-
Potassium standard solutions
c. Electrophoretic Conditions (Example):
-
Capillary: 50 µm i.d., 64.5 cm total length[7]
-
Applied Voltage: 30 kV[7]
-
Injection: Hydrodynamic mode
-
Analysis Time: < 4 minutes for complete cation separation[7]
d. Procedure:
-
Condition the capillary with the background electrolyte.
-
Prepare calibration standards of potassium.
-
Dissolve the this compound sample in the BGE or deionized water.
-
Inject the standards and samples and apply the separation voltage.
-
Quantify the potassium peak based on migration time and peak area.
Potentiometric Titration for Potassium (K⁺)
This method involves the titration of potassium ions with a precipitating agent, sodium tetraphenylborate (NaBPh₄), and monitoring the endpoint potentiometrically.[8]
Experimental Protocol
a. Reagents and Materials:
-
Standardized sodium tetraphenylborate (NaBPh₄) solution (titrant)
-
Potentiometric titrator
-
Potassium ion-selective electrode (ISE) or a silver/silver chloride reference electrode
-
Beakers and burette
b. Procedure:
-
Pipette a known volume of the dissolved this compound sample into a beaker.
-
Immerse the potassium ISE and reference electrode in the solution.
-
Titrate with the standardized NaBPh₄ solution, adding the titrant in small increments.
-
Record the potential (mV) after each addition.
-
The endpoint is the point of the largest potential change, corresponding to the complete precipitation of potassium tetraphenylborate.
c. Calculation:
Calculate the concentration of potassium in the sample based on the volume of NaBPh₄ titrant used to reach the equivalence point.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid and Convenient Potentiometric Method for Determining Fluorosulfate, a Byproduct of the Fumigant and Greenhouse Gas Sulfuryl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of potassium, sodium, calcium and magnesium in total parenteral nutrition formulations by capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Cross-Coupling of Aryl Fluorosulfates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Recently, aryl fluorosulfates have emerged as versatile and advantageous electrophilic partners in this reaction, offering a practical alternative to traditional aryl halides and triflates.[2]
Aryl fluorosulfates are readily prepared from abundant and often inexpensive phenols using sulfuryl fluoride (SO₂F₂) or related reagents.[2][3] Their application in the Sonogashira coupling, particularly with palladium catalysis, has been shown to proceed efficiently, often under copper-free conditions, which simplifies reaction setup and purification.[4][5] This protocol provides a detailed overview of the palladium-catalyzed Sonogashira cross-coupling of (hetero)aryl fluorosulfates with terminal alkynes, including reaction mechanisms, detailed experimental procedures, and a summary of reaction scope and yields.[6]
Advantages of Using Aryl Fluorosulfates
Aryl fluorosulfates offer several key advantages over traditional electrophiles like aryl halides and triflates in cross-coupling reactions:
-
Accessibility: They are easily synthesized from readily available phenols.[2]
-
Cost-Effectiveness: The use of inexpensive starting materials and reagents like SO₂F₂ can make this a more economical approach.[2]
-
Favorable Reactivity: Aryl fluorosulfates demonstrate comparable or even superior reactivity to other pseudohalides in certain catalytic systems.[5]
-
Chemoselectivity: The fluorosulfate group can be selectively coupled in the presence of other functionalities, such as chloro groups, allowing for more complex molecular architectures.[4]
-
Copper-Free Conditions: Successful couplings have been developed without the need for a copper co-catalyst, which can prevent the formation of alkyne homocoupling byproducts and simplify product purification.[4][7]
Reaction Mechanism and Workflow
The palladium-catalyzed Sonogashira cross-coupling of aryl fluorosulfates typically proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. The generally accepted mechanism for the copper-free variant is depicted below.
Caption: Proposed mechanism for the copper-free Sonogashira coupling.
The general experimental workflow for this reaction is straightforward and can be adapted for a wide range of substrates.
Caption: General experimental workflow for the Sonogashira coupling.
Experimental Protocols
A. General Procedure for the Synthesis of Aryl Fluorosulfates from Phenols
This protocol is adapted from a procedure utilizing sulfuryl fluoride gas.[3] Alternative methods using non-gaseous reagents are also available.[8]
Materials:
-
Phenol (1.0 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Sulfuryl fluoride (SO₂F₂) (excess)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried reaction vessel under an inert atmosphere, dissolve the phenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution.
-
Bubble sulfuryl fluoride gas through the solution for a predetermined time or until the reaction is complete as monitored by TLC or GC-MS. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aryl fluorosulfate can be purified by column chromatography if necessary.
B. General Protocol for the Palladium-Catalyzed Sonogashira Cross-Coupling
The following is a general procedure for the copper-free Sonogashira coupling of aryl fluorosulfates with terminal alkynes.[9]
Materials:
-
Aryl fluorosulfate (1.0 equiv)
-
Terminal alkyne (2.0 equiv)
-
Cesium fluoride (CsF) (3.0 equiv)
-
[Pd(cinnamyl)Cl]₂ (2 mol % Pd)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol %)
-
Anhydrous N,N-Dimethylformamide (DMF) or 4-Methyltetrahydro-2H-pyran (4-MeTHP)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl fluorosulfate, terminal alkyne, and cesium fluoride.
-
Add the palladium precatalyst ([Pd(cinnamyl)Cl]₂) and the dppf ligand.
-
Add the anhydrous solvent (DMF or 4-MeTHP) to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 18 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkyne.
Data Presentation: Reaction Scope and Yields
The following tables summarize the yields obtained for the Sonogashira cross-coupling of various aryl fluorosulfates with different terminal alkynes under the optimized copper-free conditions.[9]
Table 1: Coupling of Various Aryl Fluorosulfates with Phenylacetylene
| Entry | Aryl Fluorosulfate | Product | Yield (%) |
| 1 | 4-Fluorophenyl fluorosulfate | 1-Ethynyl-4-fluorobenzene | 85 |
| 2 | 4-Chlorophenyl fluorosulfate | 1-Chloro-4-(phenylethynyl)benzene | 78 |
| 3 | 4-Methylphenyl fluorosulfate | 1-Methyl-4-(phenylethynyl)benzene | 92 |
| 4 | 4-Methoxyphenyl fluorosulfate | 1-Methoxy-4-(phenylethynyl)benzene | 95 |
| 5 | Naphthalen-2-yl fluorosulfate | 2-(Phenylethynyl)naphthalene | 88 |
| 6 | 3-Cyanophenyl fluorosulfate | 3-(Phenylethynyl)benzonitrile | 75 |
Table 2: Coupling of 4-tert-Butylphenyl Fluorosulfate with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(tert-Butyl)-4-(phenylethynyl)benzene | 91 |
| 2 | 4-Ethynyltoluene | 1-(tert-Butyl)-4-((4-methylphenyl)ethynyl)benzene | 89 |
| 3 | 1-Ethynyl-4-methoxybenzene | 1-(tert-Butyl)-4-((4-methoxyphenyl)ethynyl)benzene | 93 |
| 4 | 1-Hexyne | 1-(But-1-yn-1-yl)-4-(tert-butyl)benzene | 76 |
| 5 | 3,3-Dimethyl-1-butyne | 1-(tert-Butyl)-4-((3,3-dimethylbut-1-yn-1-yl)benzene | 82 |
| 6 | Ethynyltrimethylsilane | (4-(tert-Butyl)phenylethynyl)trimethylsilane | 85 |
Logical Relationships and Key Considerations
The success of the Sonogashira coupling of aryl fluorosulfates is dependent on several interconnected factors.
Caption: Factors influencing the reaction outcome.
-
Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the aryl fluorosulfate and the terminal alkyne. Electron-donating groups on the aryl fluorosulfate tend to give higher yields.
-
Catalyst System: The choice of palladium precursor and ligand is crucial. The DPPF/[Pd(cinnamyl)Cl]₂ system has proven to be effective for this transformation, obviating the need for a copper co-catalyst.[4]
-
Base and Solvent: The selection of the base and solvent can significantly impact the reaction efficiency. Cesium fluoride as the base and polar aprotic solvents like DMF or 4-MeTHP are often optimal.[9]
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80 °C) to ensure a reasonable reaction rate.
Conclusion
The Sonogashira cross-coupling of aryl fluorosulfates represents a valuable and practical method for the synthesis of aryl alkynes. The use of readily available starting materials, coupled with efficient and often copper-free catalytic systems, makes this an attractive strategy for applications in pharmaceutical and materials science research. The protocols and data presented herein provide a comprehensive guide for researchers looking to employ this powerful transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. papers.sim2.be [papers.sim2.be]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorosulfate synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Aryl Fluorosulfate Synthesis
Welcome to the technical support center for aryl fluorosulfate synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and improve the yield and efficiency of your aryl fluorosulfate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of aryl fluorosulfates.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of my aryl fluorosulfate. What are the potential causes and how can I improve it?
-
Answer: Low yields in aryl fluorosulfate synthesis can stem from several factors, primarily related to the reagents, reaction conditions, and the nature of the substrate. Here are some key areas to investigate:
-
Reagent Quality:
-
Sulfuryl Fluoride (SO₂F₂): Ensure the SO₂F₂ gas is of high purity. Impurities can interfere with the reaction. For methods involving ex situ generation, the quality of the precursor, such as 1,1'-sulfonyldiimidazole (SDI), is critical.[1]
-
Base: The choice and purity of the base are crucial. Tertiary amines like triethylamine (Et₃N) or DBU are commonly used.[2][3] Ensure the base is dry and free of nucleophilic impurities.
-
Solvent: Use anhydrous solvents to prevent hydrolysis of reagents and products.
-
-
Reaction Conditions:
-
Temperature: Many protocols recommend low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions.[4]
-
Reaction Time: While some reactions are rapid, others, especially with less reactive phenols, may require longer reaction times.[5] Monitor the reaction progress using techniques like TLC or LC-MS.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
-
Substrate Reactivity:
-
Electron-donating vs. Electron-withdrawing groups: Phenols with electron-donating groups are generally more reactive. Phenols with strong electron-withdrawing groups may require more forcing conditions or alternative catalytic systems.[5]
-
Steric Hindrance: Sterically hindered phenols may react more slowly or require higher temperatures and longer reaction times.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for low aryl fluorosulfate yield.
-
Issue 2: Handling Gaseous Sulfuryl Fluoride (SO₂F₂) is Difficult and Hazardous
-
Question: I want to avoid using a gas cylinder of sulfuryl fluoride. Are there safer and more convenient alternatives?
-
Answer: Yes, direct handling of toxic and gaseous SO₂F₂ can be challenging and hazardous.[1] Several effective alternatives have been developed:
-
Ex Situ Generation of SO₂F₂: This method involves generating SO₂F₂ gas from a solid precursor in a separate chamber, which is then introduced into the reaction vessel. A common precursor is 1,1'-sulfonyldiimidazole (SDI), which releases SO₂F₂ upon reaction with an acid and a fluoride source.[1][6] This approach enhances safety by avoiding the handling of pressurized gas cylinders.[1]
-
Shelf-Stable Solid Reagents: Crystalline reagents that act as SO₂F₂ surrogates are available. One such example is a fluorosulfuryl imidazolium triflate salt, which is a shelf-stable solid that can be handled more easily than gaseous SO₂F₂.[6][7] Another solid SO₂F-donor is SuFEx-IT.[6]
-
Saturated SO₂F₂ Solutions: For high-throughput screening or small-scale reactions, using a saturated solution of SO₂F₂ in an organic solvent like acetonitrile can be a convenient method.[8]
-
Issue 3: Reaction with Amines or Alcohols in the Substrate
-
Question: My substrate contains both a phenol and an amine/alcohol group. How can I selectively form the aryl fluorosulfate?
-
Answer: The synthesis of aryl fluorosulfates from phenols is generally highly selective in the presence of other nucleophilic groups like aliphatic alcohols and anilines.[1][9] The reaction with phenols is typically much faster and occurs under milder conditions than the corresponding reaction with amines or alcohols.[8] However, to ensure selectivity:
-
Control Stoichiometry: Use a near-stoichiometric amount of the fluorosulfurylating agent.
-
Optimize Base: A non-nucleophilic base like triethylamine is preferred.
-
Mild Conditions: Perform the reaction at low temperatures (e.g., 0 °C) to favor the more rapid reaction with the phenolic hydroxyl group.
-
Issue 4: Product Decomposition or Hydrolysis
-
Question: I suspect my aryl fluorosulfate product is decomposing during workup or purification. How can I prevent this?
-
Answer: Aryl fluorosulfates are generally stable compounds, even resistant to hydrolysis up to 150 °C in neutral or acidic solutions.[10][11] However, they can be susceptible to hydrolysis under strongly basic conditions.[12]
-
Workup: During aqueous workup, avoid strongly basic conditions. A mild acidic wash followed by a brine wash is often sufficient.[4]
-
Purification:
-
Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel. Avoid basic alumina.
-
Extraction: For many aryl fluorosulfates, a simple extractive workup can yield analytically pure product, avoiding the need for chromatography.[4]
-
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various methods of aryl fluorosulfate synthesis.
Table 1: Comparison of Aryl Fluorosulfate Synthesis Methods
| Method | Fluorosulfurylating Agent | Base | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Direct Gas | Sulfuryl Fluoride (SO₂F₂) | Et₃N, DBU | Dichloromethane, Acetonitrile | 0 to RT | 61-97 | [3][11] |
| Ex Situ Generation | SDI, KF, TFA | Et₃N | Acetonitrile | RT | Good to Excellent | [1] |
| Solid Reagent | SuFEx-IT | - | - | - | High | [6] |
| Solid Reagent | Fluorosulfuryl Imidazolium Salt | - | - | 0 to RT | Good to Excellent | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Aryl Fluorosulfate Synthesis using SO₂F₂ Gas
This protocol is a general guideline for the synthesis of aryl fluorosulfates from phenols using sulfuryl fluoride gas.
-
Preparation: Dissolve the phenol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) in a reaction vessel under an inert atmosphere.
-
Reaction: Cool the mixture to 0 °C. Bubble sulfuryl fluoride (SO₂F₂) gas (approx. 1.1 eq.) through the solution for a specified time or until the starting material is consumed as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Ex Situ Generation of SO₂F₂ using a Two-Chamber Reactor
This protocol, adapted from Veryser et al. (2017), provides a safer alternative to handling gaseous SO₂F₂.[1]
-
Apparatus: Set up a two-chamber reactor. Chamber A contains the gas-generating reagents, and Chamber B contains the phenol substrate.
-
Chamber A (Gas Generation): Charge Chamber A with 1,1'-sulfonyldiimidazole (SDI, 1.5 eq.) and potassium fluoride (KF, 3.0 eq.).
-
Chamber B (Reaction): In Chamber B, dissolve the phenol (1.0 eq.) and a base (e.g., triethylamine, 2.0 eq.) in an anhydrous solvent (e.g., acetonitrile).
-
Reaction Initiation: Add trifluoroacetic acid (TFA, 3.0 eq.) to Chamber A to initiate the generation of SO₂F₂ gas, which then enters Chamber B.
-
Reaction: Stir the contents of Chamber B at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualized Workflows and Pathways
General Synthesis of Aryl Fluorosulfates from Phenols
This technical support guide provides a starting point for troubleshooting and optimizing your aryl fluorosulfate synthesis. For more specific applications and complex substrates, further optimization of the reaction conditions may be necessary. Always consult the primary literature for detailed procedures and safety information.
References
- 1. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorosulfate synthesis [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 11. A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing side reactions in potassium fluorosulfate fluorinations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium fluorosulfate (KSO₃F) as a fluorinating agent. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in fluorination?
This compound (KSO₃F) is a versatile reagent used for nucleophilic fluorination in organic synthesis.[1] It serves as a source of fluoride ions to replace leaving groups such as halides (Cl, Br, I) or sulfonates (tosylates, mesylates) on a substrate, thereby forming a carbon-fluorine bond. This is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals, as the introduction of fluorine can significantly enhance the biological activity of molecules.[1]
Q2: What are the most common side reactions observed during fluorinations with this compound?
The most prevalent side reactions are elimination and hydrolysis.
-
Elimination: This is a competing reaction, particularly with secondary and tertiary substrates, that leads to the formation of alkenes instead of the desired fluorinated product.[2][3] The reaction conditions, such as temperature and the basicity of the reaction medium, can significantly influence the ratio of substitution (fluorination) to elimination.[3]
-
Hydrolysis: this compound and the substrate can be sensitive to moisture. The presence of water can lead to the formation of alcohols as byproducts, reducing the yield of the fluorinated compound.[2] In some cases, trace amounts of water have been reported to suppress other side reactions, but generally, anhydrous conditions are recommended.[2]
Q3: How does the substrate structure affect the outcome of the fluorination?
The structure of the substrate is a critical factor in determining the success of the fluorination reaction.
-
Primary substrates (e.g., primary alkyl halides or tosylates) are generally good candidates for fluorination and tend to give higher yields of the substitution product with minimal elimination.
-
Secondary substrates are more prone to elimination reactions, leading to a mixture of the desired fluoride and alkene byproducts. The ratio of these products is highly dependent on the reaction conditions.[2]
-
Tertiary substrates predominantly undergo elimination, making them challenging substrates for direct nucleophilic fluorination with KSO₃F.[3]
-
Steric hindrance around the reaction center can slow down the rate of nucleophilic substitution.
-
Electronic effects of substituents on the substrate can also influence reactivity. Electron-withdrawing groups can sometimes activate the substrate towards nucleophilic attack.
Q4: What is the role of a phase-transfer catalyst in these reactions?
This compound has limited solubility in many organic solvents. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt or a crown ether, is often used to transport the fluoride ion from the solid phase (or an aqueous phase) into the organic phase where the reaction with the substrate occurs. This significantly increases the reaction rate and can improve the overall yield.
Troubleshooting Guides
Issue 1: Low or No Yield of the Fluorinated Product
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Ensure the KSO₃F is of high purity and has been stored under anhydrous conditions. Consider purchasing from a reputable supplier. |
| Poor Solubility of KSO₃F | Add a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) to the reaction mixture to improve the solubility of the fluorinating agent.[2] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. Monitor the reaction for the formation of degradation products at higher temperatures. |
| Poor Leaving Group | Ensure you are using a good leaving group (e.g., iodide, bromide, tosylate, mesylate). If starting from an alcohol, it must first be converted to a sulfonate ester. |
| Sterically Hindered Substrate | For sterically demanding substrates, longer reaction times and higher temperatures may be necessary. The use of a less sterically hindered fluorinating agent might be an alternative to consider. |
Issue 2: High Levels of Elimination Byproducts (Alkenes)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution and are therefore more favored at elevated temperatures. |
| Strongly Basic Reaction Conditions | If a base is used, consider a non-nucleophilic, sterically hindered base to minimize proton abstraction that leads to elimination. The fluorosulfate ion itself is a weak base. |
| Solvent Choice | Use a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO) which can favor Sₙ2 reactions over E2. The use of tertiary alcohols as a solvent has also been reported to suppress alkene formation in some nucleophilic fluorinations.[2] |
| Substrate Structure | For secondary and tertiary substrates, elimination is inherently more likely.[3] If possible, consider an alternative synthetic route that avoids direct fluorination of these substrates. |
Issue 3: Presence of Hydrolysis Byproducts (Alcohols)
| Potential Cause | Troubleshooting Steps |
| Presence of Water in Reagents or Solvents | Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hygroscopic Reagents | Store this compound and any phase-transfer catalysts in a desiccator. |
| Workup Procedure | Minimize the contact of the reaction mixture with aqueous solutions during workup if the product is susceptible to hydrolysis. |
Data Presentation
The following tables provide a summary of representative reaction conditions and yields for nucleophilic fluorinations. While not all examples use this compound directly, they illustrate the impact of various parameters on the outcome of similar nucleophilic fluorination reactions.
Table 1: Fluorination of Alkyl Halides with Potassium Fluoride and a Phase-Transfer Catalyst
| Substrate | Fluorinating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (Fluoride) | Yield (Alkene) |
| 1-Bromooctane | KF | 18-crown-6 | Acetonitrile | 82 | 6 | 78% | 8% |
| 2-Bromooctane | KF | 18-crown-6 | Acetonitrile | 82 | 18 | 44% | 56% |
Data adapted from a study on nucleophilic fluorination with KF, illustrating the competition between substitution and elimination for primary vs. secondary substrates.[2]
Experimental Protocols
General Protocol for Nucleophilic Fluorination of an Alkyl Sulfonate using this compound
Materials:
-
Alkyl sulfonate (e.g., tosylate, mesylate) (1.0 equiv)
-
This compound (KSO₃F) (1.5 - 2.0 equiv)
-
Phase-transfer catalyst (e.g., 18-crown-6) (0.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl sulfonate, this compound, and the phase-transfer catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid salts and wash them with the reaction solvent.
-
Extraction: Combine the filtrate and washes. If necessary, dilute with a suitable organic solvent and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired alkyl fluoride.
Visualizations
References
Technical Support Center: Potassium Fluorosulfate (KSO₃F) - Anhydrous Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of potassium fluorosulfate under anhydrous conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound under anhydrous conditions?
A1: this compound is a relatively stable salt at room temperature when kept under anhydrous conditions. However, it will decompose upon heating. The decomposition temperature is reported to be 350°C.[1][2] At this temperature, the salt will break down, releasing gaseous products.
Q2: What are the primary decomposition products of this compound when heated?
A2: The thermal decomposition of this compound under anhydrous conditions is expected to yield sulfur trioxide (SO₃) and potassium fluoride (KF) as the primary products. However, safety data sheets also indicate the potential for the release of other hazardous gases, including sulfur oxides and hydrogen fluoride (HF), the latter likely due to any residual moisture.
Q3: My this compound sample appears to be degrading even at temperatures below its decomposition point. What could be the cause?
A3: Premature degradation of this compound can be attributed to several factors:
-
Presence of Moisture: this compound is sensitive to moisture. Hydrolysis can occur even at room temperature, leading to the formation of fluorosulfuric acid and potassium hydroxide, which can further catalyze decomposition. It is crucial to handle and store the compound under strictly anhydrous conditions.
-
Impurities: The presence of metallic or organic impurities can lower the decomposition temperature.
-
Reaction with Vessel Material: As detailed in the troubleshooting section, this compound can react with certain laboratory glassware and metals at elevated temperatures, which may appear as sample degradation.
Q4: Are there any recommended materials for reaction vessels when working with this compound at high temperatures?
A4: For high-temperature applications involving this compound, careful selection of reaction vessels is critical. While borosilicate glass is a common laboratory material, it may be attacked by this compound or its decomposition products at elevated temperatures. For inertness, especially at temperatures approaching the decomposition point, materials such as platinum or alumina crucibles are recommended. Stainless steel may also be susceptible to corrosion, particularly from the decomposition products.
Q5: How should I properly store anhydrous this compound?
A5: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The use of a desiccator containing a suitable drying agent is highly recommended to protect it from atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Gas Evolution Below 350°C | Moisture Contamination: The sample may have been exposed to moisture, leading to hydrolysis and the release of HF gas. | Ensure all handling and reactions are performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques). Dry all solvents and reagents thoroughly. |
| Reaction with Vessel: The material of your reaction vessel (e.g., borosilicate glass) may be reacting with the this compound. | Switch to a more inert reaction vessel such as a platinum or alumina crucible for high-temperature work. | |
| Inconsistent Experimental Results | Sample Inhomogeneity: The this compound may not be of uniform purity. | Ensure the use of a high-purity grade of this compound. If necessary, purify the material before use. |
| Variable Heating Rates: Different heating rates can affect the onset and rate of decomposition. | Utilize a programmable furnace or thermogravimetric analyzer to maintain a consistent and controlled heating rate for all experiments. | |
| Discoloration of the Sample Upon Heating | Presence of Impurities: Trace impurities can lead to side reactions and discoloration. | Use high-purity this compound and inert reaction vessels. |
| Reaction with Atmosphere: If not under an inert atmosphere, reactions with oxygen or other atmospheric components can occur at high temperatures. | Conduct experiments under a flow of inert gas such as nitrogen or argon. |
Quantitative Data
The following table summarizes the key quantitative data related to the thermal stability of this compound.
| Parameter | Value | Notes |
| Decomposition Temperature | 350°C | Under anhydrous conditions. The presence of impurities or moisture may lower this temperature. |
| Molecular Weight | 138.16 g/mol | |
| Appearance | White to off-white solid |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA) of this compound
This protocol outlines the procedure for determining the thermal stability and decomposition profile of this compound using a thermogravimetric analyzer.
1. Instrument Preparation:
- Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
- Use an inert crucible, preferably platinum or alumina.
2. Sample Preparation:
- Under an inert and dry atmosphere (e.g., inside a glovebox), accurately weigh 5-10 mg of anhydrous this compound into the TGA crucible.
- Record the initial sample weight.
3. TGA Analysis:
- Place the crucible in the TGA furnace.
- Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an anhydrous and inert environment.
- Program the TGA to heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min.
- Continuously record the sample weight as a function of temperature.
4. Data Analysis:
- Plot the percentage of weight loss versus temperature.
- Determine the onset temperature of decomposition from the TGA curve. This is the temperature at which significant weight loss begins.
- Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
Visualizations
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling with Aryl Fluorosulfates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving aryl fluorosulfates. Aryl fluorosulfates are increasingly utilized as versatile electrophilic partners in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. However, catalyst instability and deactivation can lead to low yields, incomplete conversion, and reproducibility issues. This guide offers practical solutions and detailed protocols to help you overcome these obstacles and achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an aryl fluorosulfate is sluggish or stalls before completion. What are the likely causes of catalyst deactivation?
A1: Low conversion or reaction stalling in cross-coupling reactions with aryl fluorosulfates can be attributed to several catalyst deactivation pathways. The primary suspects include:
-
Palladium(0) Agglomeration: The active Pd(0) catalyst can aggregate to form inactive palladium black, particularly at elevated temperatures or low ligand concentrations.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or other forms of degradation under the reaction conditions, leading to the loss of the protective ligand sphere around the metal center.
-
Anion Inhibition: Fluoride ions, which can be generated in situ, may coordinate to the palladium center and inhibit its catalytic activity. While fluoride is known to play a role in the transmetalation step of Suzuki-Miyaura reactions, excess fluoride can be detrimental.
-
Substrate or Product Inhibition: The aryl fluorosulfate starting material or the biaryl product might coordinate to the catalyst, impeding its turnover.
-
Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be inefficient, leading to a lower concentration of the active catalyst.
Q2: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is most likely palladium black, an inactive, aggregated form of palladium. Its formation is a common catalyst deactivation pathway and can be caused by:
-
High Temperatures: Running the reaction at excessively high temperatures can accelerate the agglomeration of Pd(0) particles.
-
Insufficient Ligand: An inadequate amount of a suitable ligand to stabilize the Pd(0) nanoparticles can lead to their aggregation.
-
Oxygen Contamination: Trace amounts of oxygen can promote the formation of palladium black.
To prevent the formation of palladium black, consider the following:
-
Optimize Reaction Temperature: Carefully screen a range of temperatures to find the minimum effective temperature for your reaction.
-
Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands that can effectively stabilize the Pd(0) catalyst.
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Use a Pre-formed Catalyst: Consider using a well-defined Pd(0) pre-catalyst to bypass the in-situ reduction step.
Q3: Can the fluorosulfate group itself contribute to catalyst deactivation?
A3: While aryl fluorosulfates are generally considered stable coupling partners, the fluorosulfate moiety or its byproducts could potentially influence catalyst stability. The generation of fluoride ions during the reaction is a key consideration. While some studies suggest a beneficial role of fluoride in facilitating transmetalation in Suzuki-Miyaura couplings, high concentrations can lead to the formation of inactive palladium-fluoride complexes.[1] Additionally, under certain conditions, hydrolysis of the fluorosulfate group could release sulfate or sulfonate species, which might interact with the catalyst, although this is less commonly reported as a primary deactivation pathway compared to issues like palladium agglomeration.
Q4: How does the choice of base affect catalyst stability in these reactions?
A4: The base plays a crucial role in the catalytic cycle and can significantly impact catalyst stability.
-
Strong Bases: While often necessary for efficient transmetalation, strong bases like alkoxides can promote ligand degradation or side reactions.
-
Fluoride Bases: Bases like CsF or KF can be effective in Suzuki-Miyaura reactions, but as mentioned, excess fluoride can be inhibitory.
-
Carbonate and Phosphate Bases: These are generally milder and can be a good starting point to minimize catalyst decomposition, although they may require higher reaction temperatures.
It is essential to screen different bases to find the optimal balance between reactivity and catalyst longevity for your specific substrate combination.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of catalyst and ligand. Catalysts, especially Pd(0) sources and phosphine ligands, can degrade upon storage. |
| 2. Switch to a more robust pre-catalyst. Consider using a well-defined Pd(II) pre-catalyst (e.g., a palladacycle) or a stable Pd(0) source. | |
| 3. Ensure complete pre-catalyst activation. If using a Pd(II) source, ensure the reduction to Pd(0) is efficient under your reaction conditions. This may require an additive or a specific solvent system. | |
| Poor Ligand Choice | 1. Screen different ligands. The electronic and steric properties of the ligand are critical. For aryl fluorosulfates, bulky, electron-rich phosphine ligands are often a good starting point. |
| 2. Increase ligand-to-metal ratio. A higher ligand concentration can help stabilize the catalyst and prevent aggregation. | |
| Inert Atmosphere Not Maintained | 1. Thoroughly degas all solvents and reagents. Use techniques like freeze-pump-thaw or sparging with an inert gas. |
| 2. Ensure your reaction setup is leak-proof and maintain a positive pressure of inert gas. | |
| Sub-optimal Reaction Conditions | 1. Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature. |
| 2. Screen different bases and solvents. The choice of base and solvent can have a profound impact on reaction rate and catalyst stability. |
Problem 2: Reaction Starts but Does Not Go to Completion
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition Over Time | 1. Lower the reaction temperature. Higher temperatures can accelerate catalyst deactivation. |
| 2. Increase catalyst loading. While not ideal from an economic perspective, a higher initial catalyst concentration may allow the reaction to reach completion before the catalyst fully deactivates. | |
| 3. Consider a slow addition of the aryl fluorosulfate. This can help to maintain a low concentration of potentially inhibitory species. | |
| Product Inhibition | 1. Monitor the reaction at lower conversion. If the initial rate is high but slows down significantly, product inhibition may be a factor. |
| 2. Modify the ligand or solvent to potentially reduce the binding of the product to the catalyst. |
Quantitative Data Summary
Quantitative data on catalyst turnover numbers (TONs) and turnover frequencies (TOFs) specifically for cross-coupling reactions of aryl fluorosulfates are not extensively reported in a centralized manner. However, the performance is highly dependent on the specific reaction type, catalyst system, and reaction conditions. Below is a general comparison of catalyst loadings reported for successful cross-coupling reactions with aryl fluorosulfates.
| Cross-Coupling Reaction | Typical Palladium Loading (mol%) | Typical Nickel Loading (mol%) | Notes |
| Suzuki-Miyaura | 1 - 5 | 2 - 10 | Nickel catalysts are a more cost-effective alternative but may require higher loadings and specific ligands. |
| Buchwald-Hartwig Amination | 1 - 3 | 5 - 10 | Palladium catalysts are generally more versatile for a wider range of amines. |
| Heck Reaction | 2 - 5 | Not commonly reported | Palladium catalysts are the standard for Heck reactions with aryl sulfonates. |
Note: This table provides a general range. For specific substrates, catalyst loadings can be significantly lower or may require optimization.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of an Aryl Fluorosulfate
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl fluorosulfate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (4 mol%)).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy
This protocol provides a general method for observing changes in the catalyst and ligand environment during a reaction, which can indicate deactivation.
-
Reaction Setup in NMR Tube: In a glovebox, add the aryl fluorosulfate, the coupling partner, the base, and the catalyst/ligand system to a J. Young NMR tube. Add a deuterated, degassed solvent and an internal standard.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at the start of the reaction (t=0).
-
Heating and Monitoring: Heat the NMR tube to the reaction temperature in a temperature-controlled NMR probe. Acquire spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of starting materials and the appearance of the product. Pay close attention to the signals corresponding to the phosphine ligand. Changes in the chemical shift, broadening of signals, or the appearance of new signals in the aromatic or aliphatic region can indicate ligand degradation or changes in the coordination environment of the palladium center, which are often associated with catalyst deactivation. The formation of a black precipitate in the NMR tube is a visual indicator of palladium black formation.
Visualizations
Caption: Potential catalyst deactivation pathways in cross-coupling reactions involving aryl fluorosulfates.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions with aryl fluorosulfates.
References
Technical Support Center: Optimizing SuFEx Reactions with Fluorosulfates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, with a focus on reactions involving fluorosulfate-containing molecules and potassium salts as fluoride sources.
Troubleshooting Guide
This guide addresses common issues encountered during SuFEx reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst or base | • Use a fresh batch of catalyst/base. Organosuperbases like BEMP can be air-sensitive.[1] • Consider using a more potent catalytic system, such as the synergistic combination of a hindered guanidine base (e.g., BTMG) and hexamethyldisilazane (HMDS).[2][3] • For reactions with amines, a combination of Ca(NTf2)2 and DABCO can be effective for activating even less reactive sulfamoyl fluorides and fluorosulfates at room temperature.[4][5][6] |
| Poor nucleophilicity of the substrate | • For alcohol nucleophiles, consider converting them to the corresponding aryl silyl ethers to facilitate the reaction.[7] • For tyrosine modifications on proteins, using tetramethylguanidine can selectively deprotonate the tyrosine residue.[1] | |
| Presence of water in the reaction | • Ensure all reagents and solvents are anhydrous. The addition of water can significantly decrease the yield in some cases.[4][5] • Interestingly, when using a Ca(NTf2)2/DABCO system, the reaction shows less sensitivity to small amounts of water.[4][5] | |
| Low reactivity of the fluorosulfate | • Aryl fluorosulfates are generally more stable and less reactive than aryl sulfonyl fluorides.[8][9] Activation with a suitable catalyst is crucial. • Electron-withdrawing groups on the aryl ring of the fluorosulfate can increase the electrophilicity of the sulfur center and facilitate the reaction. | |
| Slow Reaction Rate | Insufficient catalyst loading | • While aiming for low catalyst loading is a principle of click chemistry, some classical SuFEx reactions may require higher loadings.[2][3] Consider increasing the catalyst concentration. |
| Suboptimal solvent choice | • Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SuFEx reactions.[9] | |
| Low reaction temperature | • While many SuFEx reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates.[7] For example, the Ca(NTf2)2/amine system for converting sulfonyl fluorides to sulfonamides required 60°C.[4] | |
| Formation of Side Products | Competing reaction pathways with amines | • When reacting fluorosulfates with amines, side reactions can occur. A Ca(NTf2)2/DABCO system can promote the desired SuFEx pathway.[4][6] |
| Decomposition of starting material | • Alkyl sulfonyl fluorides can be incompatible with strong bases, leading to elimination side reactions. Using low loadings of acidic SuFEx catalysts can mitigate this issue.[1] | |
| Difficulty in Purification | High catalyst loading | • High concentrations of catalysts like DBU can complicate purification on a larger scale.[1] Utilizing more efficient catalytic systems that allow for lower catalyst loadings can simplify workup.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using aryl fluorosulfates in SuFEx chemistry?
A1: Aryl fluorosulfates are significantly more stable than their sulfonyl chloride counterparts and are generally more stable than aryl sulfonyl fluorides.[8][9] They are resilient to oxidation, reduction, strong acids, and heat.[1] This "latent reactivity" allows them to be unreactive until "unleashed" under specific catalytic conditions, providing a high degree of orthogonality, which is a key principle of click chemistry.[1]
Q2: My SuFEx reaction is not working. What is the first thing I should check?
A2: The first step in troubleshooting is to verify the integrity of your reagents, especially the catalyst and any bases, as they can be sensitive to air and moisture.[1] Additionally, ensure your solvents are anhydrous, as water can inhibit the reaction.[4][5]
Q3: Can I perform SuFEx reactions in acidic conditions?
A3: SuFEx reactions are generally less efficient in acidic environments. However, recent research has shown that introducing an arginine residue adjacent to a latent bioreactive unnatural amino acid can enable efficient SuFEx reactions even at the acidic pH levels found in some cellular compartments or tumor microenvironments.[10]
Q4: What is the role of a cryptand, like [2.2.2]-cryptand, in SuFEx reactions with potassium fluoride?
A4: In reactions using potassium fluoride (KF), especially in radiolabeling with [¹⁸F]KF, a cryptand like K₂₂₂ is used to chelate the potassium ion. This sequestration results in a more "naked" and highly nucleophilic fluoride anion, which significantly accelerates the rate of fluoride exchange.[8][9]
Q5: Are there any safety concerns with the reagents used in SuFEx chemistry?
A5: While SuFEx chemistry avoids many of the hazardous reagents of traditional methods, some precursors can be toxic. For example, access to certain heteroatom-linked S(VI)-fluorides may depend on poisonous gases like SOF₄.[11] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood.
Experimental Protocols
General Protocol for Accelerated SuFEx Click Chemistry (ASCC) with Alcohols
This protocol is adapted from the work on accelerated SuFEx and is suitable for the coupling of aryl and alkyl alcohols with SuFExable hubs.[2][3]
-
To a vial, add the alcohol (1.0 equiv.), the SuFExable hub (e.g., an aryl fluorosulfate, 1.1 equiv.), and a suitable solvent (e.g., THF or MeCN).
-
Add hexamethyldisilazane (HMDS) (1.5 equiv.).
-
Add the hindered guanidine base catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0-5.0 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Protocol for [¹⁸F]SuFEx Radiolabeling
This protocol is based on the ultrafast late-stage radiosynthesis of aryl [¹⁸F]fluorosulfates.[8][9]
-
Azeotropically dry potassium [¹⁸F]fluoride with potassium carbonate and [2.2.2]-cryptand.
-
Prepare a solution of the aryl fluorosulfate precursor (e.g., 0.1 mg, 0.5 µmol) in acetonitrile (0.5 mL).
-
Add the precursor solution to the dried K[¹⁸F]F/cryptand mixture.
-
Allow the reaction to proceed at room temperature for as little as 30 seconds.
-
Quench the reaction with water.
-
Analyze the radiochemical yield (RCY) by HPLC.
-
Purify the product using a C18-cartridge.
Visualized Workflows and Relationships
Caption: A decision tree for troubleshooting low-yield SuFEx reactions.
Caption: A workflow for optimizing the conditions of a SuFEx reaction.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
handling and safety precautions for potassium fluorosulfate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of potassium fluorosulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (KSO₃F) is a white, solid compound.[1] Its primary hazard is that it is corrosive and causes severe skin burns and eye damage.[1][2] Upon contact with acids, it can liberate toxic gas.[1][3] It is also moisture-sensitive.[1]
Q2: What are the immediate first aid measures for this compound exposure?
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][3]
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][3] A physician should be called immediately.[1][3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2][3] Get emergency medical help immediately.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing and chemical-impermeable gloves.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[2]
Q4: How should I store this compound?
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored in a corrosives area and locked up.[2][3]
Q5: What materials are incompatible with this compound?
Avoid contact with acids, as this can liberate toxic gas.[1][3] As an alkali metal salt, it should be kept away from strong oxidizing agents and water.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid | Exposure to moisture | This compound is hygroscopic. Handle and store in a dry environment, under inert gas if necessary. Ensure containers are tightly sealed. |
| Visible fumes or gas release | Contact with an incompatible material, likely an acid | Immediately evacuate the area and ensure proper ventilation. Neutralize the acid if it is safe to do so. Follow emergency procedures for a chemical spill. |
| Skin or eye irritation despite wearing PPE | Improperly fitted or damaged PPE | Immediately cease work and follow first aid procedures. Re-evaluate the type and fit of your PPE. Ensure gloves and goggles are in good condition and provide a complete seal. |
| Unexpected reaction vigor | Contamination of reagents or glassware | Ensure all glassware is clean and dry before use. Verify the purity of all reagents and solvents involved in the reaction. |
Quantitative Data
| Property | Value |
| Molecular Formula | FSO₃K |
| Molecular Weight | 138.16 g/mol [4] |
| Appearance | White solid (powder and chunks)[1][4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[1][4] |
| Storage Class | 8A: Combustible corrosive hazardous materials[4] |
Experimental Protocols
While specific protocols for every application of this compound are proprietary or published in specialized literature, a general procedure for its use as a fluorinating agent can be illustrated. The following is a representative protocol for a nucleophilic fluorination reaction, a common application for fluoride salts.
Objective: To illustrate a general method for nucleophilic fluorination. This protocol is based on similar procedures using potassium fluoride.
Materials:
-
Substrate (e.g., an alkyl halide or sulfonate)
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile (MeCN))
-
Phase-transfer catalyst (e.g., a crown ether), if necessary
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Methodology:
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Reaction Setup: To the reaction vessel, add the substrate and this compound. If the substrate has low solubility, a phase-transfer catalyst may be added.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity). Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with the solvent. The filtrate can then be concentrated, and the product purified by standard methods such as distillation or chromatography.
Visual Workflow
Below is a diagram illustrating the logical workflow for handling a this compound spill.
Caption: Workflow for a this compound Spill.
References
Technical Support Center: Fluorosulfonation of Complex Molecules
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorosulfonation of complex molecules. Our aim is to help you diagnose and resolve experimental issues, optimize your reaction conditions, and ensure the successful synthesis and purification of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your fluorosulfonation reactions.
I. Low or No Product Yield
Question: My fluorosulfonation reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue in fluorosulfonation reactions. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield issues in fluorosulfonation.
A summary of potential causes and solutions is provided in the table below.
| Potential Cause | Recommended Solution(s) |
| Inactive Fluorinating Agent | Use freshly dried potassium fluoride (KF) or potassium bifluoride (KHF2).[1] Consider more soluble sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), though they are more expensive.[2] |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Even trace amounts of water can hydrolyze the sulfonyl fluoride or deactivate the fluoride source.[1][2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For less reactive starting materials, heating may be necessary.[1] |
| Poor Solubility of Fluorinating Agent | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the fluoride salt in organic solvents.[1][2] Choose a suitable polar aprotic solvent like DMF, DMSO, or sulfolane.[2] |
| Inappropriate Base | If a base is required, consider using a milder one to avoid side reactions.[1] Inorganic bases may be more compatible for certain functionalizations.[3] |
| Substrate Decomposition | The reaction conditions may be too harsh for your complex molecule. Try lowering the temperature or using a milder base. |
II. Presence of Side Products
Question: My reaction mixture contains significant amounts of side products, such as the corresponding sulfonic acid or elimination products. How can I minimize these?
Answer: The formation of side products is a common challenge, especially with complex and sensitive substrates. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies
Caption: Common side reactions and their mitigation strategies.
| Side Product | Probable Cause | Recommended Solution(s) |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride or sulfonyl fluoride due to the presence of water.[1] | Ensure all reagents and solvents are rigorously dried.[1] Perform the reaction under an inert atmosphere.[1] |
| Elimination Products | Reaction conditions (e.g., high temperature, strong base) favor elimination over substitution.[1] | Use a milder base if one is required.[1] Employ a more nucleophilic, less basic fluoride source like KHF2.[1] Optimize the reaction temperature to the lowest effective level.[1] |
| Benzyne Formation Products | A common side reaction in SNAr reactions of less activated aryl electrophiles.[4] | The use of aryl fluorosulfonate intermediates can help avoid this side reaction.[4] |
| Products of Reaction with Solvent | Some solvents can react with the starting material or intermediates under the reaction conditions. | Choose an inert solvent for your specific reaction. |
III. Purification and Stability Issues
Question: I am having difficulty purifying my fluorosulfonated product, and I am concerned about its stability. What are the best practices for purification and handling?
Answer: Purification and stability are critical considerations, especially in the context of drug development. Sulfonyl fluorides and fluorosulfates have distinct stability profiles.
Purification Strategies:
-
Filtration: After the reaction, solid salts can be removed by filtration. The filter cake should be washed with an anhydrous solvent to recover any trapped product.[1]
-
Solvent Removal: The solvent can be removed from the filtrate under reduced pressure.[1]
-
Chromatography: Flash column chromatography is a common method for purifying sulfonyl fluorides.[1]
-
Distillation: For volatile products, vacuum distillation can be an effective purification technique.[1]
-
Solid-Phase Extraction (SPE): For radiolabeled compounds, SPE cartridges can be used for efficient purification, which can be faster than HPLC.[5]
Stability Considerations:
-
Aqueous Stability: While sulfonyl fluorides can be unstable in aqueous buffers at physiological pH, fluorosulfates exhibit significantly enhanced metabolic stability.[6][7] This makes fluorosulfates a more suitable warhead for in vivo applications.[7]
-
Plasma Stability: The stability in plasma is crucial for drug candidates. Fluorosulfates have shown prolonged plasma stability.[7]
-
Handling and Storage: Sulfonyl fluorides are generally stable to thermolysis and reduction. However, they are reactive towards nucleophiles. Store in a cool, dry place under an inert atmosphere.
| Compound Class | General Stability | Notes |
| Aryl Sulfonyl Fluorides | Can be unstable in aqueous buffers at physiological pH.[6] | Reactivity can be tuned by substitution on the aromatic ring.[6] |
| Aryl Fluorosulfates | Significantly more stable in aqueous solutions and plasma compared to sulfonyl fluorides.[6][7] | Often preferred for in vivo applications and as PET tracers.[7] |
| Aliphatic Sulfonyl Fluorides | Generally colorless to pale yellow liquids or low-melting solids, soluble in common organic solvents.[1] | Stability can be influenced by the molecular structure. |
Experimental Protocols
General Protocol for Halogen Exchange Fluorination
This protocol describes a general procedure for the synthesis of a sulfonyl fluoride from the corresponding sulfonyl chloride via a halogen exchange reaction.
-
Preparation: To a dried reaction vessel under an inert atmosphere (N2 or Argon), add the starting sulfonyl chloride (1.0 eq) and anhydrous acetonitrile.[1]
-
Addition of Fluorinating Agent: Add spray-dried potassium fluoride (2.0-3.0 eq).[1] If solubility is an issue, a phase-transfer catalyst (e.g., quaternary ammonium salt, 0.1 eq) can be added at this stage.[1]
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.[1] ¹⁹F NMR is particularly effective for detecting the formation of the sulfonyl fluoride product.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid salts and wash them with anhydrous acetonitrile.[1]
-
Isolation: Remove the solvent from the filtrate under reduced pressure.[1]
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography.[1]
One-Pot Deoxyfluorination of Phenols via Aryl Fluorosulfonates
This method allows for the direct conversion of phenols to aryl fluorides without isolating the aryl fluorosulfonate intermediate.
-
Reaction Setup: In a suitable reaction vessel, combine the phenol substrate, tetramethylammonium fluoride (NMe₄F), and a suitable solvent.[4]
-
Addition of SO₂F₂: Introduce sulfuryl fluoride (SO₂F₂) to the reaction mixture. NMe₄F acts as the base for the formation of the aryl fluorosulfonate.[4]
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60-80 °C.[4]
-
Monitoring and Work-up: Monitor the reaction for the consumption of the starting phenol and formation of the aryl fluoride. Upon completion, the reaction is worked up using standard procedures to isolate the product.
Data Presentation
Table 1: Comparison of Electrophiles for Nucleophilic Aromatic Fluorination
| Aryl Electrophile | Relative Reaction Rate | Product Yield | Notes |
| Aryl Fluorosulfonate (1-OFs) | Faster than 1-Cl and 1-OTf | Good to excellent | Superior electrophile for this transformation.[4] |
| Aryl Chloride (1-Cl) | Slower than 1-OFs | Lower than 1-OFs | [4] |
| Aryl Triflate (1-OTf) | Slower than 1-OFs | Lower than 1-OFs | [4] |
| Nitroarene (1-NO₂) | Faster than 1-OFs | Yield erodes over time | Prone to side reactions involving the NO₂⁻ leaving group.[4] |
(Based on time studies of the reaction with NMe₄F at 80 °C)[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Technical Support Center: Potassium Fluorosulfate in Basic Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of potassium fluorosulfate (FSO3K) in the presence of bases.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in basic solutions?
This compound is the salt of a strong acid (fluorosulfuric acid, pKa ≈ -10) and is relatively stable in neutral aqueous solutions.[1][2] However, its stability is affected by the presence of bases. Strong bases can promote the hydrolysis of the fluorosulfate ion (FSO₃⁻) to sulfate (SO₄²⁻) and fluoride (F⁻) ions.[1]
Q2: What are the typical products of the reaction between this compound and a strong base?
The reaction of this compound with a strong base, such as potassium hydroxide (KOH), results in the hydrolysis of the fluorosulfate ion. The primary products of this reaction are the sulfate ion (SO₄²⁻) and the fluoride ion (F⁻).
Q3: Can this compound be used in base-catalyzed organic reactions?
Yes, this compound and its organic derivatives (aryl fluorosulfates) are used in various base-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] In these reactions, a combination of bases, like triethylamine (Et₃N) and potassium carbonate (K₂CO₃), is often employed to facilitate the reaction.[3]
Q4: Are there any bases that are compatible with fluorosulfates for specific applications?
The choice of base depends on the specific reaction. For some applications, such as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been used.[4] For Suzuki-Miyaura cross-coupling reactions involving aryl fluorosulfates, a combination of an organic base (Et₃N) and an inorganic base (K₂CO₃) has been shown to be effective.[3]
Troubleshooting Guides
Issue 1: Unexpectedly low yield or no reaction when using this compound in a basic medium.
-
Possible Cause 1: Hydrolysis of the fluorosulfate.
-
Troubleshooting Step: The fluorosulfate reactant may be degrading due to the basic conditions. Consider lowering the reaction temperature to slow down the rate of hydrolysis.
-
-
Possible Cause 2: Inappropriate choice of base.
-
Troubleshooting Step: The base might not be strong enough to deprotonate the substrate or facilitate the desired catalytic cycle. Alternatively, a very strong base might be decomposing the reactant. Consult the literature for bases successfully used in similar reactions. For example, in Suzuki-Miyaura reactions with aryl fluorosulfates, a mixed-base system (e.g., Et₃N/K₂CO₃) has proven effective.[3]
-
-
Possible Cause 3: Solvent effects.
-
Troubleshooting Step: The solvent can significantly influence the reaction. For instance, in some Suzuki-Miyaura couplings, an ethanol/water mixture was found to be a better medium than acetonitrile.[3] Experiment with different solvent systems.
-
Issue 2: Formation of unexpected side products.
-
Possible Cause 1: Side reactions due to the base.
-
Troubleshooting Step: The base may be reacting with other functional groups in your substrate. Consider using a milder or more sterically hindered base to minimize side reactions.
-
-
Possible Cause 2: Reaction with hydrolysis products.
-
Troubleshooting Step: The fluoride and sulfate ions produced from the hydrolysis of fluorosulfate could potentially interfere with your reaction. Analyze your side products to identify if they contain fluoride or sulfate moieties. If so, minimizing hydrolysis by adjusting the reaction conditions (e.g., temperature, reaction time) is crucial.
-
Experimental Protocols
Protocol 1: Base-Mediated Hydrolysis of Fluorosulfate Ion
This protocol describes the hydrolysis of the fluorosulfate ion under strongly basic conditions, a reaction relevant to its stability and potential degradation in basic media.
Materials:
-
This compound (KFSO₃)
-
Sodium Hydroxide (NaOH) solution (pH 11.6 or 12.5)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sealed reaction vessel
Procedure:
-
Prepare a 100 mL solution of NaOH at the desired pH (11.6 or 12.5).
-
Transfer the NaOH solution to a sealed reaction vessel equipped with a magnetic stir bar.
-
Introduce a known concentration of this compound into the solution.
-
Stir the reaction mixture at a constant rate (e.g., 700 rpm).
-
Monitor the concentration of fluorosulfate and fluoride ions over time using ion-selective electrodes to determine the rate of hydrolysis.[1]
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Aryl Fluorosulfates
| Entry | Aryl Fluorosulfate | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenyl Fluorosulfate | Phenylboronic Acid | Et₃N | Water | 95 |
| 2 | 4-Nitrophenyl Fluorosulfate | Phenylboronic Acid | Et₃N | Water | 98 |
| 3 | 4-Methoxyphenyl Fluorosulfate | Phenylboronic Acid | Et₃N | Water | 85 |
| 4 | Phenyl Fluorosulfate | Potassium Phenyltrifluoroborate | Et₃N / K₂CO₃ | EtOH/H₂O | 92 |
Data synthesized from information in[3]
Visualizations
References
Technical Support Center: Potassium Fluorosulfate Fluorination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium fluorosulfate (KFSO₃) in fluorination reactions. While direct literature on the byproducts of this compound as a fluorinating agent is limited, this guide draws upon established principles of nucleophilic fluorination, data from analogous reactions with potassium fluoride (KF), and the known chemistry of the fluorosulfate anion to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in a this compound fluorination reaction?
A1: Based on the reactivity of similar fluorinating agents like potassium fluoride, the most probable byproducts include:
-
Elimination products (alkenes): This is particularly common with secondary and tertiary alkyl halides or sulfonates as substrates. Instead of substitution, a proton is abstracted, leading to the formation of a double bond.
-
Hydrolysis products (alcohols): If water is present in the reaction mixture, it can compete with the fluorosulfate anion as a nucleophile, leading to the formation of alcohols. The fluorosulfate reagent itself can also be susceptible to hydrolysis.
-
Ether byproducts: If an alcohol is used as a solvent or is present as an impurity, it can react with the substrate to form an ether.
-
Sulfate salts: The fluorosulfate anion can undergo hydrolysis to form sulfate and fluoride ions.[1][2] This can be a competing reaction pathway, especially in the presence of moisture.
Q2: How does the reactivity of this compound compare to potassium fluoride?
A2: The fluorosulfate anion (FSO₃⁻) is a larger, more polarizable, and generally weaker nucleophile compared to the fluoride anion (F⁻). However, it is an excellent leaving group.[3] This dual nature can influence reaction outcomes. Its lower basicity compared to fluoride might, in some cases, reduce the extent of base-promoted elimination reactions.
Q3: What are the optimal solvents for this compound fluorination reactions?
A3: Aprotic polar solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally recommended for nucleophilic fluorination reactions. These solvents help to solvate the potassium cation, increasing the nucleophilicity of the fluorosulfate anion. The choice of solvent can significantly impact the reaction outcome, and screening of different anhydrous, non-nucleophilic solvents is advisable.
Q4: How can I minimize the formation of elimination byproducts?
A4: To reduce the formation of alkenes, consider the following:
-
Use a less polar solvent: While this may slow down the desired substitution reaction, it can sometimes disfavor the elimination pathway.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can improve the selectivity for the desired product.
-
Use a phase-transfer catalyst: Catalysts like crown ethers can enhance the solubility and reactivity of the fluorinating agent, sometimes allowing for milder reaction conditions that favor substitution.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a corrosive material that can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhaling the dust and ensure it does not come into contact with moisture, as this can lead to the release of corrosive byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Fluorinating Reagent | This compound can be sensitive to moisture. Ensure the reagent is anhydrous. Consider drying the reagent under vacuum before use. |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Poor Solubility of Reagent | The fluorinating agent may not be sufficiently soluble in the chosen solvent. Try a more polar aprotic solvent (e.g., DMF, DMSO) or consider the use of a phase-transfer catalyst (e.g., 18-crown-6) to improve solubility. |
| Poor Leaving Group | The substrate may have a poor leaving group. Consider converting alcohols to mesylates or tosylates to improve reactivity. |
Issue 2: Formation of Elimination Byproducts (Alkenes)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elimination is often favored at higher temperatures. Attempt the reaction at a lower temperature for a longer duration. |
| Strongly Basic Conditions | The fluorosulfate anion has some basicity, which can promote elimination. The presence of other bases will exacerbate this. Ensure the reaction is run under neutral or mildly acidic conditions if the substrate is stable. |
| Substrate Structure | Secondary and tertiary substrates are more prone to elimination. This is an inherent challenge. Optimization of solvent and temperature is crucial. |
| Solvent Effects | Protic solvents can promote elimination. Ensure the use of anhydrous aprotic polar solvents. |
Issue 3: Presence of Hydrolysis Byproducts (Alcohols)
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Water in the solvent or reagents is a common cause. Use anhydrous solvents and dry reagents thoroughly. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of Fluorosulfate | The fluorosulfate anion itself can hydrolyze. Minimize reaction time and work up the reaction promptly upon completion. |
Quantitative Data on Byproduct Formation in Nucleophilic Fluorination
The following table summarizes data from studies on potassium fluoride (KF) fluorinations, which can serve as a useful reference for predicting potential outcomes with this compound.
| Substrate | Leaving Group | Fluorinating Agent | Solvent | Temp (°C) | Product Yield (%) | Byproduct(s) | Byproduct Yield (%) |
| 1-bromooctane | Br | KF/18-crown-6 | MeCN | 82 | 78 | Elimination | 8 |
| 2-bromooctane | Br | KF/18-crown-6 | MeCN | 82 | 44 | Elimination | 56 |
| Alkyl Mesylate | OMs | KF/[bmim][BF₄] | Ionic Liquid | 100 | 85 | Elimination | 10 |
| Alkyl Mesylate | OMs | KF/[bmim][BF₄]/H₂O | Ionic Liquid | 100 | 92 | Elimination | 0 |
Data adapted from studies on KF fluorination and may be indicative of trends for KFSO₃.[4][5]
Experimental Protocols
Note: The following is a general protocol for a nucleophilic fluorination reaction using potassium fluoride. This can be adapted for use with this compound, with the understanding that reaction times and temperatures may need to be optimized.
General Procedure for Nucleophilic Fluorination of an Alkyl Mesylate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyl mesylate (1.0 eq), spray-dried potassium fluoride (2.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or another suitable aprotic polar solvent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing substitution and elimination pathways in fluorination reactions.
Caption: General experimental workflow for a fluorination reaction.
References
Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on reactions involving Potassium Organotrifluoroborates and Aryl Fluorosulfates .
Section 1: Potassium Organotrifluoroborates (R-BF₃K) as Nucleophilic Partners
Potassium organotrifluoroborates are increasingly popular alternatives to boronic acids in Suzuki-Miyaura cross-coupling due to their enhanced stability and ease of handling.[1][2][3][4] They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies storage and reaction setup.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium organotrifluoroborates over boronic acids?
A1: Potassium organotrifluoroborates offer several key advantages:
-
Enhanced Stability: They are generally stable to air and moisture, allowing for long-term storage at ambient temperatures without degradation.[1][2][3][4]
-
Ease of Handling: Their solid, crystalline nature makes them easier to handle and weigh accurately compared to often waxy or difficult-to-purify boronic acids.[2]
-
Improved Stoichiometry: They are less prone to protodeboronation, a common side reaction with boronic acids. This stability allows for the use of near-stoichiometric amounts of the reagent, improving atom economy.[1][2][5]
Q2: My Suzuki-Miyaura coupling with a potassium alkyltrifluoroborate is not working. What are the most common causes of failure?
A2: Common reasons for failed couplings with these reagents include:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical, especially for sterically hindered partners. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required.[2][6]
-
Incorrect Base: The base is crucial for the transmetalation step. The strength, solubility, and choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) can significantly impact the reaction outcome. Cs₂CO₃ is often highly effective for trifluoroborates.[2]
-
Suboptimal Solvent: A biphasic solvent system like toluene/water or THF/water is often beneficial to facilitate the reaction.[2]
-
Low Reaction Temperature: While some couplings work at room temperature, many require heating to 80-100 °C to proceed efficiently.[2]
-
Catalyst Deactivation: Impurities in reagents or solvents can poison the palladium catalyst.[2]
Q3: What is protodeboronation and how can I minimize it when using organotrifluoroborates?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reducing the yield of your desired product.[7] While organotrifluoroborates are more resistant to this than boronic acids, it can still occur.[2] To minimize it:
-
Use milder reaction conditions (lower temperature, weaker base if possible).[7]
-
Employ highly active catalyst systems to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.[7]
-
Potassium organotrifluoroborates act as a "slow-release" source of the active boronic acid, keeping its concentration low and thus minimizing the side reaction.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inappropriate catalyst/ligand system for the specific substrate. | Screen bulky, electron-rich phosphine ligands like RuPhos or XPhos. Consider a pre-activated Pd(0) source.[2][6] |
| Ineffective base. | Screen different bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃. Ensure the base is finely powdered.[2] | |
| Suboptimal solvent or temperature. | Try a biphasic solvent system (e.g., Toluene/H₂O). Increase the reaction temperature incrementally (e.g., to 80-100 °C).[2] | |
| Significant Side Products (e.g., Homocoupling) | Presence of oxygen in the reaction mixture. | Ensure the reaction is properly degassed and maintained under a strict inert atmosphere (e.g., nitrogen or argon).[2] |
| Protodeboronation | Reaction conditions are too harsh or reaction is too slow. | Use a stoichiometric amount of the trifluoroborate salt.[2] Employ a more active catalyst to accelerate the desired coupling, or consider milder conditions (lower temperature).[7] |
| Catalyst Decomposition (Formation of Palladium Black) | Ligand instability or high temperature. | Consider a more robust ligand (e.g., an N-heterocyclic carbene, NHC). Run the reaction at the lowest effective temperature.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (1.0 equiv.), potassium alkyltrifluoroborate (1.05 equiv.), and K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add toluene and deionized water (e.g., a 10:1 ratio). Sparge the mixture with argon for 15 minutes while stirring.
-
Catalyst/Ligand Addition: In a separate vial, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%). Add this mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This protocol is a general starting point and may require optimization for specific substrates.[1][6]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling with potassium organotrifluoroborates.
Caption: Troubleshooting guide for low reaction conversion with potassium organotrifluoroborates.
Section 2: Aryl Fluorosulfates (Ar-OSO₂F) as Electrophilic Partners
Aryl fluorosulfates have emerged as powerful and versatile electrophiles in cross-coupling reactions, serving as less toxic and more atom-economical alternatives to triflates.[9][10][11] They are readily prepared from widely available phenols.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: Why should I use an aryl fluorosulfate instead of an aryl triflate or halide?
A1: Aryl fluorosulfates offer several advantages:
-
Cost-Effectiveness and Availability: They are prepared from inexpensive phenols and sulfuryl fluoride (SO₂F₂).[9][10][11]
-
High Reactivity: Their reactivity is often comparable or even superior to aryl triflates in many cross-coupling reactions.[11]
-
Environmental Benefits: They are considered less toxic and more environmentally friendly than many aryl halides and triflates.[11]
-
Versatility: They are effective electrophiles in a wide range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[11][12]
Q2: My Suzuki-Miyaura coupling using an aryl fluorosulfate is giving a low yield. What should I optimize first?
A2: For low-yielding reactions with aryl fluorosulfates, consider the following:
-
Catalyst and Base Loading: For electron-rich aryl fluorosulfates, which are less reactive, a higher catalyst and base loading may be required to achieve a satisfactory yield.[11]
-
Base Selection: The choice of base is critical. Triethylamine (Et₃N) is often effective, sometimes in combination with other bases like K₂CO₃.[10]
-
Solvent Choice: While some reactions proceed well in water, others may require organic solvents like THF or dioxane.[10][11]
-
Ligand: While some systems work well ligand-free, others may benefit from the addition of phosphine ligands to stabilize the palladium catalyst and promote oxidative addition.
Q3: Can I perform sequential cross-couplings if my molecule has both a halide and a fluorosulfate group?
A3: Yes, this is a key advantage. The relative reactivity of leaving groups often follows the order: I > Br > OTf ≈ OSO₂F >> Cl.[10] This differential reactivity allows for chemoselective sequential cross-coupling reactions, enabling the synthesis of complex unsymmetrical molecules.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Low reactivity of an electron-rich aryl fluorosulfate. | Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Increase base loading and reaction time.[11] |
| Inefficient catalyst system. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄). For difficult couplings, consider nickel catalysts as a cheaper alternative.[10] | |
| Poor solvent choice. | Screen different solvents. While water is environmentally benign, THF or a dioxane/water mixture might be more effective for certain substrates.[10] | |
| Reaction Stalls | Catalyst deactivation. | If the reaction is ligand-free, consider adding a suitable phosphine ligand to improve catalyst stability. Ensure a strictly inert atmosphere. |
| Formation of Phenol (Hydrolysis of Fluorosulfate) | Presence of water and strong base at high temperatures. | If hydrolysis is a major issue, consider running the reaction under anhydrous conditions if the specific protocol allows. |
Data Presentation: Optimizing Suzuki-Miyaura Coupling with Aryl Fluorosulfates
The following table summarizes typical conditions and optimizations for the Suzuki-Miyaura coupling of aryl fluorosulfates.
| Parameter | Condition A (General) | Condition B (For less reactive Ar-OSO₂F) | Condition C (Aqueous) |
| Palladium Catalyst | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (3-5 mol%) | Pd(OAc)₂ (1 mol%) |
| Ligand | Often Ligand-Free | Phosphine Ligand (e.g., DPEPhos) | Ligand-Free |
| Base | Et₃N or K₂CO₃ (2-3 equiv.) | Et₃N or Cs₂CO₃ (3-5 equiv.) | Et₃N (3 equiv.) |
| Solvent | THF or 1,4-Dioxane | Toluene or DMF | Water |
| Temperature | Room Temp to 80 °C | 80 - 110 °C | Room Temperature |
| Typical Substrates | Electron-deficient Ar-OSO₂F | Electron-rich Ar-OSO₂F | Wide range of aryl boronic acids |
| Reference | [10][11] | [11] | [12] |
Experimental Protocols
General Protocol for Ligand-Free Suzuki-Miyaura Coupling of Aryl Fluorosulfates in Water
-
Reaction Setup: To a reaction vessel, add the aryl fluorosulfate (1.0 equiv.), the arylboronic acid (1.5 equiv.), triethylamine (Et₃N, 3.0 equiv.), and water.
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 1 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
This protocol highlights the mild conditions under which many aryl fluorosulfates can react.[12]
Visualizations
Caption: Logical relationship from phenol to biaryl product using aryl fluorosulfates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Aryl Fluorosulfates from Electron-Rich Phenols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of aryl fluorosulfates from electron-rich phenols using potassium fluorosulfate and related fluorosulfating agents.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich phenols less reactive towards fluorosulfonylation?
A1: Aryl fluorosulfates generally possess lower reactivity compared to other electrophiles like aryl triflates.[1][2] The electron-donating groups on the phenol ring increase the electron density of the phenolic oxygen, which can decrease its susceptibility to react with the electrophilic sulfur of the fluorosulfating agent. While proximal amino acids with basic side chains can lower the pKa of the phenol group to enhance reactivity in biological contexts, in a typical reaction vessel, this inherent electronic property can slow down the reaction.[1]
Q2: What are the primary fluorosulfating agents used for this transformation?
A2: The most common and cost-effective reagent is sulfuryl fluoride (SO₂F₂), a gas.[3][4][5] However, due to its hazardous nature, several alternatives have been developed.[2] These include shelf-stable crystalline reagents like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) and a fluorosulfuryl imidazolium triflate salt.[1][2] Another approach is the ex situ generation of sulfuryl fluoride from a solid precursor, 1,1'-sulfonyldiimidazole (SDI), in a two-chamber reactor, which avoids direct handling of the toxic gas.[6][7]
Q3: What are the typical reaction conditions for the fluorosulfonylation of phenols?
A3: The reaction is generally carried out in the presence of a base. Common bases include triethylamine (Et₃N) or NMe₄F.[3][8][9][10] The reaction can be performed in a variety of solvents, with dimethylformamide (DMF) being a common choice.[8][10] For less reactive electron-rich phenols, higher temperatures and longer reaction times may be necessary.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting phenol and the formation of the aryl fluorosulfate product.[11] For a more quantitative analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be employed.[5][12] It's also possible to use ¹⁹F NMR spectroscopy to track the formation of the fluorosulfate product.[8]
Q5: What are the safety precautions for handling this compound and related reagents?
A5: this compound is a corrosive material that can cause severe skin burns and eye damage.[13][14][15] It is crucial to handle it in a well-ventilated area, preferably under a chemical fume hood.[13][15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13][14][15] Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Low reactivity of the electron-rich phenol. | For electron-rich substrates, higher catalyst and base loading, as well as longer reaction times, may be required to achieve satisfactory results.[3] Consider increasing the reaction temperature. |
| Decomposition of the fluorosulfating agent. | Use a freshly opened bottle of the reagent or a properly stored one. Some reagents are moisture-sensitive.[2] | |
| Inappropriate solvent. | Ensure the solvent is anhydrous. Polar aprotic solvents like DMF or acetonitrile are generally effective.[5][8][10] | |
| Formation of Side Products | Reaction with other functional groups. | If the phenol contains other nucleophilic groups (e.g., amines, alcohols), they may also react. Consider using a protecting group strategy for these functionalities. |
| Decomposition of the product. | Aryl fluorosulfates can be sensitive to hydrolysis. Ensure a non-aqueous workup and dry the final product thoroughly. | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. | During workup, minimize the volume of water used. Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Experimental Protocols
General Protocol for the Synthesis of Aryl Fluorosulfates from Phenols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenol derivative
-
Sulfuryl fluoride (SO₂F₂) or an alternative fluorosulfating agent
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dimethylformamide (DMF) or other suitable solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Fluorosulfating Agent:
-
Using SO₂F₂ gas: Bubble SO₂F₂ gas (a solution in a suitable solvent or directly from a lecture bottle) through the solution at a controlled rate. The reaction is often exothermic, so cooling may be necessary.
-
Using a solid reagent (e.g., AISF): Add the solid fluorosulfating agent portion-wise to the stirred solution.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
Table 1: Effect of Phenol Substitution on Reaction Yield
| Phenol Substituent | Reaction Conditions | Yield (%) | Reference |
| 4-CN (electron-withdrawing) | 2 eq. NMe₄F, DMF, 25°C, 24h | High | [8] |
| 4-Me (electron-donating) | 2-5 eq. NMe₄F, DMF, 100°C, 24h | Moderate | [8] |
| 4-OMe (electron-donating) | 2-5 eq. NMe₄F, DMF, 100°C, 24h | Low to Moderate | [8] |
| 4-Ph (electron-neutral) | 2-5 eq. NMe₄F, DMF, 100°C, 24h | Moderate | [8] |
Note: This table is illustrative and compiles data from studies that may have used slightly different methodologies. Direct comparison should be made with caution.
Visualizations
Caption: General reaction mechanism for the formation of aryl fluorosulfate.
Caption: A typical experimental workflow for aryl fluorosulfate synthesis.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow synthesis of aryl aldehydes by Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04629A [pubs.rsc.org]
- 6. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
- 7. Fluorosulfate synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Managing Potassium Fluorosulfate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the moisture sensitivity of potassium fluorosulfate (KSO₃F). Adherence to these protocols is crucial for maintaining the integrity of the reagent and ensuring the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I tell if my this compound has been compromised by moisture?
A1: Visually, this compound that has been exposed to moisture may appear clumpy, lose its fine powdery or crystalline texture, and in cases of significant exposure, may look visibly wet or have a crystalline crust. However, visual inspection alone is not always sufficient. For a definitive assessment, analytical methods are recommended. The most direct consequence of moisture exposure is hydrolysis.
Q2: What happens when this compound is exposed to water?
A2: this compound is susceptible to hydrolysis, especially under basic conditions. The fluorosulfate anion (SO₃F⁻) reacts with hydroxide ions (OH⁻) to produce sulfate (SO₄²⁻) and fluoride (F⁻) ions.[1][2] The net reaction in a basic solution is:
SO₃F⁻ + 2OH⁻ → SO₄²⁻ + F⁻ + H₂O[1]
At neutral pH, the fluorosulfate ion is relatively stable.[1][2]
Q3: My reaction is failing or giving poor yields. Could moisture in the this compound be the cause?
A3: Yes, this is a likely cause. If your reaction requires anhydrous conditions, moisture introduced with the this compound can interfere with moisture-sensitive reagents or catalysts. Furthermore, the hydrolysis of this compound will reduce the amount of active reagent available for your desired transformation.
Q4: How should I store this compound to prevent moisture absorption?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place. For optimal protection, storage in a desiccator with a suitable drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) is strongly recommended.[1][2] For highly sensitive applications, storing the reagent inside an inert atmosphere glovebox is the best practice.
Q5: Can I dry this compound if I suspect it has absorbed moisture?
A5: Caution is advised when attempting to dry this compound by heating. One study noted that oven-drying at 105°C resulted in continuous mass loss, suggesting sublimation or decomposition rather than simple water removal.[1] Therefore, heating is not a recommended method for drying this compound. The best approach is to prevent moisture exposure in the first place.
Q6: What analytical techniques can I use to check the purity of my this compound?
A6: Several analytical techniques can be employed to assess the purity and detect degradation of this compound:
-
Ion Chromatography (IC): While IC can be used, it's important to note that separating the fluorosulfate (FSO₃⁻) and sulfate (SO₄²⁻) peaks can be challenging as they may have similar retention times.[1]
-
Potentiometry: A nitrate-selective electrode has been shown to be sensitive to the fluorosulfate ion and can be used for its quantification.[1][2] This method is advantageous as sulfate ions do not interfere.[1][2]
-
¹⁹F NMR Spectroscopy: This is a powerful technique for identifying and quantifying fluorine-containing species. The presence of a signal corresponding to the fluoride ion (F⁻) in your sample would indicate hydrolysis.
-
FTIR Spectroscopy: You can compare the FTIR spectrum of your sample to that of a known pure standard. The appearance of broad peaks in the ~3500 cm⁻¹ region would suggest the presence of water (O-H stretch), and changes in the S-O and S-F stretching regions could indicate the formation of sulfate.
Quantitative Data Summary
Currently, there is limited quantitative data in the literature regarding the specific rate of moisture uptake by this compound under various humidity conditions. One study attempted to measure water content by heating, but this led to decomposition of the material.[1]
| Parameter | Value/Information | Source |
| Hygroscopicity | While qualitatively known to be moisture-sensitive, specific quantitative data is not readily available in the reviewed literature. | [1] |
| Storage Recommendation | Store in a desiccator. | [1][2] |
| Thermal Stability Note | Evidence of sublimation and/or decomposition upon heating at 105°C. | [1] |
Experimental Protocols
Protocol 1: Handling this compound in a Standard Laboratory Setting
This protocol is for laboratories without access to a glovebox.
Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound in its original sealed container
-
A clean, dry weighing vessel (e.g., a round-bottom flask or vial with a septum)
-
Spatula
-
Balance
-
Desiccator
-
Inert gas (Nitrogen or Argon) supply with a manifold or balloon setup
Procedure:
-
Preparation: Ensure all glassware and equipment are thoroughly dried before use. This can be achieved by oven-drying at >120°C for several hours and then allowing them to cool to room temperature in a desiccator.
-
Equilibration: Allow the container of this compound to warm to ambient temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere Purge: Purge the reaction vessel with a gentle stream of inert gas (e.g., nitrogen or argon).
-
Weighing: Briefly remove the inert gas flow and quickly add the desired amount of this compound to the vessel. Work efficiently to minimize the time the container is open.
-
Resealing: Immediately and tightly reseal the this compound container. Wrap the seal with paraffin film for extra protection.
-
Re-purging: Re-establish the inert atmosphere in the reaction vessel.
-
Storage: Return the main container of this compound to the desiccator for storage.
Protocol 2: Handling this compound Using a Glovebox
Objective: To handle this compound under a strictly controlled inert atmosphere.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Balance (located inside the glovebox)
-
Reaction vessel
Procedure:
-
Glovebox Preparation: Ensure the glovebox has been properly purged and the atmosphere is dry and inert (typically <1 ppm H₂O and O₂).
-
Material Transfer: Introduce the sealed container of this compound, along with all necessary labware (spatula, weighing vessel, etc.), into the glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with the inert glovebox atmosphere for the recommended number of cycles.
-
Transfer into Glovebox: Move the items from the antechamber into the main glovebox chamber.
-
Weighing and Dispensing: Open the this compound container and weigh the desired amount directly into your reaction vessel.
-
Sealing: Tightly reseal the this compound container before removing it from the glovebox (via the antechamber) for storage in a desiccator.
Visualizations
References
Technical Support Center: Reactions Involving Potassium Fluorosulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with potassium fluorosulfate (KFSO₃). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues when scaling up reactions from the laboratory to pilot or production scale.
| Observation/Problem | Potential Cause | Recommended Action |
| Poor or Inconsistent Reaction Conversion | Inadequate Mixing: this compound is a solid, and poor mixing can lead to localized concentration gradients and incomplete reaction. | - Ensure the reactor is equipped with an appropriate agitator for solid-liquid mixtures. - Consider the use of baffles to improve mixing efficiency. - For highly viscous reaction mixtures, a more powerful motor or a different impeller design may be necessary. |
| Mass Transfer Limitations: The rate of dissolution of this compound may be slower at a larger scale, limiting the overall reaction rate. | - Increase agitation speed to enhance solid-liquid mass transfer. - Consider using a finer particle size of this compound to increase the surface area for dissolution. | |
| Exothermic Runaway or Poor Temperature Control | Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. | - Ensure the reactor's cooling system is adequately sized for the heat of reaction. - Consider a semi-batch or continuous feeding strategy for the limiting reagent to control the rate of heat generation. - Use a lower initial temperature to provide a larger buffer for any exotherm. |
| Decomposition of this compound: Although it decomposes at a high temperature (350 °C), localized hot spots due to poor mixing could potentially lead to decomposition.[1][2] | - Improve mixing to ensure uniform temperature distribution. - Monitor the reaction temperature at multiple points within the reactor if possible. | |
| Formation of Unexpected Byproducts | Localized High Concentrations: Poor mixing can lead to side reactions due to high local concentrations of reactants. | - Improve agitation and consider the order of addition of reagents. - A slower addition rate of one of the reactants can help to maintain a low concentration of that reactant in the vessel. |
| Reaction with Moisture: this compound and its reaction intermediates may be sensitive to moisture, leading to hydrolysis and the formation of impurities. | - Ensure all reactants, solvents, and equipment are thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Handling and Safety Issues | Dust Exposure: this compound is a corrosive solid, and dust can be generated during charging of the reactor.[3][4][5] | - Use a closed-transfer system or a glove box for charging the reactor. - Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection.[3][4][6] |
| Corrosion of Equipment: The corrosive nature of this compound and potential byproducts like hydrogen fluoride can damage equipment.[3] | - Ensure the reactor and associated equipment are constructed from compatible materials (e.g., glass-lined steel, Hastelloy). - Regularly inspect equipment for signs of corrosion. |
Frequently Asked Questions (FAQs)
Handling and Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4][5] It is harmful if swallowed or inhaled. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection, should always be worn when handling this compound.[3][4][6]
Q2: What are the recommended storage conditions for this compound?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] It should be stored away from incompatible materials such as strong oxidizing agents.[3]
Q3: What should I do in case of a spill?
A3: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation, and place it into a suitable container for disposal.[3][4] Do not let the product enter drains.
Reaction Scale-Up
Q4: Are there any specific challenges I should anticipate when scaling up a reaction involving this compound?
A4: The primary challenges during scale-up are related to its properties as a solid and the potential for exothermic reactions. Key considerations include:
-
Solid Handling and Charging: Safely charging large quantities of a corrosive solid requires engineered solutions to minimize dust exposure.
-
Mixing and Mass Transfer: Ensuring efficient mixing of a solid in a large volume of liquid is critical for achieving consistent reaction kinetics and avoiding localized hot spots.
-
Heat Transfer: Exothermic reactions are more challenging to control at scale due to the lower surface-area-to-volume ratio of larger reactors. Careful thermal management is crucial to prevent runaway reactions.
Q5: How can I improve the dissolution rate of this compound in my large-scale reaction?
A5: To improve the dissolution rate, you can:
-
Increase the agitation speed.
-
Use a smaller particle size of this compound.
-
Consider a solvent in which this compound has a higher solubility, if compatible with your reaction chemistry.
Q6: What are the decomposition products of this compound?
A6: Upon thermal decomposition, this compound can release hazardous substances such as sulfur oxides, hydrogen fluoride, and potassium oxides.[3]
Experimental Protocols
While specific, detailed industrial-scale protocols for reactions involving this compound are proprietary and not publicly available, the following provides a generalized workflow for scaling up a fluorination reaction. This is a hypothetical example and must be adapted and optimized for your specific chemical transformation.
General Protocol for a Pilot-Scale Fluorination Reaction
-
Reactor Preparation:
-
Ensure the reactor (e.g., 100 L glass-lined steel reactor) is clean, dry, and passivated if necessary.
-
Perform a leak test and ensure all safety features (e.g., rupture disc, emergency quench system) are operational.
-
Inert the reactor with dry nitrogen.
-
-
Reagent Charging:
-
Charge the reactor with the appropriate solvent and the substrate to be fluorinated.
-
Start agitation to ensure a homogenous solution or slurry.
-
Using a closed-transfer system (e.g., powder transfer system), slowly add the this compound to the reactor to control dust and monitor for any initial exotherm.
-
-
Reaction:
-
Heat or cool the reactor contents to the desired reaction temperature.
-
Monitor the reaction progress by taking regular samples for analysis (e.g., HPLC, GC, NMR).
-
Carefully monitor the reactor temperature and pressure throughout the reaction.
-
-
Work-up and Isolation:
-
Upon reaction completion, cool the reactor to a safe temperature.
-
Quench the reaction mixture by the slow addition of a suitable quenching agent.
-
Transfer the reactor contents to a suitable vessel for product isolation (e.g., extraction, filtration, distillation).
-
Isolate and purify the product according to the established laboratory procedure, adapted for large-scale equipment.
-
Visualizations
Caption: Troubleshooting workflow for common scale-up challenges.
Caption: Workflow for the safe handling of this compound.
References
Technical Support Center: Removal of Potassium Salts from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing potassium salts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove potassium salts from my reaction mixture?
A1: Potassium salts are often byproducts of reactions using potassium-containing bases or reagents (e.g., potassium carbonate, potassium hydroxide, potassium acetate). Their removal is crucial for several reasons:
-
Downstream Reaction Compatibility: Residual salts can interfere with subsequent reaction steps, poison catalysts, or alter the pH of the reaction medium.
-
Purification Challenges: Salts can complicate purification, for example, by causing streaking during chromatography or co-precipitating with the desired product.
-
Compound Purity and Stability: For active pharmaceutical ingredients (APIs), the presence of inorganic salts is an impurity that must be removed to meet regulatory standards. Salts can also affect the stability and hygroscopicity of the final compound.[1][2][3]
-
Analytical Interference: Salts can suppress ionization in mass spectrometry analysis, leading to inaccurate measurements.[4]
Q2: What are the most common methods for removing potassium salts?
A2: The most common methods for removing potassium salts from organic reaction mixtures include:
-
Aqueous Wash (Liquid-Liquid Extraction): This is often the simplest method if the desired compound is soluble in an organic solvent that is immiscible with water.
-
Precipitation/Crystallization: This method involves adding a solvent in which the potassium salt is insoluble (an "anti-solvent") to precipitate the salt from the solution containing the desired product.[5][6][7]
-
Filtration through a Plug of Silica: A quick filtration through a short plug of silica gel can effectively remove baseline impurities, including many salts.
-
Chromatography: Column chromatography is a standard purification technique that separates the desired compound from non-mobile salts.[8]
-
Ion Exchange Resins/Scavengers: Resins functionalized to bind cations can selectively remove potassium ions from the solution.[9]
Q3: How do I choose the best removal method for my specific compound and reaction?
A3: The choice of method depends on several factors:
-
Solubility Profile: The solubility of your desired product versus the potassium salt in various solvents is the most critical factor. If your product is soluble in an organic solvent and the salt is soluble in water, an aqueous wash is ideal. If the salt is poorly soluble in the reaction solvent, direct filtration may be possible.
-
Scale of the Reaction: For large-scale reactions, precipitation is often more practical and cost-effective than chromatography.
-
Required Purity: For very high purity requirements, chromatography or the use of scavengers might be necessary after an initial bulk removal step.
-
Stability of the Product: The chosen method should not compromise the stability of your product (e.g., due to pH changes or temperature).
Troubleshooting Guides by Method
Method 1: Precipitation and Crystallization
This technique exploits the differential solubility of the desired product and the potassium salt in a given solvent system. By adding an "anti-solvent"—a solvent in which the salt has very low solubility—the salt can be selectively precipitated and removed by filtration.
Troubleshooting
-
Q: My potassium salt is not precipitating, or the precipitation is incomplete. What can I do?
-
A: First, ensure the reaction mixture is sufficiently concentrated. Then, select an appropriate anti-solvent where the salt's solubility is minimal. For many common potassium salts like KCl and KOAc, non-polar solvents like diethyl ether, acetone, or ethyl acetate can be effective anti-solvents.[10][11] Cooling the mixture to a lower temperature (e.g., 0-5 °C) can further decrease the salt's solubility and promote precipitation.[12]
-
-
Q: My product is co-precipitating with the potassium salt. How can I prevent this?
-
A: This indicates your product may also be insoluble in the chosen anti-solvent. Try adding the anti-solvent more slowly to allow for more selective precipitation of the salt. Alternatively, use a solvent system where the product remains highly soluble while the salt's solubility is minimized. You may need to screen several solvent/anti-solvent combinations.
-
-
Q: How can I effectively wash the filtered salt to recover any trapped product without re-dissolving the salt?
-
A: Wash the filtered salt cake with a small amount of the cold anti-solvent used for the precipitation. This will dissolve the trapped product while minimizing the dissolution of the potassium salt. Avoid using the primary solvent as it will readily dissolve the salt.
-
Data Presentation: Solubility of Common Potassium Salts
The following table summarizes the solubility of potassium chloride and potassium acetate in various common laboratory solvents. This data is critical for selecting an appropriate precipitation or extraction solvent system.
| Salt | Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Citation(s) |
| Potassium Acetate (KOAc) | Water | 25 | 268.6 | [13] |
| Methanol | 15 | 24.24 | [11][14] | |
| Ethanol | 25 | 16.3 | [13][14] | |
| Acetone | - | Insoluble | [11][14] | |
| Diethyl Ether | - | Insoluble | [11][14] | |
| Dimethylformamide (DMF) | 25 | 0.09 | [13][14] | |
| Potassium Chloride (KCl) | Water | 20 | 33.97 | [15] |
| Methanol | 25 | 0.55 | ||
| Ethanol | 25 | 0.0288 (g/100mL) | [15] | |
| Acetone | 25 | 0.000091 | [16] | |
| Diethyl Ether | - | Insoluble | [15] | |
| Acetonitrile | 25 | 0.0006 |
Experimental Protocol: Removal of Potassium Salts by Precipitation
-
Concentration: If your reaction was performed in a large volume of solvent, concentrate the mixture under reduced pressure to a smaller volume. This increases the relative concentration of the salt.
-
Solvent Selection: Based on the solubility data, select an anti-solvent in which your desired product is soluble but the potassium salt is not.
-
Precipitation: Slowly add the anti-solvent to the concentrated reaction mixture while stirring. You should observe the formation of a solid precipitate.
-
Cooling: Cool the resulting slurry in an ice bath for 15-30 minutes to maximize salt precipitation.
-
Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel to separate the solid potassium salt from the solution containing your product.
-
Washing: Wash the salt cake on the filter with a small amount of the cold anti-solvent to recover any occluded product.
-
Product Isolation: Combine the filtrate and the washings. The desired product can now be isolated from this solution by removing the solvent under reduced pressure or through further purification steps.
Mandatory Visualization: Precipitation Workflow
Caption: Workflow for removing potassium salts via precipitation.
Method 2: Aqueous Wash (Liquid-Liquid Extraction)
This is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an organic solvent and water. Since most inorganic salts are highly soluble in water but poorly soluble in organic solvents, this method is very effective.
Troubleshooting
-
Q: An emulsion formed at the interface between the organic and aqueous layers. How can I resolve this?
-
A: Emulsions are common and can often be broken by adding a small amount of brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous phase helps to separate the layers.[17] Alternatively, you can let the separatory funnel stand for a longer period, gently swirl it, or filter the entire mixture through a pad of Celite.
-
-
Q: My product has some water solubility. How can I minimize its loss during the wash?
-
A: To minimize product loss, use the minimum number of washes necessary. Using brine instead of deionized water for the wash can also decrease the solubility of your organic product in the aqueous layer through the "salting out" effect.[17] After extraction, you can also "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Q: How many washes are sufficient to remove the salt?
-
A: Typically, 2 to 3 washes are sufficient. The exact number depends on the amount of salt and the partition coefficient. You can test the final aqueous wash for the presence of the salt's anion (e.g., with silver nitrate to test for chloride) to confirm its removal, though this is not common practice in a synthesis lab unless quantitative removal is critical.
-
Experimental Protocol: Aqueous Wash for Salt Removal
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Extraction: Shake the funnel vigorously for about 30 seconds. Periodically vent the funnel.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower layer. The layer containing your product (typically the organic layer) should be retained. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.
-
Repeat: Repeat the wash process (steps 3-6) 1-2 more times with fresh water or brine.
-
Drying: After the final wash, drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.
-
Isolation: Filter off the drying agent and concentrate the organic solution to isolate your salt-free product.
Mandatory Visualization: Aqueous Wash Workflow
Caption: Workflow for removing potassium salts via aqueous wash.
Method 3: Ion Exchange Resins & Scavengers
Scavenger resins are solid supports functionalized with chemical groups that can selectively bind to certain ions. For potassium removal, cation exchange resins are used. The reaction mixture is passed through the resin, which traps the K⁺ ions and allows the neutral organic product to pass through.
Troubleshooting
-
Q: The scavenging process is slow or incomplete.
-
A: Ensure you are using a sufficient excess of the scavenger resin (typically 3-5 equivalents relative to the potassium). The reaction kinetics can also be solvent-dependent; sometimes adding a small amount of a co-solvent like methanol or water can facilitate the ion exchange. Increasing the reaction time or gentle agitation can also improve efficiency.
-
-
Q: My product is binding to the resin along with the potassium.
-
A: This can happen if your product is basic (e.g., contains an amine group) and can bind to a standard sulfonic acid-based cation exchange resin. In this case, you may need to use a weak cation exchange resin (e.g., with carboxylic acid groups) and carefully control the pH to ensure only the desired ion is scavenged.
-
-
Q: The resin beads are very fine and difficult to filter.
-
A: If you are having trouble with gravity or vacuum filtration, try filtering the mixture through a pad of Celite on top of your filter paper. This will prevent the fine resin particles from clogging the filter.
-
Experimental Protocol: Using a Scavenger Resin
-
Resin Selection: Choose a suitable cation exchange resin. For general potassium removal, a strong acid resin (e.g., sulfonic acid-based) is effective.
-
Swelling (Pre-treatment): Before use, the resin often needs to be washed and swollen in the reaction solvent. Follow the manufacturer's instructions.
-
Addition: Add the pre-treated resin (typically 3-5 equivalents) to the solution of your crude product dissolved in an appropriate organic solvent.
-
Agitation: Stir or gently agitate the mixture at room temperature. The required time can range from a few hours to overnight.
-
Monitoring: Monitor the removal of the potassium salt by a suitable analytical method if necessary (e.g., TLC to see if baseline salt spots disappear).
-
Filtration: Once the scavenging is complete, filter off the resin.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover all of the product.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization: Scavenger Resin Workflow
Caption: Workflow for removing potassium ions using a scavenger resin.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA1144737A - Process for purifying crystalline potassium chloride - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Precipitation Reaction of SDS and Potassium Salts in Flocculation of a Micronized Megestrol Acetate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chromatographic separation of sodium, potassium, calcium and magnesium ions applied to the identification of soluble salts in clays and clay products, and of efflorescent salts - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. US5066404A - Method for separating sodium and potassium by ion exchange - Google Patents [patents.google.com]
- 10. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]
- 11. Chemarc [chemarc.com]
- 12. Crystallization of Potassium Chloride KCl (MOP) | EBNER [ebner-co.de]
- 13. Potassium acetate - Wikipedia [en.wikipedia.org]
- 14. potassium acetate [chemister.ru]
- 15. Potassium chloride - Wikipedia [en.wikipedia.org]
- 16. potassium chloride [chemister.ru]
- 17. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to Potassium Fluorosulfate and Selectfluor for Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. The choice of a fluorinating agent is therefore a critical decision in the design of synthetic routes. This guide provides a detailed comparative analysis of two commercially available fluorinating agents: potassium fluorosulfate (KSO₃F) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). While both reagents are sources of fluorine, they operate through fundamentally different mechanisms and are suited for distinct synthetic applications.
At a Glance: Key Differences
| Feature | This compound (KSO₃F) | Selectfluor™ |
| Primary Role | Nucleophilic Fluoride Source / Precursor to Electrophiles | Electrophilic "F+" Source |
| Common Applications | - In situ generation of aryl fluorosulfates for cross-coupling- Nucleophilic fluorination (often with catalysts) | - Direct fluorination of C-H bonds- α-Fluorination of carbonyls- Fluorination of alkenes and aromatics |
| Mechanism | Primarily nucleophilic attack by the fluorosulfate anion or its derivatives. | Primarily Single Electron Transfer (SET) or Sₙ2-type electrophilic attack.[1][2] |
| Handling | Stable solid. | Stable, non-volatile, and relatively safe-to-handle solid.[2] |
| Solubility | Soluble in polar solvents. | Soluble in polar solvents like acetonitrile and water.[2] |
Performance and Applications
Selectfluor™: The Electrophilic Workhorse
Selectfluor is a highly effective and versatile electrophilic fluorinating agent, prized for its stability and ease of handling compared to hazardous alternatives like molecular fluorine.[2] It has demonstrated high efficacy in the electrophilic fluorination of a wide array of nucleophiles.
Key Performance Characteristics of Selectfluor:
-
High Yields: Often provides good to excellent yields in fluorination reactions.
-
Broad Substrate Scope: Effective for the fluorination of ketones, esters, amides, aromatic rings, and C-H bonds.
-
Good Selectivity: Can exhibit good regioselectivity and stereoselectivity, depending on the substrate and reaction conditions.
-
Mild Reaction Conditions: Many fluorinations using Selectfluor can be carried out under mild conditions.[3]
Quantitative Data for Electrophilic Fluorination with Selectfluor:
The following table summarizes the performance of Selectfluor in the α-fluorination of various 1,3-dicarbonyl compounds.
| Substrate | Product | Yield (%) | Reference |
| Diethyl malonate | Diethyl 2-fluoromalonate | 95 | --INVALID-LINK-- |
| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 92 | --INVALID-LINK-- |
| Ethyl 2-cyanoacetate | Ethyl 2-cyano-2-fluoroacetate | 85 | --INVALID-LINK-- |
This compound: A Versatile Nucleophile and Precursor
This compound is a valuable reagent in fluorine chemistry, though it does not typically function as a direct electrophilic "F+" donor in the same manner as Selectfluor. Its primary utility lies in its role as a nucleophilic fluoride source or as a precursor to reactive intermediates.
Key Applications of this compound:
-
Synthesis of Aryl Fluorosulfates: Phenols can be converted to aryl fluorosulfates using sulfuryl fluoride (SO₂F₂) and a base, with potassium fluoride sometimes used as an alternative fluoride source. These aryl fluorosulfates are emerging as important partners in cross-coupling reactions.
-
Nucleophilic Fluorination: this compound can act as a source of the fluorosulfate anion (FSO₃⁻), which can participate in nucleophilic substitution reactions. This is often facilitated by catalysts or phase-transfer agents to enhance the reactivity of the fluoride.
While direct comparative data for electrophilic fluorination is not available, the distinct reactivity profiles of these two reagents are clear. Selectfluor is the reagent of choice for direct electrophilic fluorination, while this compound is a valuable tool for nucleophilic fluorination and for the synthesis of fluorosulfated building blocks.
Experimental Protocols
General Protocol for Electrophilic α-Fluorination of a β-Ketoester using Selectfluor
This protocol provides a general procedure for the fluorination of a model β-ketoester.
Materials:
-
β-Ketoester (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (5 mL)
-
Stir bar
-
Round-bottom flask
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 mmol) in acetonitrile (5 mL).
-
Add Selectfluor (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.
General Protocol for the Synthesis of an Aryl Fluorosulfate from a Phenol
This protocol outlines a general method for the synthesis of aryl fluorosulfates, a key application related to this compound's chemical space.
Materials:
-
Phenol (1.0 mmol)
-
Sulfuryl fluoride (SO₂F₂) (gas)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetonitrile (10 mL)
-
Stir bar
-
Pressure-rated reaction vessel
-
Standard workup and purification reagents
Procedure:
-
To a pressure-rated reaction vessel containing a stir bar, add the phenol (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Add acetonitrile (10 mL) to the vessel.
-
Seal the vessel and carefully introduce sulfuryl fluoride gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the excess sulfuryl fluoride in a well-ventilated fume hood.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the aryl fluorosulfate.
Mechanistic Insights & Visualizations
The distinct reactivity of Selectfluor and this compound stems from their different electronic properties. Selectfluor possesses a highly polarized N-F bond, rendering the fluorine atom electrophilic. In contrast, the fluorosulfate anion is a nucleophile.
Electrophilic Fluorination with Selectfluor
The mechanism of electrophilic fluorination with Selectfluor is thought to proceed through either a single-electron transfer (SET) pathway or a direct Sₙ2 attack on the fluorine atom, depending on the substrate.[1][2]
Caption: Generalized mechanism for electrophilic fluorination by Selectfluor.
Formation of Aryl Fluorosulfates
The synthesis of aryl fluorosulfates involves the nucleophilic attack of a phenoxide on sulfuryl fluoride.
Caption: Synthesis pathway for aryl fluorosulfates from phenols.
Logical Decision-Making in Reagent Selection
The choice between this compound and Selectfluor is guided by the desired transformation.
Caption: Decision tree for selecting a fluorinating agent.
References
A Comparative Guide to Validating Fluorosulfate Incorporation: ¹⁹F NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in pioneering covalent therapies and chemical biology, the precise validation of fluorosulfate incorporation into proteins is a critical checkpoint. The fluorosulfate group, a key warhead in targeted covalent inhibitors, demands robust analytical techniques to confirm its presence and quantify its incorporation efficiency. This guide provides an objective comparison of the two primary analytical methods for this purpose: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering supporting data and detailed experimental protocols.
At a Glance: ¹⁹F NMR vs. Mass Spectrometry
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Principle of Detection | Direct detection of the ¹⁹F nucleus, providing a specific signal for the fluorosulfate group. | Measures the mass-to-charge ratio (m/z) of peptides, identifying the mass shift caused by fluorosulfate modification. |
| Type of Information | - Unambiguous confirmation of incorporation- Quantitative assessment of overall incorporation efficiency- Information on the local chemical environment of the fluorosulfate group | - Identification of the specific amino acid residue(s) modified- Confirmation of covalent bond formation- Relative quantification of modification at different sites |
| Sensitivity | High, capable of detecting low micromolar concentrations. | Very high, capable of detecting femtomole to attomole quantities of peptides. |
| Resolution | Provides distinct signals for fluorosulfate groups in different chemical environments. | Provides residue-level resolution of the modification site. |
| Quantitative Accuracy | High, with proper internal standards and optimized acquisition parameters.[1] | Can be quantitative with isotopic labeling (e.g., SILAC) or label-free approaches, but can be influenced by ionization efficiency. |
| Sample Requirements | Requires purified, soluble protein at relatively high concentrations (typically >10 µM). | Can analyze complex mixtures and requires smaller sample amounts. |
| Throughput | Lower, as each sample requires individual acquisition and processing time. | Higher, with the use of autosamplers and automated data analysis pipelines. |
| Structural Information | Can provide insights into protein conformation and dynamics upon modification. | Primarily provides sequence and modification site information. |
Delving Deeper: Methodology and Experimental Protocols
¹⁹F NMR Spectroscopy: The Direct Approach
¹⁹F NMR spectroscopy stands out as a powerful, non-destructive technique for the direct and unambiguous validation of fluorosulfate incorporation.[2] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus result in high sensitivity, while its large chemical shift range provides excellent signal dispersion, minimizing spectral overlap.[1][2][3]
Experimental Protocol: 1D ¹⁹F NMR for Fluorosulfate Incorporation
-
Sample Preparation:
-
Prepare a 10-50 µM solution of the purified fluorosulfate-modified protein in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample for field-frequency locking.
-
If quantification is desired, add a known concentration of an internal standard (e.g., trifluoroacetic acid) that does not interact with the protein.[1]
-
Transfer approximately 500 µL of the sample to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a 1D ¹⁹F NMR spectrum with proton decoupling.
-
Typical acquisition parameters include:
-
Spectral width: ~40 ppm (centered around the expected fluorosulfate chemical shift, approximately +40 to +50 ppm relative to CFCl₃).
-
Number of scans: 512 - 4096 (depending on protein concentration).
-
Relaxation delay (D1): 1-5 seconds (should be at least 5 times the longest T₁ of the signals of interest for accurate quantification).[1]
-
Acquisition time: 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
The presence of a signal in the characteristic chemical shift range for aryl fluorosulfates confirms incorporation.
-
For quantification, integrate the area of the fluorosulfate peak and the internal standard peak. The ratio of these integrals, corrected for the number of fluorine atoms in each molecule, allows for the determination of the concentration of incorporated fluorosulfate.
-
Mass Spectrometry: Pinpointing the Modification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for identifying the precise location of the fluorosulfate modification within the protein sequence. This technique offers unparalleled sensitivity and provides definitive evidence of a covalent linkage.
Experimental Protocol: LC-MS/MS for Identifying Fluorosulfate Adducts
-
Sample Preparation and Proteolytic Digestion:
-
Denature the fluorosulfate-modified protein (approximately 10-50 µg) in a buffer containing a denaturant (e.g., 8 M urea or 0.1% RapiGest SF).
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56 °C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
-
Digest the protein into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37 °C.
-
Quench the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide mixture onto a reverse-phase liquid chromatography system (e.g., a nanoLC system) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a database search algorithm (e.g., Mascot, Sequest, or MaxQuant).
-
Search the data against the known sequence of the target protein, specifying the mass shift corresponding to the fluorosulfate modification on potential target residues (e.g., tyrosine, serine, threonine, lysine).
-
The identification of a peptide with the specific mass modification and the presence of characteristic fragment ions in the MS/MS spectrum confirms the site of fluorosulfate incorporation.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for validating fluorosulfate incorporation, highlighting the complementary roles of ¹⁹F NMR and LC-MS/MS.
Conclusion: A Synergistic Approach
Both ¹⁹F NMR and mass spectrometry are powerful techniques that provide essential, albeit different, information for the validation of fluorosulfate incorporation. ¹⁹F NMR offers a rapid and direct method to confirm the presence and quantify the overall extent of modification. Mass spectrometry, on the other hand, provides the ultimate resolution by pinpointing the exact amino acid residues that have been modified. For comprehensive and robust validation, a synergistic approach employing both techniques is highly recommended. This dual-pronged strategy ensures not only that the fluorosulfate warhead has been successfully incorporated but also that it has engaged its intended target with the desired specificity.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Fluorosulfated Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorosulfate group onto peptides has emerged as a valuable tool in chemical biology and drug discovery. This modification serves as a stable precursor, or "latent," form of sulfation, a critical post-translational modification involved in numerous biological processes. Mass spectrometry (MS) is an indispensable technique for the characterization of these fluorosulfated peptides and for monitoring their conversion to their sulfated counterparts.
This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of fluorosulfated peptides, supported by experimental data and detailed protocols. We will explore the performance of different MS techniques and compare the fluorosulfation strategy with alternative methods for studying peptide sulfation.
The Fluorosulfate Moiety: A Chemically Tractable Handle for Studying Sulfation
Tyrosine O-sulfation is a vital post-translational modification that modulates protein-protein interactions.[1] The fluorosulfate group, particularly on tyrosine residues (fsY), is chemically inert under many biological conditions but can be efficiently converted to a sulfate group (sY) under specific chemical triggers.[2] This allows for spatiotemporal control over peptide sulfation, enabling detailed studies of its functional roles.[2] High-resolution mass spectrometry is a key analytical method to confirm the successful incorporation of the fluorosulfate group and to monitor its conversion to the native sulfate.[2]
Mass Spectrometry Techniques for Fluorosulfated Peptide Analysis: A Head-to-Head Comparison
The choice of mass spectrometer can significantly impact the quality of data obtained for fluorosulfated peptides. High-resolution mass spectrometry is essential to confidently resolve the mass difference between the fluorosulfated and sulfated forms of a peptide.[2]
| Mass Analyzer | Principle | Advantages for Fluorosulfated Peptide Analysis | Disadvantages |
| Orbitrap | Ions are trapped in an orbital motion around a central spindle-like electrode. The frequency of their oscillation is measured and converted to a mass-to-charge ratio. | High resolution (>60,000) and high mass accuracy (<5 ppm) are crucial for distinguishing between fluorosulfated and sulfated peptides and for identifying any side reactions.[2] It offers a good balance of speed and performance for both qualitative and quantitative analyses. | Slower scan speed compared to TOF, which can be a limitation for very fast chromatography. |
| Time-of-Flight (TOF) | Ions are accelerated by an electric field and their time of flight to a detector is measured. Lighter ions travel faster than heavier ions. | Very fast acquisition speed, making it ideal for coupling with ultra-high-performance liquid chromatography (UHPLC). Good for initial screening and intact mass analysis. | Generally lower resolution and mass accuracy compared to Orbitrap and FT-ICR, which might be a challenge for resolving complex mixtures or subtle mass shifts. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a magnetic field and their cyclotron frequency is measured. This frequency is inversely proportional to their mass-to-charge ratio. | The highest resolution and mass accuracy available, providing unambiguous identification of peptide modifications. Excellent for detailed structural characterization and resolving isobaric interferences. | High cost, large instrument footprint, and complex operation. Slower acquisition speed compared to Orbitrap and TOF. |
Fragmentation Techniques: Deciphering the Structure of Fluorosulfated Peptides
Tandem mass spectrometry (MS/MS) is used to fragment peptide ions to determine their amino acid sequence and pinpoint the location of modifications. The stability of the fluorosulfate group under different fragmentation conditions is a key consideration.
| Fragmentation Method | Mechanism | Application to Fluorosulfated Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone. | A widely used, robust method. Can be used to sequence the peptide backbone. The fluorosulfate group is relatively stable under low-energy CID conditions. |
| Higher-Energy Collisional Dissociation (HCD) | A form of CID performed in a higher-energy regime, leading to more extensive fragmentation and the generation of low-mass reporter ions. | Provides more complete fragmentation coverage compared to CID, aiding in confident sequence assignment. |
| Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) | Involves the transfer of an electron to a multiply charged peptide ion, causing fragmentation of the peptide backbone while leaving labile modifications intact. | Ideal for analyzing peptides with labile post-translational modifications. It is expected to keep the fluorosulfate group intact, allowing for precise localization. |
| Ultraviolet Photodissociation (UVPD) | Uses high-energy photons to induce fragmentation, often resulting in unique fragmentation patterns. | Can provide complementary information to other fragmentation methods and may offer specific fragmentation pathways for the fluorosulfate group. |
Experimental Workflow for Fluorosulfated Peptide Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and mass spectrometric analysis of a fluorosulfated peptide.
References
A Comparative Guide to the Reactivity of Alkali Metal Fluorosulfates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of different alkali metal fluorosulfates, specifically focusing on their thermal stability and reactivity with water. The information presented is curated from experimental data and established chemical principles to assist researchers in selecting the appropriate fluorosulfate for their specific applications.
Introduction to Alkali Metal Fluorosulfates
Alkali metal fluorosulfates, with the general formula MSO₃F (where M = Li, Na, K, Rb, Cs), are inorganic salts of fluorosulfuric acid. These compounds are gaining interest in various fields, including as electrolytes in lithium-ion batteries, as fluorinating agents in organic synthesis, and as catalysts.[1] Their reactivity and stability are critical parameters for these applications and are largely influenced by the nature of the alkali metal cation.
Comparative Reactivity
The reactivity of alkali metal fluorosulfates is primarily discussed in terms of their thermal stability and their interaction with water (hydrolysis).
Thermal Stability
The thermal stability of ionic compounds is influenced by the lattice energy of the crystal. Generally, for a given anion, the stability of the salts of alkali metals increases down the group, from lithium to cesium. This trend is attributed to the decreasing polarizing power of the cation as its size increases. A smaller cation with a higher charge density (like Li⁺) can distort the electron cloud of the larger anion (SO₃F⁻) more effectively, weakening the bonds within the anion and leading to decomposition at a lower temperature.
Reactivity with Water (Hydrolysis)
The fluorosulfate anion (SO₃F⁻) itself is relatively stable towards hydrolysis at neutral pH.[2] Studies have shown that negligible hydrolysis (<5%) occurs in aqueous buffer solutions at neutral pH over 24 hours.[2] The primary reaction of alkali metal fluorosulfates with water is dissolution, where they dissociate into the alkali metal cation (M⁺) and the fluorosulfate anion (SO₃F⁻).
The reactivity of the alkali metals themselves with water increases dramatically down the group. However, in the case of their salts, the reactivity is governed by the properties of the ions in solution. The alkali metal cations, being spectator ions, do not directly participate in hydrolysis. Therefore, the rate of hydrolysis for all alkali metal fluorosulfates is expected to be low and primarily dependent on the stability of the fluorosulfate anion itself under the given conditions (pH, temperature).
Quantitative Data
The following table summarizes the available quantitative data for the thermal decomposition of alkali metal fluorosulfates. It is important to note that experimental values can vary depending on the experimental conditions such as heating rate and atmosphere.
| Compound | Formula | Molecular Weight ( g/mol ) | Decomposition Temperature (°C) |
| Lithium Fluorosulfate | LiSO₃F | 105.99 | ~350 |
| Sodium Fluorosulfate | NaSO₃F | 122.05 | Data not available |
| Potassium Fluorosulfate | KSO₃F | 138.16 | ~350 (decomposes) |
| Rubidium Fluorosulfate | RbSO₃F | 184.53 | Data not available |
| Cesium Fluorosulfate | CsSO₃F | 231.97 | Data not available |
Note: The decomposition temperature for this compound is cited as a decomposition point rather than a melting point, indicating it breaks down upon heating.[3] The decomposition temperature for lithium fluorosulfate is also reported to be around 350°C.
Experimental Protocols
Synthesis of Alkali Metal Fluorosulfates
A general method for the synthesis of alkali metal fluorosulfates involves the reaction of the corresponding alkali metal halide (e.g., chloride or fluoride) or alkali metal hydroxide with a fluorosulfating agent, such as sulfuryl fluoride (SO₂F₂) or fluorosulfuric acid (HSO₃F).
Example Protocol for the Synthesis of this compound:
This protocol is adapted from general methods for the synthesis of aryl fluorosulfates and can be modified for other alkali metals.
Materials:
-
Potassium fluoride (KF)
-
Sulfuryl fluoride (SO₂F₂)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a fume hood, a dried reaction flask is charged with anhydrous potassium fluoride under an inert atmosphere.
-
Anhydrous acetonitrile is added to create a suspension.
-
The flask is cooled in an ice bath.
-
Sulfuryl fluoride gas is bubbled through the suspension with vigorous stirring.
-
The reaction progress is monitored by techniques such as ¹⁹F NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid this compound is collected and stored in a desiccator due to its hygroscopic nature.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to determine the thermal stability and decomposition profile of inorganic salts.
General Protocol for TGA/DSC Analysis:
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
A small amount of the alkali metal fluorosulfate sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA/DSC instrument.
-
The sample is heated from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent side reactions.
-
The TGA curve will show the mass loss as a function of temperature, indicating decomposition. The DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition.
-
The onset temperature of the major mass loss step in the TGA curve is taken as the decomposition temperature.
Visualizations
Caption: General synthesis pathway for alkali metal fluorosulfates.
References
A Researcher's Guide to Potassium Fluorosulfate: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, safety, and performance. In the realm of fluorination and sulfonation reactions, potassium fluorosulfate (KFSO₃) emerges as a versatile and cost-effective option. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to inform your synthetic strategies.
This compound is a valuable reagent in organic synthesis, primarily utilized as a source of the fluorosulfate group and as a nucleophilic fluorinating agent in specific contexts. Its utility is often compared against popular electrophilic fluorinating agents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI), and sulfonylating agents such as triflic anhydride and mesyl chloride for the formation of highly effective leaving groups. This comparison delves into the cost-effectiveness, performance, and safety profiles of these reagents to guide informed decision-making in the laboratory.
Performance and Cost: A Comparative Overview
The choice of reagent is frequently dictated by a combination of its price and its performance in a given chemical transformation. The following tables summarize the approximate costs and key performance indicators for this compound and its alternatives.
Table 1: Cost Comparison of Fluorinating and Sulfonylating Agents
| Reagent | Typical Price (USD/g) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| This compound | ~ $30 - $150 | 138.16 | ~ $4,145 - $20,724 |
| Selectfluor | ~ $4 - $10 | 354.26 | ~ $1,417 - $3,543 |
| N-Fluorobenzenesulfonimide (NFSI) | ~ $5 - $15 | 315.29 | ~ $1,576 - $4,729 |
| Triflic Anhydride | ~ $1 - $3 | 282.14 | ~ $282 - $846 |
| Mesyl Chloride | < $1 | 114.55 | < $115 |
Note: Prices are estimates based on commercially available research quantities and can vary significantly between suppliers and purity grades.
Table 2: Performance Comparison in Representative Reactions
| Reaction Type | Reagent | Substrate | Product | Yield (%) | Reference |
| Electrophilic Fluorination | |||||
| α-Fluorination of β-Ketoester | Selectfluor | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 95 | [1] |
| α-Fluorination of β-Ketoester | NFSI | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85 | [1] |
| Aromatic Fluorination | Potassium Fluoride* | 2,4-dinitrotoluene | 2-Fluoro-4-nitrotoluene | 60 | [2] |
| Aromatic Fluorination | Selectfluor | Anisole | o-fluoroanisole, p-fluoroanisole | Moderate | [1] |
| Sulfonylation | |||||
| Phenol Triflation | Triflic Anhydride | 4-chlorophenol | 4-chlorophenyl trifluoromethanesulfonate | 96 | [3] |
| Alcohol Mesylation | Mesyl Chloride | Benzyl Alcohol | Benzyl Mesylate | 98 | [4] |
*Potassium fluoride is a precursor for in situ generation of the fluorinating species in this nucleophilic aromatic substitution.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative experimental protocols for key transformations discussed in this guide.
Protocol 1: Synthesis of 2-Fluoro-4-nitrotoluene using Potassium Fluoride
This protocol demonstrates a nucleophilic aromatic substitution approach for fluorination.
Materials:
-
2,4-dinitrotoluene
-
Potassium fluoride (KF)
-
Choline chloride
-
Urea
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A eutectic mixture is formed by mixing choline chloride (0.14g, 1mmol) and urea (0.12g, 2mmol).[2]
-
To this mixture, add 2,4-dinitrotoluene (2mmol), potassium fluoride (15mmol), and DMSO (2.5ml).[2]
-
Heat the mixture to 160°C and stir for 8 hours.[2]
-
After cooling to room temperature, add 10ml of water and stir thoroughly.
-
Extract the aqueous layer with ethyl acetate (3 x 10ml).
-
Combine the organic layers, wash with saturated brine (3 x 10ml), and dry over MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2-fluoro-4-nitrotoluene (Yield: 60%).[2]
Protocol 2: α-Fluorination of a β-Ketoester using Selectfluor
This protocol illustrates a typical electrophilic fluorination.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Selectfluor
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate in acetonitrile.
-
Add Selectfluor (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1 hour.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain ethyl 1-fluoro-2-oxocyclopentanecarboxylate (Yield: 95%).[1]
Protocol 3: Preparation of an Aryl Triflate using Triflic Anhydride
This protocol is for the synthesis of a common sulfonate leaving group.
Materials:
-
4-chlorophenol
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Methylene chloride (DCM)
-
Water
-
0.2 N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve 4-chlorophenol (102.5 mmol) in methylene chloride (125 mL).[3]
-
Add pyridine (112.5 mmol) and cool the mixture to -10°C.[3]
-
Add triflic anhydride (111.3 mmol) dropwise, maintaining the temperature below -2°C.[3]
-
Stir the reaction at -10°C for 1 hour, then allow it to warm to room temperature.
-
Add water (75 mL) and stir for 15 minutes.
-
Separate the organic layer and wash sequentially with 0.2 N HCl, water, and brine.[3]
-
Concentrate the organic layer to obtain 4-chlorophenyl trifluoromethanesulfonate (Yield: 96%).[3]
Protocol 4: Mesylation of an Alcohol using Mesyl Chloride
This protocol describes the formation of a mesylate leaving group.
Materials:
-
Alcohol (e.g., Benzyl alcohol)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the alcohol (1 eq.) in dry DCM at 0°C.[6]
-
Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.).[6]
-
Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is sluggish.
-
Dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate under reduced pressure to obtain the desired mesylate.[4]
Visualization of Synthetic Pathways and Decision Making
The following diagrams illustrate the general workflows for utilizing these reagents and a logical framework for selecting the most appropriate one for your synthetic needs.
Caption: A generalized workflow for a typical organic synthesis reaction.
Caption: A decision-making guide for selecting the appropriate reagent.
Safety and Handling
The safe handling of chemical reagents is paramount in a laboratory setting. The table below provides a summary of the key safety considerations for each reagent.
Table 3: Safety and Handling Comparison
| Reagent | Key Hazards | Personal Protective Equipment (PPE) | Handling Recommendations |
| This compound | Corrosive, causes severe skin burns and eye damage.[7][8] | Safety goggles, face shield, chemical-resistant gloves, lab coat.[8] | Handle in a well-ventilated area or fume hood. Avoid breathing dust. Store in a dry, cool place.[7] |
| Selectfluor | Oxidizer, may cause skin and eye irritation.[5] | Safety goggles, gloves, lab coat.[5] | Store away from combustible materials. Handle in a well-ventilated area.[5] |
| N-Fluorobenzenesulfonimide (NFSI) | Skin and eye irritant. | Safety goggles, gloves, lab coat. | Handle in a well-ventilated area. Avoid inhalation of dust. |
| Triflic Anhydride | Corrosive, causes severe burns, reacts violently with water. | Safety goggles, face shield, chemical-resistant gloves, lab coat. | Handle under inert atmosphere. Add to reaction mixture slowly and at low temperature. |
| Mesyl Chloride | Corrosive, lachrymator, reacts with water. | Safety goggles, face shield, chemical-resistant gloves, lab coat. | Handle in a fume hood. Store in a cool, dry place away from moisture. |
Cost-Benefit Analysis
This compound:
-
Benefits: Relatively low cost compared to specialized electrophilic fluorinating agents. It can be used in nucleophilic fluorination reactions, particularly for activated aromatic systems. It is also a precursor for the generation of sulfuryl fluoride for the synthesis of fluorosulfates.[9][10]
-
Drawbacks: It is a nucleophilic fluoride source and thus not suitable for the fluorination of electron-rich systems that require an electrophilic fluorine. Its reactivity is lower than that of electrophilic reagents. It is corrosive and requires careful handling.[7][8]
Electrophilic Fluorinating Agents (Selectfluor, NFSI):
-
Benefits: Highly effective for the fluorination of a wide range of nucleophiles, including electron-rich aromatics, enolates, and alkenes.[1][11] They are generally stable, solid reagents that are easier to handle than gaseous fluorine. Selectfluor is known for its high reactivity.[12]
-
Drawbacks: Significantly more expensive than this compound on a per-gram basis. The reactions can sometimes lack regioselectivity.
Sulfonylating Agents (Triflic Anhydride, Mesyl Chloride):
-
Benefits: Extremely effective for converting alcohols and phenols into excellent leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions.[13][14] Triflate is one of the best leaving groups known. Mesyl chloride is very cost-effective for routine transformations.
-
Drawbacks: These reagents are highly reactive and corrosive, requiring careful handling under anhydrous conditions. Triflic anhydride is particularly expensive.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific synthetic challenge at hand.
-
For nucleophilic aromatic fluorination of electron-deficient rings , potassium fluoride (a related and cheaper salt) represents a viable, cost-effective option. This compound itself is more commonly employed in the synthesis of fluorosulfates.
-
For the fluorination of electron-rich systems , the higher cost of electrophilic reagents like Selectfluor and NFSI is justified by their superior performance and broader substrate scope.
-
When the goal is to create a good leaving group , mesyl chloride offers an excellent balance of cost and performance for most applications. For challenging substrates where a highly reactive leaving group is necessary, the additional expense of triflic anhydride may be warranted.
By carefully considering the factors of cost, reactivity, substrate scope, and safety, researchers can select the optimal reagent to achieve their synthetic goals efficiently and economically.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. echemi.com [echemi.com]
- 9. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. coconote.app [coconote.app]
A Comparative Guide to the Electrochemical Stability of Fluorosulfate and Borate Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte is paramount in the development of high-performance and safe lithium-ion batteries. The electrolyte's electrochemical stability window, ionic conductivity, and thermal stability are critical parameters that directly influence the battery's operating voltage, power density, lifespan, and safety. This guide provides an objective comparison of two prominent classes of lithium salts used in electrolytes: fluorosulfates, primarily represented by lithium bis(fluorosulfonyl)imide (LiFSI), and borates, including lithium tetrafluoroborate (LiBF4), lithium bis(oxalato)borate (LiBOB), and lithium difluoro(oxalato)borate (LiDFOB).
Data Presentation: A Quantitative Comparison
The following table summarizes key performance metrics for selected fluorosulfate and borate-based electrolytes based on experimental data from various studies. It is crucial to note that direct comparisons should be made with caution, as the experimental conditions significantly influence the measured values.
| Electrolyte Salt | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) | Ionic Conductivity (mS/cm) | Thermal Decomposition Temperature (°C) |
| Fluorosulfate | ||||
| LiFSI | >4.5 (on Al)[1], ~5.0 (on Pt)[2] | Forms a stable SEI on graphite[3] | 11.2 (1M in EC/EMC)[2] | ~200[4] |
| Borate | ||||
| LiBF4 | ~4.5 (on Al)[5] | Forms a stable SEI on graphite | 7.0 (1M in EC/EMC)[2] | ~130 (in electrolyte)[5] |
| LiDFOB | >4.5 (on Al)[6] | Decomposes at a higher potential than LiPF6 on graphite[7] | Lower than LiPF6 and LiFSI | Decomposes at 271.0 °C (dual salt with LiTFSI)[8][9][10] |
| LiBOB | ~4.2 (on Pt) | Forms a highly resistive SEI on graphite[7] | 3.1 (1M in GVL)[11] | >300 (neat salt) |
Experimental Protocols: Methodologies for Evaluation
The electrochemical stability of an electrolyte is primarily determined by Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV). These techniques help to identify the voltage window within which the electrolyte remains stable without significant oxidation or reduction.
Determination of the Electrochemical Stability Window (ESW)
1. Cell Assembly:
-
A three-electrode setup is typically used, consisting of a working electrode (e.g., platinum, glassy carbon, or aluminum foil for anodic stability; lithium metal or graphite for cathodic stability), a lithium metal reference electrode, and a lithium metal counter electrode.
-
The electrodes are assembled in a coin cell or a Swagelok-type cell inside an argon-filled glovebox to prevent moisture and air contamination.
2. Linear Sweep Voltammetry (LSV) for Anodic Stability:
-
The potential of the working electrode is swept from the open-circuit voltage (OCV) to a higher potential at a slow scan rate (e.g., 0.1-1.0 mV/s).
-
The anodic stability limit is defined as the potential at which a significant increase in the oxidation current is observed, often corresponding to the decomposition of the electrolyte. A current density threshold (e.g., 0.01-0.1 mA/cm²) is typically used to determine this limit.
3. Cyclic Voltammetry (CV) for Cathodic Stability:
-
The potential of the working electrode is swept from the OCV to a lower potential and then back to the OCV.
-
The cathodic stability is evaluated by observing the potential at which the reductive decomposition of the electrolyte occurs, which is crucial for the formation of a stable Solid Electrolyte Interphase (SEI) on the anode.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the typical experimental workflow for comparing the electrochemical stability of different electrolytes.
Caption: Experimental workflow for comparing fluorosulfate and borate electrolytes.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. meisenbaochem.com [meisenbaochem.com]
- 5. Study of LiBF4 as an electrolyte salt for a Li-ion battery | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to SuFEx Ligation Efficiency: Validating Modern Click Chemistry
In the ever-evolving landscape of bioconjugation and drug discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has rapidly established itself as a cornerstone of "click chemistry". Its robustness, high efficiency, and the stability of the resulting linkages make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various SuFEx ligation strategies, supported by experimental data, to aid in the selection of the most appropriate method for a given application. While the initial query focused on potassium fluorosulfate, our comprehensive review of the literature indicates that potassium fluoride (KF) and potassium bifluoride (KHF₂) are the key potassium salts in this field, primarily utilized as fluoride sources in the synthesis of SuFEx reagents rather than as direct ligation agents.
Core SuFEx Ligation Strategies: A Comparative Overview
The versatility of SuFEx chemistry stems from the variety of available "SuFExable hubs" and the methods to activate the otherwise stable S-F bond. The most prominent strategies involve the use of sulfuryl fluoride (SO₂F₂), and functionalized linkers like fluorosulfuryl isocyanate (FSI), often in the presence of a catalyst.
Data Presentation: Quantitative Comparison of SuFEx Ligation Methods
The following table summarizes the key performance indicators for three prevalent SuFEx ligation approaches, providing a clear comparison of their efficiency and scope.
| Ligation Strategy | Key Reagent(s) | Catalyst/Activator | Typical Yields | Reaction Time | Key Advantages | Limitations |
| Phenol/Alcohol Ligation with SO₂F₂ | Sulfuryl Fluoride (SO₂F₂) | Triethylamine (Et₃N), DBU, TBD, or HMDS | Often quantitative[1] | Minutes to hours | Atom economical, readily available gas, broad substrate scope.[1] | SO₂F₂ is a toxic gas requiring specialized handling.[1] |
| Amine Ligation with SO₂F₂ | Sulfuryl Fluoride (SO₂F₂) | Base (e.g., Et₃N) | Good to excellent | Varies | Direct functionalization of amines. | Primary amines can be unstable under basic conditions. |
| Ligation with Fluorosulfuryl Isocyanate (FSI) | Fluorosulfuryl Isocyanate (FSO₂NCO) | None (for initial reaction), Water (for subsequent amine ligation) | Nearly quantitative for alcohol/phenol addition; good yields for amine ligation.[2] | Rapid | Versatile for sequential or one-pot ligations with alcohols and amines.[2] | FSI is a specialized reagent. |
| Catalytic S-F Exchange | Aryl Fluorosulfates, Sulfonyl Fluorides | Ca(NTf₂)₂/DABCO, Bifluoride salts (Q⁺[FHF]⁻) | Excellent (often >90%) | Varies (can be very fast) | Mild conditions, high efficiency with low catalyst loading. | Requires pre-functionalized substrates. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for the successful implementation of SuFEx chemistry. Below are representative protocols for the key ligation strategies.
Protocol 1: Synthesis of Aryl Fluorosulfates using Sulfuryl Fluoride (SO₂F₂)
This protocol describes the general procedure for the conversion of a phenol to an aryl fluorosulfate using gaseous SO₂F₂.
Materials:
-
Phenol derivative
-
Sulfuryl fluoride (SO₂F₂) gas
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Dissolve the phenol derivative (1.0 equiv) in the anhydrous solvent in a suitable reaction vessel equipped with a gas inlet and outlet.
-
Add the base (1.1 - 1.5 equiv) to the solution.
-
Bubble SO₂F₂ gas through the solution at a controlled rate at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove excess SO₂F₂.
-
The reaction mixture can then be worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic phase.
-
The crude product is purified by column chromatography to yield the pure aryl fluorosulfate.
Protocol 2: SuFEx Ligation of an Aryl Silyl Ether with an Aryl Fluorosulfate using a Bifluoride Catalyst
This protocol outlines the catalytic SuFEx reaction between an aryl silyl ether and an aryl fluorosulfate.
Materials:
-
Aryl silyl ether (e.g., trimethylsilyl ether of a phenol)
-
Aryl fluorosulfate
-
Bifluoride salt catalyst (e.g., tetrabutylammonium bifluoride)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the aryl silyl ether (1.0 equiv) and the aryl fluorosulfate (1.0 equiv) in the anhydrous solvent.
-
Add the bifluoride salt catalyst (0.05 - 1 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to isolate the desired diaryl sulfate product.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in SuFEx chemistry.
References
A Comparative Guide to the Cytotoxicity of Fluorosulfated vs. Non-Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] A less explored but increasingly important modification is the introduction of the fluorosulfate group (-OSO₂F). This guide provides an objective comparison of the cytotoxic effects of fluorosulfated compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
Enhanced Cytotoxicity with Fluorosulfation: A Quantitative Look
Recent studies have begun to quantify the cytotoxic advantages of fluorosulfation. A notable example is the comparison of 2-phenylbenzoxazole derivatives. The introduction of a fluorosulfate group at the ortho-position (BOSo) of the 2-phenylbenzoxazole scaffold resulted in a significant increase in cytotoxicity against human breast cancer cell lines, MCF-7 and BT-474, when compared to its parent phenolic compound (BOo).[2]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2-phenylbenzoxazole Derivatives
| Compound | Functional Group | Position | MCF-7 (IC₅₀ in µM) | BT-474 (IC₅₀ in µM) |
| BOo | -OH | ortho | > 400 | > 400 |
| BOSo | -OSO₂F | ortho | 196 | 289 |
Data sourced from a study on 2-phenylbenzoxazole fluorosulfate derivatives.[2]
The data clearly indicates that while the parent hydroxy compound (BOo) showed minimal cytotoxicity, the fluorosulfated analog (BOSo) exhibited potent activity, highlighting the significant impact of the fluorosulfate moiety.[2] This enhancement is a recurring theme, with another study noting that upon converting 39 anticancer phenolic compounds to their fluorosulfate derivatives, three displayed superior cytotoxicity compared to their parent molecules.
Mechanism of Action: Covalent Inhibition and Apoptosis Induction
Aryl fluorosulfates are recognized for their ability to act as covalent inhibitors, targeting nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine within protein active sites.[3] This covalent modification can irreversibly inactivate key enzymes or signaling proteins, leading to potent biological effects. For instance, fluorosulfate-based inhibitors have been designed to covalently target the catalytic lysine of the Epidermal Growth Factor Receptor (EGFR), a crucial target in non-small cell lung cancer.[4]
The downstream effect of this targeted inhibition is often the induction of apoptosis, or programmed cell death. While the precise signaling cascades can be compound-specific, a general pathway involves the inhibition of pro-survival signals and the activation of apoptotic pathways. This can involve the modulation of the MAPK/ERK and PI3K/AKT pathways and an increase in the Bax/Bcl2 ratio, ultimately leading to the activation of caspases, the executioners of apoptosis.[5]
Caption: Logical workflow of fluorosulfate-induced cytotoxicity.
Experimental Protocols
The determination of cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC₅₀), is performed using various in vitro assays. Below are generalized protocols for common methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorosulfated and non-fluorinated) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
CytoTox-Fluor™ Cytotoxicity Assay
This fluorescent assay measures the release of a "dead-cell" protease from cells that have lost membrane integrity.
-
Plate Setup: Prepare a 96-well plate with cells in culture medium. Include controls for maximum viability (untreated cells) and maximum cytotoxicity (cells treated with a lysis agent).
-
Compound Exposure: Add the test compounds to the appropriate wells and incubate for the desired exposure time.
-
Reagent Addition: Add the CytoTox-Fluor™ Cytotoxicity Assay Reagent, which contains the fluorogenic peptide substrate bis-AAF-R110, to all wells. This substrate cannot cross the intact membrane of live cells.
-
Incubation: Incubate the plate for at least 30 minutes at 37°C. The protease released from dead cells cleaves the substrate, generating a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a plate-reading fluorometer.
-
Data Analysis: Correlate the fluorescence intensity with the percentage of dead cells.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
The available data suggests that the incorporation of a fluorosulfate group can be a highly effective strategy for enhancing the cytotoxicity of parent phenolic compounds. This is likely due to the group's ability to act as a covalent warhead, leading to irreversible inhibition of key cellular targets and subsequent induction of apoptosis. For researchers in drug discovery, the conversion of promising phenolic hits into fluorosulfate derivatives presents a viable avenue for potency improvement. Further systematic studies comparing a wider range of fluorosulfated compounds with their non-fluorinated analogs are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical modification.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorination Methods for Electron-Rich Arenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into electron-rich aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the inherent nucleophilicity of electron-rich arenes presents a challenge for direct fluorination. This guide provides an objective, data-driven comparison of prominent fluorination methodologies, offering insights into their performance, selectivity, and operational requirements to aid in the selection of the optimal method for your research.
At a Glance: Key Methodologies
Two primary strategies dominate the fluorination of electron-rich arenes: electrophilic aromatic substitution (SEAr) using "F+" sources and a more recent copper-mediated nucleophilic C-H fluorination.
-
Electrophilic Fluorination: This classical approach utilizes highly reactive electrophilic fluorinating agents to directly introduce fluorine onto the aromatic ring. The regioselectivity is governed by the directing effects of the activating groups on the arene.
-
Nucleophilic C-H Fluorination: This innovative method overcomes the electronic mismatch between a nucleophilic fluoride source and an electron-rich arene through a copper-mediated process. It involves the in situ generation of a diaryliodonium salt, which then undergoes nucleophilic fluorination.
Performance Data: A Quantitative Comparison
The choice of fluorination method is critically dependent on the specific substrate, desired regioselectivity, and tolerance to reaction conditions. The following table summarizes the performance of two leading electrophilic fluorinating agents, Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), and a state-of-the-art copper-mediated nucleophilic method.
| Method | Reagent(s) | Substrate | Product(s) | Yield (%) | Regioselectivity (ortho:meta:para) | Reaction Conditions |
| Electrophilic | Selectfluor™ | Anisole | Fluoroanisole | Moderate | Mixture of o- and p-isomers[1] | MeCN, room temperature |
| Toluene | Fluorotoluene | - | Mixture of o- and p-isomers | - | ||
| Acetanilide | Fluoroacetanilide | - | Mixture of o- and p-isomers | - | ||
| N,N-Dimethylaniline | Fluorodimethylaniline | - | Mixture of o- and p-isomers | - | ||
| Electrophilic | NFSI | Anisole | Fluoroanisole | Moderate | Mixture of o- and p-isomers[1] | Neat, high temperature[2] |
| Toluene | Fluorotoluene | Low | Mixture of o- and p-isomers | Neat, high temperature[2] | ||
| Acetanilide | Fluoroacetanilide | Low | Mixture of o- and p-isomers | Neat, high temperature[2] | ||
| N,N-Dimethylaniline | Fluorodimethylaniline | Unsatisfactory | Mixture of o- and p-isomers[3] | Refluxing MeCN[3] | ||
| Nucleophilic | MesI(OH)OTs, [¹⁸F]KF, Cu(OTf)₂ | Anisole | 4-[¹⁸F]Fluoroanisole | 87 (RCC) | >99:1 (p-selective)[4] | 1. CH₂Cl₂, 25°C; 2. DMF, 85°C |
| 1,3-Dimethoxybenzene | 4-[¹⁸F]Fluoro-1,3-dimethoxybenzene | 85 (RCC) | - | 1. CH₂Cl₂, 25°C; 2. DMF, 85°C | ||
| N-Boc-aniline | N-Boc-4-[¹⁸F]fluoroaniline | >95 (RCC) | - | 1. CH₂Cl₂, 25°C; 2. DMF, 85°C | ||
| Toluene | 4-[¹⁸F]Fluorotoluene | 83 (RCC) | - | 1. CH₂Cl₂, 25°C; 2. DMF, 85°C |
Note: RCC stands for Radiochemical Conversion, which is a measure of yield in radiolabeling experiments. Direct comparison of RCC with isolated yields from non-radioactive reactions should be made with caution.
Mechanistic Overview and Experimental Workflows
The distinct mechanisms of electrophilic and nucleophilic fluorination dictate their respective experimental setups and outcomes.
Electrophilic Fluorination Pathway
Electrophilic fluorination proceeds via a classical SEAr mechanism where the electron-rich arene attacks the electrophilic fluorine atom of the reagent. The reaction typically generates a mixture of ortho and para isomers, with the para product often favored due to steric hindrance.
Copper-Mediated Nucleophilic C-H Fluorination Workflow
This method employs a two-step, one-pot procedure that circumvents the direct reaction of the arene with a nucleophilic fluoride. The initial step involves the C-H functionalization of the arene with a hypervalent iodine reagent to form an aryl(mesityl)iodonium salt in situ. This intermediate then undergoes copper-mediated nucleophilic fluorination.
Experimental Protocols
General Protocol for Electrophilic Fluorination of Anisole with Selectfluor™
-
Reaction Setup: In a flask, dissolve anisole (1.0 equiv.) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor™ (1.1 equiv.) to the solution and stir at room temperature.
-
Initiation: Slowly add a catalytic amount of a Brønsted or Lewis acid (e.g., triflic acid) if required to enhance reactivity.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
General Protocol for Copper-Mediated Nucleophilic C-H [¹⁸F]Fluorination of Anisole[4]
This protocol is adapted from the radiofluorination procedure and should be handled with appropriate precautions for radioactive materials.
Step 1: In situ Formation of Diaryliodonium Salt
-
To a solution of anisole (1.0 equiv.) in dichloromethane, add (mesityl)(hydroxy)iodonium tosylate (MesI(OH)OTs, 1.2 equiv.).
-
Add an activator such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 equiv.).
-
Stir the mixture at room temperature for the specified time (e.g., 18 hours) to form the aryl(mesityl)iodonium salt.
Step 2: Copper-Mediated [¹⁸F]Fluorination
-
Prepare a solution of [¹⁸F]KF (as [¹⁸F]KF/Kryptofix 2.2.2 complex) in dimethylformamide.
-
To this solution, add the copper catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 1.0 equiv.).
-
Add the reaction mixture from Step 1 to the [¹⁸F]KF/Cu(OTf)₂ solution.
-
Heat the reaction mixture at the specified temperature (e.g., 85 °C) for a designated time (e.g., 20 minutes).
-
After cooling, the radiolabeled product is typically purified by high-performance liquid chromatography (HPLC).
Concluding Remarks
The choice between electrophilic and nucleophilic fluorination methods for electron-rich arenes is a nuanced decision.
Electrophilic fluorination with reagents like Selectfluor™ and NFSI offers a direct and often operationally simple approach. Selectfluor™ is generally more reactive, while NFSI may require harsher conditions. A significant drawback of this method is the frequent formation of isomeric mixtures, which can complicate purification and reduce the yield of the desired product.
Copper-mediated nucleophilic C-H fluorination represents a significant advancement, particularly for applications requiring high regioselectivity. The ability to achieve para-selective fluorination is a major advantage. While the current literature is heavily focused on [¹⁸F]radiolabeling for PET imaging, the underlying chemistry holds great promise for non-radioactive synthesis. The multi-component nature of the reaction and the need for a copper catalyst are factors to consider in terms of cost and process optimization.
For researchers and drug development professionals, the selection of the most suitable fluorination method will depend on the specific synthetic goals, the value of regiochemical purity, and the scale of the reaction. The development of more general and efficient "cold" nucleophilic C-H fluorination methods will be a key area of future research, potentially offering a superior alternative to classical electrophilic approaches for the synthesis of fluorinated electron-rich arenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 4. Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Covalent Protein Modification with Fluorosulfates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorosulfates with other covalent modifiers for protein modification, supported by experimental data. It details the necessary validation workflows, presenting quantitative data in structured tables and offering comprehensive experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes.
Introduction to Covalent Protein Modification and the Role of Fluorosulfates
Covalent protein modification is a powerful strategy in chemical biology and drug discovery, enabling the stable and irreversible labeling of protein targets. This approach is instrumental in identifying and characterizing protein function, as well as in the development of targeted covalent inhibitors. The selectivity of a covalent modifier is paramount, as off-target reactions can lead to toxicity. An ideal covalent warhead possesses a balance of reactivity, being stable enough to avoid indiscriminate reactions but reactive enough to covalently bind its intended target in a specific binding pocket.
Arylfluorosulfates (ArOSO₂F) have emerged as a promising class of electrophilic warheads for covalent protein modification.[1][2][3] They are characterized by their relatively low intrinsic reactivity and high stability in aqueous environments, which minimizes off-target labeling.[4] The covalent modification typically occurs with nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine within a protein's binding site.[3][5] The reactivity of the fluorosulfate group is highly dependent on the protein's microenvironment, often requiring nearby basic residues to facilitate the sulfur(VI)-fluoride exchange (SuFEx) reaction.[4] This context-dependent reactivity contributes to their high target specificity.
Comparison of Fluorosulfates with Other Covalent Modifiers
The selection of a covalent warhead is a critical decision in the design of chemical probes and covalent inhibitors. Fluorosulfates offer a unique reactivity profile compared to more traditional electrophiles.
| Covalent Modifier | Target Residues | Reactivity | Stability | Key Advantages | Key Disadvantages |
| Arylfluorosulfates | Tyr, Lys, Ser, His | Low to Moderate (Context-dependent) | High | High stability and selectivity, low off-target reactivity.[4] | Slower reaction kinetics compared to more reactive warheads.[6] |
| Sulfonyl Fluorides | Ser, Tyr, Lys, Thr, Cys, His | Moderate | Moderate | Well-established, targets a broad range of nucleophiles.[4] | Less stable and more prone to hydrolysis and off-target reactions than fluorosulfates.[3][7] |
| Michael Acceptors (e.g., Acrylamides) | Cys, Lys | High | Variable | Rapid reaction kinetics with soft nucleophiles like cysteine.[8][9] | Can be highly reactive, leading to potential off-target effects. |
| Chloroacetamides | Cys, His, Lys | High | Moderate | Potent inhibitors, effective for targeting cysteine.[10] | Can be reactive with other nucleophiles, potential for off-target modification. |
| Epoxides | Cys, Asp, Glu, His, Lys | Moderate to High | Low | Can form stable bonds with a variety of nucleophiles.[10] | Can be unstable and prone to hydrolysis. |
Experimental Validation Workflow
A rigorous and multi-faceted approach is essential to validate the covalent modification of a protein by a fluorosulfate-containing compound. The following workflow outlines the key experimental stages.
Key Experimental Protocols
Intact Protein Mass Spectrometry
Objective: To confirm the formation of a covalent adduct between the target protein and the fluorosulfate compound.
Methodology:
-
Sample Preparation: Incubate the purified target protein with the fluorosulfate compound at a suitable molar ratio (e.g., 1:10) in a compatible buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 37°C). A control sample with the protein and DMSO (or the compound's solvent) should be prepared in parallel.[2]
-
Sample Cleanup: Remove excess, unbound compound using a desalting column or buffer exchange spin column.
-
LC-MS Analysis: Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and experimental samples. An increase in mass in the experimental sample corresponding to the molecular weight of the fluorosulfate compound confirms covalent adduct formation.[11]
Peptide Mapping by LC-MS/MS
Objective: To identify the specific amino acid residue(s) modified by the fluorosulfate compound.
Methodology:
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein sample (both modified and control) in a buffer containing a chaotropic agent like urea or guanidine hydrochloride. Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT). Alkylate the resulting free thiols with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.[1][12]
-
Proteolytic Digestion: Remove the denaturing, reducing, and alkylating agents by buffer exchange or dialysis. Digest the protein into smaller peptides using a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[1][13]
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer will isolate and fragment the peptide ions.[12]
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database. The modification by the fluorosulfate compound will result in a specific mass shift on the modified peptide and its fragment ions, allowing for the precise identification of the modified amino acid residue.
Site-Directed Mutagenesis
Objective: To confirm the role of the identified amino acid residue in the covalent modification.
Methodology:
-
Primer Design: Design primers containing the desired mutation to change the target nucleophilic amino acid (e.g., tyrosine, lysine) to a non-nucleophilic residue (e.g., alanine or phenylalanine).[14][15]
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and the designed primers to amplify the plasmid containing the gene for the target protein.
-
Template Removal: Digest the parental, non-mutated plasmid template using the DpnI enzyme, which specifically cleaves methylated DNA.
-
Transformation and Sequencing: Transform the mutated plasmid into competent E. coli cells. Isolate the plasmid from the resulting colonies and confirm the desired mutation by DNA sequencing.[14]
-
Protein Expression and Validation: Express and purify the mutant protein. Repeat the incubation and mass spectrometry analysis with the fluorosulfate compound. The absence of covalent modification in the mutant protein provides strong evidence that the mutated residue is the site of covalent attachment.[16]
X-ray Crystallography
Objective: To obtain a high-resolution three-dimensional structure of the covalent protein-inhibitor complex.
Methodology:
-
Complex Formation and Crystallization: Incubate the purified target protein with the fluorosulfate compound to form the covalent complex. Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-inhibitor complex to fit the electron density.[10][17]
-
Analysis: The final refined structure will reveal the precise location of the covalent bond between the fluorosulfate-modified ligand and the specific amino acid residue on the protein, providing definitive structural validation.[17]
Logical Relationship of Validation Techniques
The validation techniques are interconnected and provide complementary information, building a comprehensive case for the specific covalent modification event.
References
- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 12. emerypharma.com [emerypharma.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. assaygenie.com [assaygenie.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Assessing the Atom Economy of a Key Sulfonyl Fluoride Synthesis: A Comparative Guide
In the landscape of modern drug discovery and chemical biology, the synthesis of sulfonyl fluorides has garnered significant attention, largely due to their role as versatile electrophiles and their utility in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry." The efficiency and environmental impact of these synthetic routes are of paramount importance. This guide provides a comparative analysis of different methods for the synthesis of 4-acetamidobenzenesulfonyl fluoride, a representative sulfonyl fluoride, with a focus on assessing the atom economy and other green chemistry metrics. While potassium fluorosulfate (KFSO₃) is a potential fluorinating agent, this guide will use the well-documented potassium fluoride (KF) as a benchmark for halide exchange reactions and compare it with an alternative synthetic strategy starting from a different precursor.
Green Chemistry Metrics: A Primer
To objectively compare the different synthetic routes, the following green chemistry metrics will be used:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product.
-
Reaction Mass Efficiency (RME): A more practical measure of efficiency that takes into account the reaction yield. It is calculated as the mass of the isolated product divided by the total mass of all reactants used.
-
E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste produced per unit of product. It is calculated as the total mass of waste (reactants, solvents, byproducts) divided by the mass of the product. A lower E-Factor is desirable.
Comparative Analysis of Synthetic Routes to 4-Acetamidobenzenesulfonyl Fluoride
This guide compares two primary methods for the synthesis of 4-acetamidobenzenesulfonyl fluoride:
-
Method A: Halide Exchange from 4-Acetamidobenzenesulfonyl Chloride using Potassium Fluoride (KF). This is a classic and straightforward approach where the chlorine atom on the sulfonyl chloride is displaced by a fluorine atom.
-
Method B: One-Pot Synthesis from 4-Acetamidobenzenesulfonic Acid using Cyanuric Chloride and Potassium Bifluoride (KHF₂). This method starts from the more readily available sulfonic acid and proceeds through an in-situ generated sulfonyl chloride intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data and calculated green chemistry metrics for the two synthetic methods.
| Parameter | Method A: Halide Exchange with KF | Method B: One-Pot from Sulfonic Acid |
| Starting Material | 4-Acetamidobenzenesulfonyl Chloride | 4-Acetamidobenzenesulfonic Acid |
| Fluorinating Agent | Potassium Fluoride (KF) | Potassium Bifluoride (KHF₂) |
| Reactants (Molecular Weights) | 4-Acetamidobenzenesulfonyl Chloride (233.67 g/mol ), KF (58.10 g/mol ) | 4-Acetamidobenzenesulfonic Acid (215.22 g/mol ), Cyanuric Chloride (184.41 g/mol ), KHF₂ (78.10 g/mol ) |
| Product (Molecular Weight) | 4-Acetamidobenzenesulfonyl Fluoride (217.22 g/mol ) | 4-Acetamidobenzenesulfonyl Fluoride (217.22 g/mol ) |
| Reported Yield | ~90% (estimated based on similar reactions) | ~85%[1] |
| Atom Economy (AE) | 74.4% | 43.1% |
| Reaction Mass Efficiency (RME) | ~67.0% | ~36.6% |
| E-Factor (approximate) | ~0.49 | ~1.73 |
Note: The values for Method A are based on a stoichiometric reaction for calculation purposes. The E-Factor calculation is simplified and considers only the reactants and byproducts, not solvents or workup materials, which would significantly increase the value in a real-world scenario.
Experimental Protocols
Method A: Halide Exchange from 4-Acetamidobenzenesulfonyl Chloride with Potassium Fluoride
Reaction Scheme:
Procedure:
-
To a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic polar solvent (e.g., acetonitrile or sulfolane), anhydrous potassium fluoride (1.2-1.5 eq) is added.
-
The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C. The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts (KCl and excess KF) are removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 4-acetamidobenzenesulfonyl fluoride.
Method B: One-Pot Synthesis from 4-Acetamidobenzenesulfonic Acid
Reaction Scheme:
Procedure: [1]
-
In an oven-dried reaction vessel, 4-acetamidobenzenesulfonic acid (1.0 eq), cyanuric chloride (1.1 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) are combined in acetonitrile.
-
The mixture is heated (e.g., at 60°C) for several hours to facilitate the formation of the sulfonyl chloride intermediate.
-
After the initial reaction is complete, the mixture is cooled, and potassium bifluoride (3.0 eq) and a co-solvent like acetone are added.
-
The reaction is then stirred at room temperature for an extended period (e.g., 12 hours) to allow for the fluoride exchange.
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
The final product, 4-acetamidobenzenesulfonyl fluoride, is isolated and purified, typically by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Workflow for Method A.
Caption: Workflow for Method B.
Discussion and Conclusion
From the perspective of atom economy, Method A, the direct halide exchange, is significantly more efficient than Method B. This is because Method A involves a simple substitution reaction with fewer reactants and byproducts. The lower atom economy of Method B is a result of using cyanuric chloride as a chlorinating agent, which has a high molecular weight and contributes significantly to the mass of the reactants without being incorporated into the final product.
The Reaction Mass Efficiency and E-Factor also favor Method A, reflecting its higher atom economy and yield. Method B, while starting from a potentially cheaper and more stable precursor (sulfonic acid vs. sulfonyl chloride), generates a larger amount of waste relative to the desired product.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors beyond just atom economy. These can include the cost and availability of starting materials, reaction safety, scalability, and the ease of purification. While Method A is superior from a green chemistry standpoint based on the calculated metrics, the practicality of obtaining the sulfonyl chloride starting material may lead some to prefer a one-pot procedure from the corresponding sulfonic acid, despite its lower atom economy.
This guide highlights the importance of evaluating green chemistry metrics when selecting a synthetic strategy. While this compound itself was not directly evaluated due to a lack of specific comparative data, the analysis of a similar halide exchange reaction using potassium fluoride provides a valuable benchmark. Future work should aim to develop more atom-economical methods for the synthesis of sulfonyl fluorides, potentially through catalytic processes or the use of reagents with lower molecular weight activating groups.
References
A Comparative Guide to Deoxyfluorination Reagents: Spotlight on the Fluorosulfate Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a pivotal transformation in this endeavor. While classic reagents have been instrumental, the quest for safer, more efficient, and selective methods is perpetual. This guide provides an objective comparison of traditional and contemporary deoxyfluorination reagents, with a special focus on the emerging potential of the fluorosulfate group, exemplified by aryl fluorosulfonates, and a perspective on potassium fluorosulfate.
Executive Summary
This guide offers a comparative analysis of key deoxyfluorination reagents, including the workhorses DAST and Deoxo-Fluor, the modern alternative PyFluor, and the promising aryl fluorosulfonates. While direct deoxyfluorination of alcohols using this compound is not yet established in the literature, the demonstrated efficacy of aryl fluorosulfonates provides a strong rationale for considering the fluorosulfate moiety in the design of future deoxyfluorination strategies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of various deoxyfluorination reagents across different alcohol substrates. Yields are indicative and can vary based on specific substrate and reaction conditions.
Table 1: Deoxyfluorination of Primary Alcohols
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| DAST | 4-Nitrobenzyl Alcohol | 4-Nitrobenzyl Fluoride | 72 | 1.1 eq. DAST, CH₂Cl₂, RT, 1h | |
| Deoxo-Fluor | Benzyl Alcohol | Benzyl Fluoride | 95 | -78 °C to RT | [1] |
| PyFluor | Unhindered Benzylic Alcohols | Benzyl Fluorides | Moderate | 1.1 eq. PyFluor, 2 eq. DBU, Toluene, RT, 48h | [1] |
| Aryl Fluorosulfate | N-hydroxyethyl phthalimide | N-(2-fluoroethyl)phthalimide | 86 | 1.2 eq. Reagent, 1.5 eq. BTMG, Toluene, RT, 20h | [2] |
| Aryl Fluorosulfate | 4-Nitrobenzyl alcohol | 1-(Fluoromethyl)-4-nitrobenzene | 82 | 1.2 eq. Reagent, 1.5 eq. BTMG, Toluene, RT, 20h | [2] |
Table 2: Deoxyfluorination of Secondary Alcohols
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Side Products | Reference |
| DAST | Secondary Steroidal Alcohol | Fluorinated Steroid | 47 | Not specified | 44% elimination | |
| Deoxo-Fluor | General Secondary Alcohols | Alkyl Fluoride | Good to excellent | CH₂Cl₂, 0 °C to RT | Generally clean | [1] |
| PyFluor | Secondary Steroidal Alcohol | Fluorinated Steroid | 79 | 1.1 eq. PyFluor, 2 eq. DBU, Toluene, 50 °C, 48h | <5% elimination | [1] |
| Aryl Fluorosulfate | 1-Phenylethan-1-ol | (1-Fluoroethyl)benzene | 75 | 2 eq. Reagent, 1.5 eq. BTMG, 1 eq. TASF, Toluene, RT, 20h | Not specified | |
| Aryl Fluorosulfate | Chiral Secondary Alcohol | Inverted Fluorinated Product | 69 (99.6% e.s.) | 2 eq. Reagent, 1.5 eq. BTMG, 1 eq. TASF, Toluene, RT, 20h | Not specified |
Table 3: Reagent Safety and Handling
| Reagent | Key Hazards | Stability | Handling Considerations |
| This compound | Corrosive, causes severe skin burns and eye damage.[3][4][5] | Moisture sensitive.[5] | Wear appropriate PPE.[4] Handle in a well-ventilated area. |
| DAST | Flammable, reacts violently with water, can decompose explosively upon heating.[6][7][8] | Thermally unstable, sensitive to moisture. | Requires refrigeration, use in a fume hood with protective equipment.[9] |
| Deoxo-Fluor | Flammable, reacts violently with water.[10] | More thermally stable than DAST but still hazardous.[11] | Handle under inert atmosphere, keep refrigerated.[10] |
| PyFluor | Thermally stable, not explosive.[9][12][13] | Stable at room temperature for over a month, tolerates air and moisture.[9] | Can be handled on the benchtop, does not require refrigeration.[12] |
| Aryl Fluorosulfonates | Generally stable solids. | Bench-stable and easy to handle. | Standard laboratory precautions. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key deoxyfluorination reactions.
Deoxyfluorination of a Primary Alcohol using Aryl Fluorosulfate
To a solution of the primary alcohol (0.5 mmol) in toluene (5 mL) is added 4-(methylsulfonyl)phenyl fluorosulfonate (1.2 equiv., 0.6 mmol) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.5 equiv., 0.75 mmol). The reaction mixture is stirred at room temperature for 20 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding alkyl fluoride.[2]
Deoxyfluorination of a Secondary Alcohol using PyFluor
A solution of the secondary alcohol (1.0 mmol) in toluene (5 mL) is treated with 2-pyridinesulfonyl fluoride (PyFluor) (1.1 equiv., 1.1 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv., 2.0 mmol). The reaction mixture is stirred at 50 °C for 48 hours. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.[1]
Deoxyfluorination of a Primary Alcohol using DAST
In a fume hood, a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL) is prepared. Diethylaminosulfur trifluoride (DAST) (1.1 mmol) is added dropwise at room temperature. The reaction is stirred for 1 hour and monitored by TLC. Upon completion, the reaction is carefully quenched with ice water, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1]
Mandatory Visualization
The following diagrams illustrate the mechanistic pathways and logical relationships in deoxyfluorination reactions.
Caption: Comparative mechanistic overview of deoxyfluorination reagents.
Caption: A generalized experimental workflow for deoxyfluorination of alcohols.
Discussion and Conclusion
The landscape of deoxyfluorination has evolved significantly from the era of DAST and its analogs. While effective, their hazardous nature has spurred the development of safer and more selective reagents.[8] PyFluor stands out as a thermally stable, cost-effective, and highly selective alternative, particularly for minimizing elimination byproducts.[9][12][13]
The recent emergence of aryl fluorosulfonates as competent deoxyfluorination reagents opens a new avenue for this transformation. These reagents are easily prepared, bench-stable, and have demonstrated broad substrate scope for both primary and secondary alcohols, often under mild conditions. The mechanism is proposed to proceed via an in-situ generated alkyl fluorosulfate intermediate, which then undergoes nucleophilic substitution by a fluoride source.
While there is no direct literature precedent for the use of this compound as a standalone deoxyfluorination reagent for alcohols, its structural similarity to the active moiety in aryl fluorosulfonates is noteworthy. It is plausible that this compound could serve as a precursor or a component in a yet-to-be-developed deoxyfluorination system. Future research could explore its potential in combination with activating agents to generate reactive intermediates for fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 9. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]
- 12. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Comparative Guide to HPLC Methods for Purity Analysis of Aryl Fluorosulfates
For researchers, scientists, and drug development professionals, establishing the purity of aryl fluorosulfates is a critical step in ensuring the quality and reliability of these versatile chemical entities. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative analysis of two common reversed-phase HPLC (RP-HPLC) methods for the purity determination of aryl fluorosulfates and discusses alternative analytical techniques.
Comparison of RP-HPLC Methods
The selection of an appropriate stationary phase is crucial for achieving optimal separation of the main aryl fluorosulfate peak from potential impurities, such as starting materials, byproducts, and degradation products. Here, we compare two hypothetical, yet representative, RP-HPLC methods for the analysis of a model aryl fluorosulfate: Method A , utilizing a traditional C18 column, and Method B , employing a Phenyl-Hexyl column.
Phenyl-Hexyl columns can offer alternative selectivity compared to C18 columns, particularly for aromatic compounds, due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][2][3] This can lead to different elution orders and improved resolution for specific impurities.
Table 1: Comparison of HPLC Method Performance for Aryl Fluorosulfate Purity Analysis
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | ||
| - Intraday | < 1.0% | < 1.0% |
| - Interday | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% |
| Specificity | Good separation from known impurities | Enhanced separation of aromatic impurities |
| Retention Time of Analyte | ~8.5 min | ~9.2 min |
Note: The data presented in this table is representative and based on typical performance characteristics of validated HPLC methods for aromatic organic compounds.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point for method development and should be optimized and validated for the specific aryl fluorosulfate and potential impurities of interest.
Method A: C18 Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40-70% B
-
15-20 min: 70% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the aryl fluorosulfate sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Phenyl-Hexyl Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40-70% B
-
15-20 min: 70% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the aryl fluorosulfate sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation and Forced Degradation Studies
To ensure the reliability of an HPLC method for purity analysis, it is essential to perform a thorough validation according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4]
Forced degradation studies are a critical component of method validation, as they help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[5][6] Stress conditions typically include:
-
Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH). Aryl fluorosulfates may be susceptible to hydrolysis, yielding the corresponding phenol and fluorosulfonic acid.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the sample in solid and solution form.
-
Photolytic Stress: Exposing the sample to UV and visible light.
The HPLC method should be able to resolve the main analyte peak from all significant degradation products formed under these stress conditions.
Visualizing the Analytical Workflow and Method Comparison
References
- 1. support.waters.com [support.waters.com]
- 2. separationmethods.com [separationmethods.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to X-ray Crystallography for Structure Confirmation of Fluorosulfate Products
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This is particularly true for novel compounds such as fluorosulfate derivatives, whose unique electronic properties and reactivity are of increasing interest. This guide provides a comprehensive comparison of single-crystal X-ray crystallography for the structural confirmation of fluorosulfate products against alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with supporting details on computational methods.
At a Glance: Comparing Key Analytical Techniques
The choice of analytical technique for structure confirmation depends on a variety of factors, including the nature of the sample, the level of detail required, and available resources. While X-ray crystallography is considered the "gold standard" for unambiguous 3D structure determination, NMR and MS provide complementary and often more readily accessible data.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm)[1] | 5-25 mg in deuterated solvent[2] | Micrograms to nanograms |
| Analysis Time | 6-24 hours for data collection[3] | Minutes to hours per experiment | Minutes per sample |
| Resolution | Atomic (sub-angstrom) | Atomic (through-bond and through-space correlations) | Molecular (mass-to-charge ratio) |
| Key Advantage | Unambiguous 3D structure determination | Provides information on solution-state structure and dynamics | High sensitivity and rapid analysis |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Can be challenging for complex molecules with overlapping signals | Does not directly provide 3D structural information |
| Cost (Instrumentation) | High | High | Moderate to High[4] |
In-Depth Analysis of Techniques
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SCXRD) provides a detailed and unambiguous three-dimensional map of the atomic arrangement within a molecule.[5] This technique is unparalleled in its ability to determine precise bond lengths, bond angles, and absolute stereochemistry, which are crucial for understanding the structure-activity relationships of fluorosulfate products.
-
Crystallization : The initial and often most challenging step is to grow a single crystal of the fluorosulfate product with dimensions typically in the range of 0.1-0.3 mm.[1] Common methods include:
-
Slow Evaporation : A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion : A concentrated solution of the compound is placed in an environment where a less soluble solvent (anti-solvent) slowly diffuses into it, inducing crystallization.
-
Cooling : A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting and Data Collection : A suitable crystal is selected and mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam and rotated.[6] The diffracted X-rays are recorded on a detector, producing a diffraction pattern.[6] Data is typically collected over a range of angles to ensure a complete dataset.[3]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[7]
Experimental workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6] For fluorosulfate products, ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8] The large chemical shift range of ¹⁹F minimizes signal overlap, providing clear structural information.[2]
-
Sample Preparation :
-
Data Acquisition :
-
The sample is placed in the NMR spectrometer.
-
A standard ¹⁹F NMR experiment is performed. Key parameters to consider include:
-
-
Data Processing and Interpretation :
-
The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum.
-
The chemical shifts, coupling constants (J-couplings), and integration of the signals are analyzed to determine the structure.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[5] Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing fluorosulfate products.[11] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural clues based on the fragmentation pattern. For aryl fluorosulfates, a characteristic fragmentation is the loss of SO₂.[12]
-
Sample Preparation :
-
Prepare a dilute solution of the fluorosulfate product (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of water and a modifier like formic acid to aid ionization.
-
-
Data Acquisition :
-
The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
The ions are transferred into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.
-
For MS/MS analysis, a specific precursor ion is selected and fragmented, and the m/z of the fragment ions are recorded.
-
-
Data Interpretation :
-
The mass spectrum will show the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), providing the molecular weight.
-
The fragmentation pattern in the MS/MS spectrum is analyzed to deduce structural motifs.
-
Logical comparison of analytical techniques.
Computational Methods: A Complementary Approach
Computational chemistry can be a valuable tool to support experimental data.[13] Density Functional Theory (DFT) calculations can be used to predict ¹⁹F NMR chemical shifts, which can aid in the assignment of complex spectra and the confirmation of proposed structures.[14][15] By comparing the computationally predicted spectrum with the experimental one, researchers can gain confidence in their structural assignment.
-
Structure Optimization : The 3D coordinates of the proposed fluorosulfate product are optimized using a suitable level of theory and basis set (e.g., ωB97XD/6-31+G(d,p)).
-
NMR Calculation : The NMR shielding tensors are calculated for the optimized geometry using a method like Gauge-Including Atomic Orbital (GIAO).
-
Chemical Shift Prediction : The calculated shielding constants are converted to chemical shifts by referencing them to a standard compound (e.g., CFCl₃).
-
Comparison : The predicted ¹⁹F NMR spectrum is compared with the experimental spectrum to validate the proposed structure.
Conclusion
For the definitive structural confirmation of novel fluorosulfate products, single-crystal X-ray crystallography remains the gold standard, providing an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization often relies on a combination of techniques. ¹⁹F NMR spectroscopy offers invaluable information about the solution-state structure and is particularly well-suited for fluorinated compounds. Mass spectrometry provides rapid confirmation of molecular weight and can offer structural insights through fragmentation analysis. Finally, computational methods serve as a powerful complementary tool for validating experimental findings. By integrating these techniques, researchers can achieve a high level of confidence in the structure and properties of their fluorosulfate products, paving the way for their application in drug discovery and materials science.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. benchchem.com [benchchem.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Mass Spectrometer Costs: How Much Should You Budget? [excedr.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. biophysics.org [biophysics.org]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparing quantitative prediction methods for the discovery of small-molecule chiral catalysts | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Potassium Fluorosulfate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat potassium fluorosulfate as a corrosive and toxic hazardous waste. Do not dispose of it in regular trash or down the drain. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is also toxic if inhaled and liberates toxic gas upon contact with acids.[1][4][5] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | To protect against dust particles and chemical splashes that can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can result in severe burns. |
| Body Protection | Chemical-resistant lab coat or apron. | To protect against skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (type P3). | Required when dusts are generated to prevent inhalation, which is toxic.[2][4] |
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1][4][5]
-
Segregate from incompatible materials, especially acids.
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity and restrict access to the spill area.
- Ensure proper ventilation to disperse any airborne dust.
2. Don Appropriate PPE:
- Before attempting to clean the spill, all personnel involved must wear the full PPE detailed in the table above.
3. Containment and Cleanup:
- Carefully sweep up the spilled solid material. Avoid creating dust.
- Use a plastic dustpan and scoop; do not use brushes that can generate airborne particles.
- Place the collected material into a designated, pre-labeled hazardous waste container.
4. Decontamination:
- Wipe down the spill area with a damp cloth or sponge. Be mindful that this compound may react with water.
- Collect all cleanup materials (e.g., contaminated cloths, PPE) and place them in the hazardous waste container.
5. Reporting:
- Report the spill to your institution's Environmental Health and Safety (EHS) department.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's hazardous waste management program.[6][7][8]
1. Waste Identification and Classification:
- This compound is classified as a hazardous waste due to its corrosive nature.[1]
2. Container Selection and Labeling:
- Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[6]
- The container must be clearly labeled as "Hazardous Waste" and include the following information[6]:
- Full chemical name: "this compound" (no abbreviations or chemical formulas).
- Accumulation start date.
- The specific hazards (e.g., Corrosive, Toxic).
- Principal investigator's name and contact information.
- Laboratory location (building and room number).
3. Waste Accumulation:
- Keep the hazardous waste container securely closed at all times, except when adding waste.
- Store the waste container in a designated satellite accumulation area within the laboratory.
4. Arranging for Disposal:
- Once the container is full or you are ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[8]
- Do not attempt to transport hazardous waste yourself.
5. Empty Container Disposal:
- An empty container that held this compound must be triple-rinsed with an appropriate solvent (e.g., water, though caution is advised due to reactivity).
- The rinsate must be collected and disposed of as hazardous waste.[8][9]
- After triple-rinsing and air drying, the original labels must be defaced, and the container can then be disposed of as regular trash or recycled, depending on institutional policies.[8][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound 13455-22-6 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Fluorosulfate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Potassium fluorosulfate, ensuring that your work can proceed with the highest degree of safety and confidence.
Hazard Identification and Classification
This compound is classified as a corrosive solid that causes severe skin burns and eye damage[1][2][3][4]. It is crucial to handle this chemical with appropriate care to avoid contact.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE.
| Body Part | Required Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US)[1]. |
| Skin | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (Neoprene or nitrile rubber are suitable). | EU Directive 89/686/EEC and the standard EN 374 for gloves[1][5]. |
| Respiratory | A full-face respirator with a type P3 (EN 143) respirator cartridge should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. | NIOSH/MSHA or European Standard EN 149 approved[1][3][6]. |
Operational Plan for Safe Handling
Following a systematic workflow is critical to minimize risks.
Step-by-Step Handling Protocol:
-
Preparation :
-
Always work in a well-ventilated area, preferably under a chemical fume hood[5][6].
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible[5].
-
Before handling, inspect all PPE for integrity. Don tightly fitting safety goggles, a face shield, chemical-resistant gloves, and protective clothing[1][3].
-
-
Handling :
-
Storage :
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation[1][2][6]. |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[1][2][6]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2][6]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][2]. |
Accidental Release Measures:
-
Evacuate personnel from the spill area.
-
Wear appropriate personal protective equipment as outlined above[2].
-
Avoid dust formation[1].
-
Sweep up the spilled material and shovel it into a suitable container for disposal[2][6].
-
Prevent the chemical from entering drains[1].
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Collection : Collect waste material in a clearly labeled, sealed container. Do not mix with other waste.
-
Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, regional, and national regulations[1][2][6]. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult regulations to ensure complete and accurate classification[6].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
